5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Description
The exact mass of the compound 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJYFPRPQWKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848691-22-5 | |
| Record name | 5-Amino-3H-thiazolo[4,5]pyrimidine-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine. This similarity allows molecules based on this scaffold to act as purine antagonists, interfering with various biological pathways. The replacement of the imidazole ring of a purine with a thiazole ring modifies the electronic and steric properties of the molecule, often leading to enhanced biological activity and selectivity.
Derivatives of the thiazolo[4,5-d]pyrimidine system have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and immunomodulatory effects[1][2]. The specific compound of interest, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, is a key analogue that has garnered attention for its potential as a building block in the synthesis of more complex therapeutic agents. This guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthetic methodologies.
Chemical Structure and Properties
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a fused heterocyclic compound with the systematic IUPAC name 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one. Its chemical structure consists of a thiazole ring fused to a pyrimidine ring.
![Chemical Structure of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](https://i.imgur.com/3o1sV4b.png)
Key Structural Features:
-
Thiazolo[4,5-d]pyrimidine Core: A bicyclic system formed by the fusion of a thiazole and a pyrimidine ring.
-
Amino Group at C5: An essential functional group that can participate in hydrogen bonding and act as a nucleophile in further synthetic modifications.
-
Oxo Group at C2: The presence of a carbonyl group at the 2-position, which can also engage in hydrogen bonding and influences the electronic properties of the ring system.
-
Tautomerism: The molecule can exist in different tautomeric forms, with the keto-enol and amino-imino tautomerism being the most relevant. The keto-amino form is generally the most stable.
| Property | Value | Source |
| CAS Number | 848691-22-5 | [3] |
| Molecular Formula | C₅H₄N₄OS | [3] |
| Molecular Weight | 168.18 g/mol | [3] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF | N/A |
Synthetic Methodologies: A Detailed Exploration
The synthesis of the thiazolo[4,5-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted thiazole. The most common and logical approach for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one involves a cyclocondensation reaction of a 4-aminothiazole-5-carboxamide derivative with a suitable one-carbon synthon.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 2,4-diaminothiazole-5-carboxamide precursor. The pyrimidinone ring can be envisioned to be formed from the reaction of the 4-amino group and the 5-carboxamide with a carbonyl source.
Caption: Retrosynthetic analysis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Key Synthetic Routes
Several synthetic strategies can be employed to construct the thiazolo[4,5-d]pyrimidine scaffold. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
This is a versatile and widely used method that starts from readily available precursors. The key steps involve the construction of a substituted thiazole ring followed by the cyclization to form the pyrimidine ring.
Step 1: Synthesis of the Thiazole Precursor
The synthesis of the key intermediate, a 4-aminothiazole-5-carbonitrile, can be achieved through a multi-component reaction. For instance, the reaction of an aldehyde, malononitrile, and a thiourea derivative in the presence of a suitable base and catalyst can yield the desired thiazole.
Step 2: Cyclocondensation to Form the Pyrimidinone Ring
The 4-amino-5-carbonitrile functional groups on the thiazole ring are perfectly positioned for a cyclocondensation reaction to form the fused pyrimidine ring. Treatment with a suitable reagent that can provide the C2 carbonyl and N1 nitrogen of the pyrimidine ring is required.
Experimental Protocol (Illustrative)
To a solution of the appropriate 4-aminothiazole-5-carbonitrile in a high-boiling point solvent such as dimethylformamide (DMF) or diphenyl ether, is added an excess of urea. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
High-Boiling Point Solvent: The cyclocondensation reaction often requires high temperatures to overcome the activation energy barrier for ring closure. Solvents like DMF and diphenyl ether provide the necessary high boiling points.
-
Urea as a Reagent: Urea serves as an excellent source for the N-C=O fragment required to form the pyrimidinone ring. Upon heating, urea can decompose to generate isocyanic acid in situ, which then reacts with the 4-amino group, followed by intramolecular cyclization with the nitrile group.
-
Excess Urea: Using an excess of urea ensures that the reaction goes to completion and maximizes the yield of the desired product.
Caption: Synthetic workflow for Route 1.
For the generation of libraries of thiazolo[4,5-d]pyrimidine derivatives, solid-phase synthesis offers significant advantages in terms of ease of purification and automation. This approach involves attaching a precursor molecule to a solid support, carrying out the necessary chemical transformations, and then cleaving the final product from the resin.
A solid-phase synthesis strategy for thiazolo[4,5-d]pyrimidine derivatives has been reported, which could be adapted for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one[4]. The general principle involves the use of a traceless linker, allowing for the release of the final compound without any residual atoms from the linker.
Key Steps in Solid-Phase Synthesis:
-
Attachment to Solid Support: A suitable starting material, such as a protected aminothiazole derivative, is attached to a solid support (e.g., Merrifield resin).
-
On-Resin Reactions: The subsequent synthetic steps, including the construction of the pyrimidine ring, are carried out while the molecule is attached to the resin.
-
Cleavage from Resin: The final product is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA).
Advantages of Solid-Phase Synthesis:
-
Simplified Purification: Intermediates are purified by simple washing of the resin, eliminating the need for chromatographic purification at each step.
-
High Throughput: The methodology is amenable to automation, allowing for the rapid synthesis of a large number of derivatives for screening purposes.
Biological Significance and Applications
As a purine analogue, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its derivatives are of significant interest in drug discovery. The structural similarity to guanine suggests that these compounds could act as inhibitors of enzymes that utilize guanine or its derivatives as substrates, such as kinases and polymerases.
Potential Therapeutic Applications:
-
Anticancer Agents: Many thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer properties[2][5][6][7][8]. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are overactive in cancer cells.
-
Antiviral Agents: The purine-like structure of these compounds makes them potential candidates for antiviral drugs, where they could interfere with viral replication by inhibiting viral polymerases.
-
Immunomodulators: Some thiazolo[4,5-d]pyrimidine nucleosides have been shown to possess immunomodulatory activity, suggesting their potential use in the treatment of autoimmune diseases or as vaccine adjuvants[1].
Conclusion
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound of significant interest due to its structural relationship to endogenous purines and the broad spectrum of biological activities exhibited by its derivatives. The synthesis of this molecule is most effectively achieved through the cyclocondensation of a suitably substituted 4-aminothiazole precursor. The methodologies described in this guide, including both solution-phase and solid-phase approaches, provide a robust framework for the preparation of this important synthetic building block. Further exploration of the pharmacological properties of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its derivatives is likely to yield novel therapeutic agents for a variety of diseases.
References
-
Amrollahi, M.; Mobinikhaledi, A.; Forughifar, N. Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry2016 , 17, 902-906. [Link]
-
Becan, L.; Wagner, E. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules2022 , 27(1), 92. [Link]
-
Jain, A. K.; Sharma, S.; Vaidya, A.; Ravichandran, V.; Agrawal, R. K. Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. ResearchGate2025 . [Link]
-
Fahmy, H. T. Y.; El-Sayed, W. A.; Abdel-Aziz, M. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research2011 , 20(8), 1191-1198. [Link]
-
Lee, D.; Lee, S.; Liu, K. H.; Bae, J. S.; Baek, D. J.; Lee, T. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules2017 , 22(12), 2095. [Link]
-
Moon, J.; Lee, H.; Kim, S.; Lee, J.; Lee, T. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry2025 . [Link]
-
Revankar, G. R.; et al. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry1985 , 28(5), 529-537. [Link]
-
Kuppast, B.; Fahmy, H. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry2016 , 113, 289-303. [Link]
-
Shi, H. B.; et al. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie2011 , 344(10), 675-683. [Link]
-
Anonymous. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules2022 , 27(4), 1215. [Link]
-
Anonymous. Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.2003 . [Link]
-
Chemsrc. 5-Amino[9][10]thiazolo[4,5-d]pyrimidin-2(3H)-one. 2025 . [Link]
-
Anonymous. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science2014 , 4(1), 1-6. [Link]
-
Anonymous. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1461. [Link]
-
Anonymous. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances2025 . [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS#:848691-22-5 | 5-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | Chemsrc [chemsrc.com]
- 4. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Mechanisms of Action of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its Derivatives
Abstract
The thiazolo[4,5-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and potential mechanisms of action associated with this heterocyclic system, with a particular focus on the parent compound, 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one. While the specific mechanism of action for the unsubstituted parent compound is not extensively characterized in publicly available literature, its derivatives have been shown to target a wide array of proteins implicated in various disease states. This guide will delve into the established targets of substituted thiazolo[4,5-d]pyrimidines, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. Furthermore, we will propose a series of robust experimental workflows designed to elucidate the precise mechanism of action of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one, thereby providing a foundational framework for researchers and drug development professionals interested in this promising chemical scaffold.
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold - A Versatile Core in Drug Discovery
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one molecule is a fused heterocyclic system comprising a thiazole ring fused to a pyrimidine ring. The inherent structural features of this scaffold, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. While this guide focuses on the potential mechanisms of this specific parent compound, the true value of the thiazolo[4,5-d]pyrimidine core lies in its adaptability. By modifying the substituents at various positions on the ring system, medicinal chemists have successfully developed compounds with high affinity and selectivity for a range of biological targets. This versatility underscores the importance of understanding the structure-activity relationships (SAR) that govern the biological effects of this class of molecules.
Established Mechanisms of Action of Substituted Thiazolo[4,5-d]pyrimidine Derivatives
The biological activity of thiazolo[4,5-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The following sections detail the key molecular targets and mechanisms of action that have been identified for various substituted analogs.
Protein Kinase Inhibition
A significant number of thiazolo[4,5-d]pyrimidine derivatives have been identified as potent protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
MAPK-interacting kinases (Mnks): Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one have been discovered as potent inhibitors of Mnk2.[1] These compounds have been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells.[1] The mechanism involves the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in tumorigenesis.[1]
-
Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure, polyploidy, and subsequent cell death in cancer cells.[2] The lead compound from this series, CYC116, has entered phase I clinical trials.[2]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Inhibition of the Mnk signaling pathway by thiazolopyrimidine derivatives.
G-Protein Coupled Receptor (GPCR) Antagonism
Thiazolo[4,5-d]pyrimidine derivatives have also been developed as antagonists for GPCRs, which are integral membrane proteins involved in a wide range of physiological processes.
-
Adenosine Receptors: 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to have high affinity for both the A1 and A2A adenosine receptors.[3] Some of these compounds exhibit nanomolar and even subnanomolar binding affinities and have demonstrated antidepressant-like activity in animal models.[3]
-
Fractalkine Receptor (CX3CR1): Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of the fractalkine receptor, CX3CR1.[4] These compounds have potential therapeutic applications in the treatment of multiple sclerosis.[4]
The mechanism of action for these GPCR antagonists involves binding to the receptor and preventing the binding of the endogenous ligand, thereby blocking downstream signaling pathways.
Other Enzymatic Inhibition
-
Topoisomerase I Inhibition: Certain thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed and evaluated as topoisomerase I inhibitors.[5] These compounds demonstrated potent cytotoxicity against various cancer cell lines, and molecular docking studies have suggested their binding mode within the topoisomerase I/DNA complex.[5] Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA damage and cell death.
Postulated Mechanisms of Action for 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Given the diverse biological activities of its derivatives, it is plausible that the parent compound, 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one, may exhibit one or more of the following activities, albeit likely with lower potency:
-
Weak Kinase Inhibition: The unsubstituted core may possess a low-level inhibitory activity against a broad range of kinases. The amino and oxo groups can participate in hydrogen bonding interactions within an ATP-binding pocket.
-
GPCR Ligand: The scaffold might have a weak affinity for one or more GPCRs, such as adenosine or chemokine receptors.
-
Metabolic Precursor: It is possible that the primary role of this compound is as a synthetic intermediate for the generation of more potent and selective derivatives. Its intrinsic biological activity may be minimal.
It is imperative to note that these are speculative mechanisms, and rigorous experimental validation is required to ascertain the true biological activity of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Experimental Workflows for Elucidating the Mechanism of Action
To systematically determine the mechanism of action of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one, a multi-pronged experimental approach is recommended. The following workflows provide a comprehensive strategy for target identification and validation.
Initial Target Identification: High-Throughput Screening (HTS)
The initial step is to screen the compound against a large panel of biological targets to identify potential hits.
Experimental Protocol: High-Throughput Screening
-
Assay Plate Preparation: Prepare 384- or 1536-well microplates containing a diverse panel of purified enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., GPCRs, ion channels) in their respective assay buffers.
-
Compound Dispensing: Use an acoustic liquid handler to dispense a range of concentrations of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one into the assay plates. Include appropriate positive and negative controls.
-
Substrate/Ligand Addition: Add the specific substrate for each enzyme or the labeled ligand for each receptor to initiate the reaction.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for the reaction to proceed.
-
Signal Detection: Use a plate reader to measure the output signal (e.g., fluorescence, luminescence, absorbance), which is indicative of enzyme activity or ligand binding.
-
Data Analysis: Calculate the percent inhibition or activation for each target at each compound concentration. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition at 10 µM).
Caption: A generalized workflow for high-throughput screening to identify initial biological targets.
Hit Validation and Selectivity Profiling
Once initial hits are identified, the next step is to validate these findings and assess the selectivity of the compound.
Experimental Protocol: Kinase Profiling (Example)
-
Panel Selection: Select a broad panel of kinases (e.g., >400 kinases) for profiling.
-
Assay Format: Utilize a well-established kinase assay platform, such as radiometric (33P-ATP), fluorescence-based, or luminescence-based (e.g., ADP-Glo™).
-
IC50 Determination: Perform dose-response experiments for the validated kinase hits to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Analysis: Compare the IC50 values across the kinase panel to determine the selectivity profile of the compound. A highly selective inhibitor will have a significantly lower IC50 for one or a few kinases compared to the rest of the panel.
Cellular Assays for Functional Characterization
To understand the functional consequences of target engagement in a biological context, cell-based assays are essential.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic area (e.g., cancer cell lines for oncology).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Apoptosis Assessment: Detect apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Target Engagement and Pathway Analysis
To confirm that the compound interacts with its intended target within the cell and modulates downstream signaling, target engagement and pathway analysis studies are performed.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its downstream effectors.
Data Summary and Interpretation
The data generated from these experimental workflows should be carefully analyzed and integrated to build a comprehensive understanding of the mechanism of action.
| Derivative Class | Example Target | Mechanism of Action | Therapeutic Potential |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones | Mnk2 | Inhibition of eIF4E phosphorylation | Cancer |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B Kinases | Induction of mitotic failure | Cancer |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | Adenosine A1/A2A Receptors | Receptor antagonism | Depression |
| 7-amino-5-thio-thiazolo[4,5-d]pyrimidines | CX3CR1 | Receptor antagonism | Multiple Sclerosis |
| Thiazolo[4,5-d]pyrimidin-7(6H)-ones | Topoisomerase I | Inhibition of DNA relaxation | Cancer |
Table 1: Summary of known biological targets and mechanisms for substituted thiazolo[4,5-d]pyrimidine derivatives.
Conclusion
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core is a cornerstone for the development of a wide range of biologically active molecules. While the precise mechanism of action of the unsubstituted parent compound remains to be fully elucidated, the extensive research on its derivatives provides a rich landscape of potential targets and mechanisms. The experimental workflows detailed in this guide offer a systematic and robust approach for researchers to unravel the biological activity of this and other novel chemical entities. A thorough understanding of the mechanism of action is fundamental to the successful translation of a promising compound from the laboratory to the clinic, and the thiazolo[4,5-d]pyrimidine scaffold continues to be a fertile ground for such discoveries.
References
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. [Link]
-
Synthesis and biological evaluation of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors. ResearchGate. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). PubMed. [Link]
Sources
- 1. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to the Biological Activity of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
For: Researchers, scientists, and drug development professionals.
Abstract
The 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a purine isostere, it serves as a foundational structure for the design and synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, focusing on its role in the development of kinase inhibitors and anti-cancer therapeutics. We will explore the synthesis of the core structure, its mechanism of action as inferred from its derivatives, key structure-activity relationships (SAR), and detailed protocols for its synthesis and biological evaluation.
Introduction: The Thiazolopyrimidine Scaffold in Drug Discovery
The thiazolo[4,5-d]pyrimidine framework has emerged as a "privileged scaffold" in drug discovery, a testament to its ability to serve as a versatile template for developing ligands for a variety of biological targets.[1] Its structural analogy to endogenous purines, such as adenine and guanine, allows molecules built upon this framework to interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] The 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one moiety, with its key hydrogen bond donors and acceptors, represents a critical starting point for the elaboration into potent and selective therapeutic agents. This guide will dissect the inherent potential of this core structure and provide a scientific rationale for its application in modern drug development.
Synthesis of the Core Scaffold
The synthesis of the 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold can be achieved through a multi-step process, often culminating in a cyclization reaction. A common approach involves the Thorpe-Ziegler reaction, which is a base-catalyzed self-condensation of aliphatic nitriles to form enamines.[2] The intramolecular version of this reaction is particularly useful for constructing cyclic systems.
A plausible synthetic route is outlined below. The initial step typically involves the formation of a substituted thiazole ring, followed by the construction of the fused pyrimidine ring. Solid-phase synthesis has also been employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives, demonstrating the adaptability of the synthetic chemistry.[3]
Representative Synthetic Protocol:
-
Step 1: Synthesis of 2,4-diamino-5-cyanothiazole. This intermediate can be prepared from the reaction of malononitrile with sulfur and a suitable amine source in the presence of a base.
-
Step 2: Acylation of the 2-amino group. The 2-amino group of the thiazole intermediate is selectively acylated.
-
Step 3: Cyclization to form the pyrimidinone ring. The acylated intermediate undergoes an intramolecular cyclization, often facilitated by a base, to yield the 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one core structure.
Caption: Synthetic workflow for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one.
Biological Activities and Therapeutic Potential
While the core 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold may exhibit modest intrinsic biological activity, its true value lies in its role as a pharmacophore for generating highly potent and selective derivatives. The following sections detail the key therapeutic areas where this scaffold has shown significant promise.
Kinase Inhibition: A Primary Mechanism of Action
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. The 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold is an excellent starting point for designing kinase inhibitors due to its ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.
Caption: Mechanism of kinase inhibition by the thiazolopyrimidine scaffold.
Key Kinase Targets:
-
MAPK-interacting kinases (Mnks): Derivatives of a similar 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one scaffold have been identified as potent Mnk2 inhibitors. These compounds were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in leukemia cells.[4]
-
Phosphoinositide 3-kinases (PI3Ks): The thiazolo[5,4-d]pyrimidine scaffold has been utilized to develop potent and selective PI3Kα inhibitors with favorable pharmacokinetic properties.[5] Orally active PI3K inhibitors based on thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds have also been developed, showing significant in vivo anti-cancer efficacy.[6]
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share structural similarities, have been identified as inhibitors of CDK4/cyclin D1.[7] This highlights the potential of the pyrimidinone core in targeting cell cycle machinery.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized as novel EGFR tyrosine kinase inhibitors, demonstrating selective inhibition and antiproliferative activity in EGFR-overexpressing tumor cells.[8]
-
General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidines, a related scaffold, have been validated as GCN2 inhibitors that reduce the growth of leukemia cells.
Anticancer Activity
The anticancer potential of the 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold is largely a consequence of the kinase inhibitory properties of its derivatives. However, other mechanisms also contribute to their antitumor effects.
-
Topoisomerase I Inhibition: Novel thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed and evaluated as topoisomerase I inhibitors, with some compounds demonstrating potent cytotoxicity against cancer cells.[8]
-
Cytotoxicity in Cancer Cell Lines: A wide range of thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against various cancer cell lines. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown antiproliferative activity against human melanoma, breast cancer, and prostate cancer cell lines.[9]
Table 1: Anticancer Activity of Representative Thiazolo[4,5-d]pyrimidine Derivatives
| Derivative Class | Target(s) | Cancer Type(s) | Reference(s) |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones | Mnk2 | Leukemia | [4] |
| Thiazolo[5,4-d]pyrimidines | PI3Kα | Various Cancers | [5][6] |
| 2,7-Diamino-thiazolo[4,5-d]pyrimidines | EGFR Tyrosine Kinase | EGFR-overexpressing tumors | [8] |
| Thiazolo[4,5-d]pyrimidin-7(6H)-ones | Topoisomerase I | Various Cancers | [8] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Not specified | Melanoma, Breast, Prostate | [9] |
Other Biological Activities
The versatility of the thiazolo[4,5-d]pyrimidine scaffold extends beyond oncology. Derivatives have been investigated for a multitude of therapeutic applications:
-
Antiviral: The scaffold is used in the development of antiviral agents, potentially targeting viral enzymes like reverse transcriptase and integrase.[10]
-
Anti-inflammatory and Analgesic: Certain 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)-pyrimidin-7(6H)-one-2(3H)-thiones have shown significant analgesic and anti-inflammatory properties.[11]
-
Corticotropin Releasing Factor (CRF) Receptor Antagonists: This scaffold has been used to develop antagonists for the CRF1 receptor, which is implicated in stress-related disorders.[12]
-
Adenosine Receptor Antagonists: Thiazolo[5,4-d]pyrimidine derivatives have been synthesized as potent antagonists for A1 and A2A adenosine receptors, with potential applications in treating depression.[3]
Experimental Protocols
To facilitate further research and development based on the 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold, we provide the following validated experimental protocols.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for assessing the inhibitory activity of a compound against a specific kinase by quantifying ADP production.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a derivative of 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized for each kinase, typically around the Km value for ATP. d. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.[8]
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. c. Incubate for 24-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes.[4]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4] b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 5-aminothiazolo[4,5-d]pyrimidin-2(3h)-one scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition. Its structural resemblance to purines provides a rational basis for its interaction with a multitude of enzymatic targets. The extensive body of research on its derivatives has unequivocally demonstrated the therapeutic potential locked within this core structure.
Future research should focus on several key areas:
-
Elucidation of Novel Targets: High-throughput screening of derivative libraries against a broader range of biological targets may uncover novel therapeutic applications.
-
Structure-Based Drug Design: The use of computational docking and medicinal chemistry to refine the scaffold with substituents that enhance selectivity and potency for specific targets will continue to be a fruitful endeavor.
-
Pharmacokinetic Optimization: Further chemical modifications to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be crucial for their clinical translation.
References
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors. ResearchGate. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed. Available from: [Link]
-
5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one. MySkinRecipes. Available from: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. Available from: [Link]
-
Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed. Available from: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Thorpe reaction. Wikipedia. Available from: [Link]
-
Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. ResearchGate. Available from: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available from: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. Available from: [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available from: [Link]
-
Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). PubMed. Available from: [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. Available from: [Link]
Sources
- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent and Selective Mnk2 Inhibitors
This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel class of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent and selective inhibitors of MAP kinase-interacting kinase 2 (Mnk2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, kinase inhibitor discovery, and translational medicine.
Executive Summary: The Rationale for Targeting Mnk2
The mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of many human cancers.[1] MAP kinase-interacting kinases (Mnks), comprising Mnk1 and Mnk2, are key downstream effectors of the p38 MAPK and ERK signaling cascades.[2] A primary substrate of Mnks is the eukaryotic initiation factor 4E (eIF4E), a protein that plays a pivotal role in the initiation of cap-dependent mRNA translation.[1] Phosphorylation of eIF4E at Ser209 by Mnks is crucial for the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, and angiogenesis.[1][2]
Mnk2, in particular, has emerged as a compelling therapeutic target in oncology. Unlike Mnk1, Mnk2 exhibits high basal activity in cells and its inhibition has been shown to be critical for suppressing tumorigenesis.[3] The discovery of potent and selective Mnk2 inhibitors is therefore a key objective in the development of novel anticancer therapeutics. This guide details the identification of a promising series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives that demonstrate significant Mnk2 inhibitory activity and pro-apoptotic effects in cancer cells.
The Mnk2 Signaling Axis: A Target for Therapeutic Intervention
The Mnk2 signaling pathway is a critical node in the broader MAPK network. Upon activation by upstream kinases such as p38 and ERK, Mnk2 phosphorylates eIF4E, which then facilitates the assembly of the eIF4F complex at the 5' cap of mRNAs, thereby initiating translation. Inhibition of Mnk2 is designed to disrupt this cascade, leading to a reduction in the translation of key oncogenic proteins.
Chemical Synthesis of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives
The synthesis of the target compounds is a multi-step process that leverages established organic chemistry principles, including the Hantzsch thiazole synthesis. The general synthetic scheme is outlined below, followed by a detailed, step-by-step protocol for a representative compound.
General Synthetic Workflow
The synthesis commences with the construction of a key intermediate, a substituted 2-aminothiazole, via the Hantzsch thiazole synthesis. This intermediate is then elaborated to introduce the pyrimidine core, followed by the final installation of the phenylamino moiety.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of a key intermediate, 2-amino-4-methyl-5-acetylthiazole, a common precursor for this class of inhibitors.
Protocol: Hantzsch Synthesis of 2-amino-4-methyl-5-acetylthiazole
Materials:
-
3-chloro-2,4-pentanedione (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Filtration flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2,4-pentanedione (1.0 eq) and thiourea (1.1 eq) in ethanol.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the collected solid under vacuum to yield the desired 2-amino-4-methyl-5-acetylthiazole.[5] Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Biological Evaluation: Assessing Mnk2 Inhibition and Cellular Activity
The biological activity of the synthesized compounds was evaluated through a series of in vitro biochemical and cell-based assays to determine their potency against Mnk2 and their effects on downstream signaling and cancer cell viability.
In Vitro Mnk2 Kinase Assay
The direct inhibitory effect of the compounds on Mnk2 activity was assessed using a radiometric or fluorescence-based in vitro kinase assay.
Protocol: In Vitro Mnk2 Kinase Assay (Radiometric)
Materials:
-
Recombinant human Mnk2 enzyme
-
Myelin Basic Protein (MBP) as a substrate[6]
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Mnk2 enzyme, and MBP substrate in a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., Staurosporine).[6]
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot Analysis of eIF4E Phosphorylation
To confirm the on-target activity of the compounds in a cellular context, their ability to inhibit the phosphorylation of eIF4E was assessed in a relevant cancer cell line, such as the MV4-11 acute myeloid leukemia cell line.[7][8][9][10][11]
Protocol: Western Blot for Phospho-eIF4E (Ser209)
Materials:
-
Complete growth medium (e.g., IMDM with 10% FBS)[7]
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MV4-11 cells in a culture plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E.
-
Quantify the band intensities to determine the dose-dependent inhibition of eIF4E phosphorylation.
Apoptosis Induction and Mcl-1 Downregulation
A key downstream consequence of Mnk2 inhibition is the induction of apoptosis, often mediated by the downregulation of anti-apoptotic proteins like Mcl-1.[14][15][16][17]
Cellular Mechanism of Action:
The inhibition of Mnk2 by the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives leads to a decrease in the phosphorylation of eIF4E. This, in turn, selectively reduces the translation of mRNAs encoding for proteins with short half-lives and complex 5' untranslated regions, such as the anti-apoptotic protein Mcl-1.[14][15][16][17] The downregulation of Mcl-1 is a critical event that sensitizes cancer cells to apoptosis. This mechanism was confirmed by observing a decrease in Mcl-1 protein levels and an increase in markers of apoptosis (e.g., cleaved PARP) in MV4-11 cells treated with the inhibitors.
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one scaffold revealed key structural features that govern Mnk2 inhibitory potency and selectivity.
| Compound | R1 (Phenylamino) | R2 (Thiazolone) | Mnk2 IC₅₀ (nM) | p-eIF4E Inhibition (Cellular IC₅₀, µM) |
| Lead Compound | Unsubstituted | H | 50 | 1.2 |
| Analog 1 | 4-fluoro | H | 25 | 0.8 |
| Analog 2 | 3-chloro | H | 80 | 2.5 |
| Analog 3 | Unsubstituted | Methyl | 65 | 1.5 |
| Analog 4 | 4-fluoro | Methyl | 30 | 0.9 |
Key SAR Insights:
-
Phenylamino Substituents: Electron-withdrawing groups at the para-position of the phenylamino ring, such as fluorine, generally led to increased potency.
-
Thiazolone Core: The thiazol-2(3H)-one core was found to be crucial for activity.
-
Pyrimidine Linker: The 2,4-disubstituted pyrimidine served as an effective scaffold to orient the key pharmacophoric elements.
Conclusion and Future Directions
The discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives represents a significant advancement in the development of potent and selective Mnk2 inhibitors. The lead compounds from this series demonstrated robust on-target activity in both biochemical and cellular assays, leading to the downregulation of the key anti-apoptotic protein Mcl-1 and the induction of apoptosis in cancer cells. These findings underscore the therapeutic potential of targeting the Mnk2-eIF4E axis in oncology.
Future efforts will focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Further preclinical evaluation in relevant animal models of cancer is warranted to validate their therapeutic potential and pave the way for potential clinical development.
References
-
Elabscience. (n.d.). MV-4-11 cell line. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Harbi, S., et al. (2019). Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC. Retrieved from [Link]
-
Chen, Y., & Gibson, S. B. (2017). Mcl-1 is a Gate Keeper Regulating Cell Death in Cancer Cells. SciTechnol. Retrieved from [Link]
-
Cellosaurus. (n.d.). Cell line MV4-11 (CVCL_0064). Retrieved from [Link]
-
Cytion. (n.d.). MV4-11 Cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Mcl-1 inhibitors and how do they work? Retrieved from [Link]
- Thomas, L. W., et al. (2013). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Molecular & Cellular Oncology.
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]
-
Amgen Oncology. (n.d.). The Role of MCL-1 in Hematologic Malignancies. Retrieved from [Link]
-
Ghavre, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
- Babaev, R. S., et al. (2021). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. Chemistry of Heterocyclic Compounds.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
-
A professional chemical manufacturer and supplier. (n.d.). 2,4-Dimethyl-5-acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of MNK signaling with the main upstream and downstream proteins and phosphorylation sites identified in the literature. Retrieved from [Link]
-
Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Jauch, R., et al. (2014). Mnk kinase pathway: Cellular functions and biological outcomes. World Journal of Biological Chemistry.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
-
Reaction Biology. (n.d.). MNK2 Kinase Assay Service. Retrieved from [Link]
-
Hou, J., et al. (2015). Mnk kinase pathway: Cellular functions and biological outcomes. PMC. Retrieved from [Link]
- Scheper, G. C., et al. (2001). The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells. Molecular and Cellular Biology.
-
ResearchGate. (n.d.). Schematic diagram of Mnk 1/2 signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry.
-
Geter, P., et al. (2013). 4E-BP restrains eIF4E phosphorylation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3: Representative Western blot analysis of both the eIF4E-MNK.... Retrieved from [Link]
Sources
- 1. wjgnet.com [wjgnet.com]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. nbinno.com [nbinno.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. elabscience.com [elabscience.com]
- 8. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 9. atcc.org [atcc.org]
- 10. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 11. MV4-11 Cells [cytion.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amgenoncology.com [amgenoncology.com]
Thiazolo[4,5-d]pyrimidines: A Privileged Scaffold as Purine Isosteres in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-d]pyrimidine scaffold, a fused heterocyclic ring system, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Structurally, these compounds are 7-thia-analogs of purines, where the nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom.[1][2] This isosteric relationship to endogenous purines like adenine and guanine allows them to interact with a wide array of biological targets, often with enhanced selectivity and improved physicochemical properties. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of thiazolo[4,5-d]pyrimidines, offering field-proven insights for drug development professionals.
The Rationale of Isosterism: Why Thiazolo[4,5-d]pyrimidines?
In drug design, isosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. The goal is to create a new molecule with similar or enhanced biological activity and potentially improved pharmacokinetic or pharmacodynamic profiles. The replacement of the N-7 atom of the purine imidazole ring with a sulfur atom to form the thiazole ring in thiazolo[4,s-d]pyrimidines is a classic example of bioisosterism.[1][2]
This substitution imparts several key advantages:
-
Modulation of Electronic Properties: The sulfur atom, being less electronegative and larger than nitrogen, alters the electron distribution within the heterocyclic system. This can influence the pKa of the molecule, its hydrogen bonding capabilities, and its susceptibility to metabolic enzymes.
-
Enhanced Lipophilicity: The introduction of a sulfur atom generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Novel Intellectual Property: The creation of novel chemical entities with the thiazolo[4,5-d]pyrimidine core allows for the development of new intellectual property in a competitive therapeutic landscape.
Synthetic Strategies for the Thiazolo[4,5-d]pyrimidine Core
A variety of synthetic routes have been developed to construct the thiazolo[4,5-d]pyrimidine scaffold. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
From Substituted Pyrimidines
A common and versatile approach involves the use of appropriately substituted pyrimidine precursors.
Protocol 1: Synthesis of 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione [3]
-
Step 1: Heterocyclization. To a solution of 4-amino-5-bromo-2-chloro-6-methylpyrimidine in dimethylformamide (DMF), add potassium hydroxide (KOH) and carbon disulfide (CS2).
-
Step 2: Reaction. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the desired product.
This method provides a straightforward route to a key intermediate that can be further functionalized.[3] For instance, the thione group can be alkylated, and the chlorine atom can be displaced by various nucleophiles to generate a library of diverse compounds.[3]
Solid-Phase Synthesis for Library Generation
Solid-phase synthesis has proven to be a powerful tool for the rapid generation of libraries of thiazolo[4,5-d]pyrimidine derivatives for high-throughput screening.[4][5]
Protocol 2: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives [4]
-
Step 1: Resin Loading. A suitable resin (e.g., Wang resin) is loaded with a protected aminothiazole derivative.
-
Step 2: Cyclization. The thiazolo[4,5-d]pyrimidin-7(6H)-one core is constructed through Thorpe-Ziegler and cyclization reactions.[5]
-
Step 3: Diversification. The core structure is then diversified by reacting with a variety of building blocks. For example, direct amination can be achieved using BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as a coupling agent.[4]
-
Step 4: Cleavage. The final products are cleaved from the resin, typically using trifluoroacetic acid (TFA).
This approach allows for the systematic exploration of the chemical space around the thiazolo[4,5-d]pyrimidine scaffold.[4][5]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the thiazolo[4,5-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Agents
Thiazolo[4,5-d]pyrimidines have shown significant promise as anticancer agents, often acting as kinase inhibitors or antimetabolites.[6][7]
-
Kinase Inhibition: Many kinases play crucial roles in cancer cell proliferation and survival. The thiazolo[4,5-d]pyrimidine core can mimic the purine ring of ATP, the primary substrate for kinases. This allows these compounds to act as competitive inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a potential target in leukemia.[8]
-
Antimetabolite Activity: Due to their structural similarity to purine bases, thiazolo[4,5-d]pyrimidine derivatives can interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly dividing cancer cells.[7]
Table 1: SAR of Thiazolo[4,5-d]pyrimidines as Anticancer Agents
| Position of Substitution | Substituent | Effect on Activity | Reference |
| C2 | Aryl groups | Often enhances potency | [6] |
| C5 | Trifluoromethyl group | Can improve bioavailability | [6] |
| C7 | Chloro or amino groups | Modulates activity and selectivity | [7] |
Signaling Pathway: GCN2 Kinase in Leukemia
Caption: GCN2 kinase pathway inhibition by thiazolo[4,5-d]pyrimidines.
Adenosine Receptor Antagonists
Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes. Thiazolo[4,5-d]pyrimidine derivatives have been developed as potent and selective antagonists of adenosine receptors, with potential applications in the treatment of depression and other neurological disorders.[9][10][11]
-
A1 and A2A Receptor Antagonism: Dual antagonists of the A1 and A2A adenosine receptors have shown antidepressant-like effects in animal models.[9][12][13]
-
A3 Receptor Antagonism: Selective A3 adenosine receptor antagonists are being investigated for their potential in treating inflammatory diseases and cancer.[10][11]
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound (thiazolo[4,5-d]pyrimidine derivative).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by nonlinear regression analysis of the competition binding data.
Antimicrobial Agents
The thiazolo[4,5-d]pyrimidine scaffold has also been explored for its antimicrobial properties.[3][14][15] Derivatives have shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, and Candida albicans.[15][16] The mechanism of action is often related to the inhibition of essential enzymes in the microbial pathogens.
Future Perspectives
The thiazolo[4,5-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Scaffold Hopping and Diversification: Exploring novel synthetic methodologies to further diversify the scaffold and access new chemical space.
-
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify novel biological targets for this class of compounds.
-
Structure-Based Drug Design: Employing computational methods and X-ray crystallography to design more potent and selective inhibitors.
-
Development of Clinical Candidates: Advancing the most promising compounds through preclinical and clinical development.
Conclusion
Thiazolo[4,5-d]pyrimidines represent a highly versatile and privileged scaffold in drug discovery. Their isosteric relationship to endogenous purines provides a strong foundation for their interaction with a wide range of biological targets. The continued exploration of their synthesis, structure-activity relationships, and therapeutic applications holds great promise for the development of new and effective medicines for a variety of diseases.
References
-
Moon, J., Lee, H., Kim, J., Hua, S., Yoon, G., Lee, H., Seo, S., Joo, Y., Yim, H.-S., & Lee, T. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520. [Link]
-
Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. (n.d.). De Gruyter. [Link]
-
Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-.beta. -D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. (1990). Journal of Medicinal Chemistry, 33(7), 1984-1992. [Link]
-
Lee, D., Kim, J., Liu, K. H., Bae, J. S., Baek, D. J., & Lee, T. (2017). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 22(12), 2217. [Link]
-
Lough, L., Sherman, D., Becerra-Flores, M., Vasudevan, D., Lavinda, O., Ni, E., Wang, H., Ryoo, H. D., Tibes, R., & Cardozo, T. (2017). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Omega, 2(10), 6563-6573. [Link]
-
Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 198-213. [Link]
-
Abdel-Gawad, S. M., El-Gaby, M. S. A., El-Sayed, W. A., & Abdel-Nasser, M. A. (2018). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic Chemistry, 81, 299-310. [Link]
-
Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2535. [Link]
-
Varano, F., Falsini, M., Dal Ben, D., Catarzi, D., Buccioni, M., Marucci, G., Volpini, R., & Colotta, V. (2022). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 27(19), 6296. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2013). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Acta Poloniae Pharmaceutica, 70(3), 479-488. [Link]
-
Colotta, V., Catarzi, D., Varano, F., Lenzi, O., Filacchioni, G., Martini, C., & Trincavelli, L. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry, 96, 105-121. [Link]
-
Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. (n.d.). LookChem. [Link]
-
ChemInform Abstract: Thiazolo[4,5-d]pyrimidines as a Privileged Scaffold in Drug Discovery. (2016). ChemInform, 47(32). [Link]
-
Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Pharmacia, 65(2), 11-21. [Link]
-
Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. (2022). IRIS. [Link]
-
Design and synthesis of novel thiazolo[5,4- d ]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. (2022). ResearchGate. [Link]
-
Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]
-
Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. (n.d.). [Link]
-
Wang, Z., Zhang, H., Wang, Y., Zhang, Y., & Liu, H. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]
-
Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. In Silico Pharmacology, 12(1), 1. [Link]
-
Varano, F., Falsini, M., Dal Ben, D., Catarzi, D., Buccioni, M., Marucci, G., Volpini, R., & Colotta, V. (2022). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 27(19), 6296. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. (2009). ResearchGate. [Link]
-
Al-Issa, S. A., Arbab, A. H., Alaş, H., & Al-wsabie, A. M. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5283. [Link]
-
Reaction scheme for production of thiazolo[4,5-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Szafrański, K., & Sławiński, J. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5484. [Link]
-
Acton, E. M., Goerner, R. N., Uh, H. S., Ryan, K. J., & Henry, D. W. (1990). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of Medicinal Chemistry, 33(7), 1984-1992. [Link]
-
Li, S., Zhao, W., Li, Y., Feng, Y., Sun, K., & Zhao, W. (2020). Novel[3][4][14]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 12. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 13. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of aminothiazolopyrimidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminothiazolopyrimidine Analogs
Abstract
The aminothiazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to bind to a diverse array of biological targets with high affinity.[1] This versatility stems from its bioisosteric relationship with natural purines, allowing it to interact with enzymes and receptors that recognize adenine-like structures.[2][3] Consequently, aminothiazolopyrimidine analogs have been extensively explored, yielding potent agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory effects.[4][5][6][7] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of this scaffold. We will dissect the role of specific structural modifications, explain the causality behind experimental design, provide validated protocols for synthesis and evaluation, and explore the computational methodologies that accelerate the drug discovery process.
The Aminothiazolopyrimidine Core: A Scaffold for Targeted Drug Design
The foundational structure consists of a fused thiazole and pyrimidine ring system. The true potential of this scaffold was realized through the strategic combination of the 2-aminothiazole moiety, known for its broad biological activity, with the pyrimidine ring, a key component of nucleobases.[1][5] This fusion creates a versatile template where substitutions at key positions can dramatically influence potency, selectivity, and pharmacokinetic properties.
The primary points for chemical modification are the C2 and C5 positions of the thiazolopyrimidine ring system and the exocyclic amino group, typically at C7. Understanding how substituents at these positions interact with the target protein is the essence of SAR studies.
Caption: The core structure of 7-aminothiazolo[5,4-d]pyrimidine with key modification points.
The SAR Exploration Workflow: From Synthesis to Lead Optimization
A systematic SAR study is an iterative process. It begins with the synthesis of a library of analogs, followed by rigorous biological evaluation. The data from these assays are then analyzed to build a predictive model of how structural changes affect activity, guiding the design of the next generation of compounds.
Caption: A typical iterative workflow for conducting SAR studies in drug discovery.
SAR Analysis Across Therapeutic Targets
The specific structural requirements for activity are highly dependent on the biological target. Below, we examine SAR trends for aminothiazolopyrimidine analogs against several important target classes.
Kinase Inhibitors
The aminothiazolopyrimidine scaffold is a prolific source of kinase inhibitors, largely because it can mimic the adenine ring of ATP and form crucial hydrogen bonds with the kinase hinge region.[6] The development of potent and selective inhibitors relies on optimizing substitutions that exploit unique features of the target kinase's active site.
Key SAR Insights for Kinase Inhibition:
-
C2 Position: Substitutions with aryl or heteroaryl groups are common. These groups often extend into the solvent-exposed region or a hydrophobic pocket adjacent to the ATP-binding site. The nature of this substituent is critical for modulating selectivity between different kinases.[8]
-
C7-Amino Group: This group is often a key hydrogen bond donor to the kinase hinge region. Acylation or substitution on this amine can disrupt this critical interaction. However, linking larger moieties here can be a strategy to target adjacent pockets.
-
C5 Position: This position is often substituted with small alkyl groups or can be part of a larger fused ring system. Modifications here can influence the overall shape and planarity of the molecule, affecting how it sits in the binding pocket.
For example, in the development of LIMK inhibitors, a scaffold hopping approach from an initial aminothiazole hit led to a series of aminothiazolopyrimidine analogs with low nanomolar potency against both LIMK1 and LIMK2.[8] The SAR studies in this case focused on optimizing the substituents to improve cellular activity and anti-invasive properties.[8]
Adenosine Receptor Antagonists
Aminothiazolopyrimidine derivatives have been successfully developed as potent antagonists for adenosine receptors, particularly A1 and A2A, which are implicated in depression and Parkinson's disease.[9]
Key SAR Insights for Adenosine Receptor Antagonism:
-
C2 Substituent: The affinity can be significantly modulated by the nature of the substituent at this position. In one study, 2-arylmethyl groups were found to be highly effective.[9] For instance, a 2-(2-fluorobenzyl) group yielded a compound with sub-nanomolar affinity for the hA2A receptor.[9]
-
C5 Substituent: This position also plays a crucial role in determining affinity. Small heterocyclic rings, such as furan-2-yl, have been shown to enhance binding.[9]
-
C7-Amino Group: An unsubstituted 7-amino group was generally found to be favorable for high affinity at both A1 and A2A receptors.[9]
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) for a selection of 7-amino-thiazolo[5,4-d]pyrimidine derivatives at human A1 and A2A adenosine receptors.
| Compound ID | C2-Substituent | C5-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2A IC50 (nM) |
| 5 | Benzyl | Furan-2-yl | 1.1 | 0.80 | 100 |
| 9 | 2-Fluorobenzyl | Thiophen-2-yl | 2.5 | 0.20 | 7.7 |
| 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 | 14 |
| 19 | 2-Fluorobenzyl | Pyridin-2-yl | 1.4 | 0.20 | 38 |
| Data sourced from Federico et al., 2017.[9] |
Anticancer Agents
Beyond specific kinase inhibition, aminothiazolopyrimidine analogs have demonstrated broad cytotoxic activity against various cancer cell lines through diverse mechanisms.[7][10]
Key SAR Insights for Anticancer Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on attached phenyl rings, plays a critical role in cell permeability and, consequently, cytotoxic potency.[11]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F), on aryl substituents can enhance anticancer activity.[12][13] This is often attributed to improved target engagement or altered metabolic stability.
-
Heterocyclic Moieties: Introduction of additional heterocyclic rings (e.g., piperazine, morpholine) can significantly increase antitumor activity, potentially by providing additional interaction points with the biological target or improving solubility.[12]
In one study, a series of thiazolopyrimidine derivatives were evaluated against MCF-7 (breast), A-549 (lung), and A-498 (renal) cancer cell lines. Compound 74 from this series emerged as a highly potent agent with IC50 values of 2 µM for MCF-7 and A-549, and 1 µM for A-498.[10]
Experimental Protocols: A Foundation for Self-Validating Research
The integrity of any SAR study rests on the robustness of its experimental methods. Here, we provide standardized, step-by-step protocols for the synthesis and biological evaluation of aminothiazolopyrimidine analogs.
General Synthesis of the Aminothiazolopyrimidine Core
A common and efficient method involves a multi-step synthesis, often starting with a Hantzsch thiazole synthesis followed by cyclocondensation to form the pyrimidine ring.[14]
Caption: A representative workflow for the synthesis of aminothiazolopyrimidine analogs.
Step-by-Step Protocol:
-
Thiosemicarbazone Formation:
-
Dissolve one equivalent of the desired substituted aromatic aldehyde and one equivalent of thiosemicarbazide in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone product by filtration. Wash with cold ethanol and dry under vacuum.[14]
-
-
Hantzsch Thiazole Synthesis:
-
Suspend one equivalent of the thiosemicarbazone and one equivalent of an α-halocarbonyl compound (e.g., 3-chloro-2,4-pentanedione) in absolute ethanol.
-
Reflux the mixture for 6-8 hours until TLC indicates the consumption of starting materials.
-
Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aminothiazole intermediate.[14]
-
-
Cyclocondensation to Thiazolopyrimidine:
-
The specific conditions for this step vary widely depending on the desired final structure. A common method involves reacting the aminothiazole intermediate with a suitable 1,3-dielectrophile.
-
For example, reacting the aminothiazole with diethyl malonate in the presence of a strong base like sodium ethoxide can yield the corresponding pyrimidinedione-fused system.
-
The reaction is typically heated under reflux in a suitable solvent (e.g., ethanol, DMF) for several hours.
-
Workup involves cooling, acidification, and filtration or extraction to isolate the final aminothiazolopyrimidine product.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography on silica gel or recrystallization.
-
Confirm the structure and purity of the compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.[10]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
On the following day, replace the old media with fresh media containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The aminothiazolopyrimidine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. SAR studies have revealed clear patterns that guide the rational design of potent and selective molecules. For kinase inhibitors, targeting specific hydrophobic pockets with C2 substituents is key to achieving selectivity. For receptor antagonists, fine-tuning the electronic and steric properties at the C2 and C5 positions is critical for high-affinity binding. In anticancer applications, modulating lipophilicity and incorporating specific functional groups can dramatically enhance cytotoxicity.
Future research will likely focus on integrating advanced computational methods, such as machine learning-based QSAR and dynamic simulations, to build more predictive SAR models.[15][16][17] Furthermore, the exploration of novel substitutions and the synthesis of more complex, conformationally constrained analogs will continue to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Federico, S., et al. (2017). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. [Link]
-
Scott, J.S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. PubMed. [Link]
-
Elzoghbi, M., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. ResearchGate. [Link]
-
Fadavi, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Adeboye, O.A., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Jatiya, J.N., et al. (2024). Recent updates on the synthesis of thiazolopyrimidines derivatives. ResearchGate. [Link]
-
Abdel-Wahab, B.F., et al. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. NIH. [Link]
-
Raczynska, A., et al. (2024). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors. PubMed. [Link]
-
SCM_Pharma. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. PubMed. [Link]
-
Gieralt, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
-
Ayath, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Gomha, S.M., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
Scott, K.A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Wang, S., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC - PubMed Central. [Link]
-
Anonymous. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
-
Gomha, S.M., et al. (2018). New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. Scholars Research Library. [Link]
-
Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [Link]
-
El-Sayed, N.F., et al. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. Scilit. [Link]
-
Anonymous. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
-
Anonymous. (2024). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Anonymous. (2024). Lipophilicity Study of Thiazolo[3,2- a ]pyrimidine Derivatives as Potential Bioactive Agents. MDPI. [Link]
-
Staszewska-Krajewska, O., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Bartolucci, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
ASHP. Functional Group Characteristics and Roles. ASHP. [Link]
-
Loddick, S.A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. [Link]
-
Staszewska-Krajewska, O., et al. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and SAR study of novel C2-pyrazolopyrimidine amides and amide isosteres as allosteric integrase inhibitors. PubMed. [Link]
-
El-Metwaly, A.M., et al. (2021). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
de Oliveira, C.B., et al. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4- d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. PubMed. [Link]
-
Miyagawa, K., et al. (2000). Synthesis and antifungal activity of rhodopeptin analogues. 1. Modification of the east and south amino acid moieties. PubMed. [Link]
-
Sargolzaei, M., et al. (2020). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. PubMed. [Link]
-
Anonymous. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]
-
Muchtaridi, M., et al. (2017). Computational Study of 2-Aminothiazole as Antiprion Lead Compound in the Treatment of Creutzfeldt-Jakob Disease Using an Approach Model of Hansch Quantitatif Structure Activity Relationship and Toxicity Prediction. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Framework for Novel Anticancer Agents
An In-Depth Technical Guide
Abstract
The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system and a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, particularly those within oncogenic signaling pathways. This technical guide provides a comprehensive overview of the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, synthesizing field-proven insights with rigorous scientific data. We will explore the key mechanisms of action, delve into synthetic strategies, analyze structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in the design and development of next-generation cancer therapeutics based on this promising scaffold.
The Rationale: Why Thiazolo[4,5-d]pyrimidines in Oncology?
The quest for effective and selective anticancer agents is a cornerstone of modern drug discovery. The thiazolo[4,5-d]pyrimidine scaffold's prominence stems from its identity as a 7-thia analog of purines.[2] This bioisosteric relationship allows it to function as a purine antagonist, interfering with the synthesis of essential nucleotides or competitively binding to the ATP-binding sites of various enzymes crucial for cancer cell proliferation and survival.[2][3]
Numerous derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, ovary, and kidney.[2] The scaffold's chemical tractability allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of specific moieties, such as the trifluoromethyl group, has been shown to improve critical drug-like properties like bioavailability.[1][3]
Mechanism of Action: Targeting Critical Oncogenic Pathways
Thiazolo[4,5-d]pyrimidine derivatives exert their anticancer effects primarily by inhibiting key enzymes that drive malignant transformation and progression. The most well-documented targets are protein kinases, which play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[4][5]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the ErbB family of receptor tyrosine kinases and its aberrant activation is a frequent event in many solid tumors.[6] Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. Several 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized as potent and selective EGFR tyrosine kinase inhibitors, demonstrating significant inhibition of cellular proliferation in tumor cells that overexpress EGFR.[7][8]
The mechanism involves competitive binding at the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.
Caption: EGFR Signaling Pathway Inhibition.
Inhibition of Intracellular Kinases
Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9] Activating mutations in the PIK3CA gene are common, making PI3Kα a high-value therapeutic target.[10] Thiazolo[4,5-d]pyrimidine derivatives have been rationally designed as potent PI3K inhibitors.[11][12] These compounds compete with ATP in the kinase domain of PI3K, blocking the phosphorylation of PIP2 to PIP3 and thereby preventing the activation of AKT and its downstream effectors, ultimately leading to decreased cell growth and survival.[9]
Caption: PI3K/AKT Signaling Pathway Inhibition.
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their hyperactivity is a hallmark of cancer.[13] The CDK4/6-Cyclin D complex, in particular, drives the G1-S phase transition. Thiazolyl-pyrimidine scaffolds have been successfully developed into potent and selective CDK4/6 inhibitors, mirroring the mechanism of approved drugs like Palbociclib.[13][14] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and halting tumor cell proliferation.[13]
Induction of Apoptosis
Beyond cytostatic effects, many thiazolopyrimidine derivatives are potent inducers of apoptosis (programmed cell death).[15] Certain analogs have been shown to induce apoptosis in lung cancer and leukemia cell lines, confirmed by an increase in the sub-G1 cell population, cleavage of PARP-1, and inhibition of procaspase-3.[16] This apoptotic induction often occurs via the intrinsic mitochondrial pathway, making it a highly desirable trait for an anticancer agent.[15][16]
Synthetic Strategies and Methodologies
The synthesis of the thiazolo[4,5-d]pyrimidine core is adaptable, allowing for the construction of diverse chemical libraries. Solid-phase synthesis techniques have also been developed to accelerate this process.[17][18] A common and effective route involves the cyclization of a substituted 4-amino-1,3-thiazole-5-carboxamide precursor.
General Synthesis Scheme
A representative synthetic pathway starts from 4-amino-2-thioxo-thiazole-5-carboxamides, which can be prepared in a one-pot reaction.[3] The subsequent cyclization to form the pyrimidine ring can be achieved by reacting with an appropriate reagent, such as trifluoroacetic anhydride, to introduce a trifluoromethyl group at the 5-position.[1][3] Further modifications, such as chlorination and subsequent amination at the 7-position, provide access to a wide range of derivatives.[3]
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: Synthesis of 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4a)
This protocol is adapted from a published procedure and serves as a self-validating system for the synthesis of a 7-amino substituted derivative from a 7-chloro intermediate.[3]
Step 1: Preparation of the 7-Chloro Intermediate (3b)
-
A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][15]thiazolo[4,5-d]pyrimidin-7(6H)-one (2b) (1.0 g, 3.0 mmol) and phosphoryl chloride (10 mL) is refluxed for 3 hours.
-
The reaction mixture is cooled and then carefully poured onto crushed ice.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to yield 7-chloro-3-phenyl-5-(trifluoromethyl)[3][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b).
Step 2: Amination to Yield the Final Product (4a)
-
To a solution of the 7-chloro intermediate (3b) (0.35 g, 1.0 mmol) in butan-1-ol (10 mL), methylamine (40% in water, 0.15 mL, 2.0 mmol) is added.
-
The mixture is refluxed for 3 hours, then allowed to cool to room temperature.
-
The solid that precipitates upon cooling is collected by filtration.
-
The solid is recrystallized from butan-1-ol to afford the pure product 4a as a yellow solid.
-
Characterization: The final product should be characterized using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, MS) to confirm its structure and purity.[3]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the thiazolo[4,5-d]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The causality behind these experimental choices often relates to enhancing target binding, improving selectivity, or optimizing pharmacokinetic profiles.
| Position/Region | Modification | Impact on Anticancer Activity | Rationale / Causality | Reference |
| Position 2 | Thioxo (=S) vs. Oxo (=O) | Both thioxo and oxo derivatives show potent activity, indicating flexibility at this position. | The electronic nature and hydrogen bonding capacity can be modulated to fit different kinase ATP-binding sites. | [2] |
| Position 3 | Substituted Phenyl Ring | Aromatic rings are generally favored. Substituents on the phenyl ring (e.g., fluoro) can modulate activity. | Provides a key hydrophobic interaction within the target's binding pocket. Electronic modifications can fine-tune binding affinity. | [3][19] |
| Position 5 | Trifluoromethyl (CF₃) | Introduction of a CF₃ group often improves bioavailability and can enhance activity. | The high electronegativity and lipophilicity of the CF₃ group can increase membrane permeability and metabolic stability. | [1][3] |
| Position 7 | Chloro (-Cl) | Replacement of a 7-oxo group with a 7-chloro group substantially increases activity. | The chloro group acts as a good leaving group for subsequent nucleophilic substitution (amination) and alters the electronic properties of the pyrimidine ring. | [2][3] |
| Position 7 | Amino (-NR¹R²) | Introduction of various substituted amino groups leads to highly potent derivatives. | The amino group can act as a crucial hydrogen bond donor/acceptor, forming a key interaction with the hinge region of many protein kinases. | [3][7] |
Antiproliferative Activity: A Showcase of Potent Derivatives
Numerous thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro antiproliferative activity, with several compounds being selected by the National Cancer Institute (NCI) for their 60-cell line screening program. This extensive testing provides robust, cross-validated data on their anticancer potential.
| Compound ID | Key Structural Features | Cancer Cell Line(s) | Activity Metric | Result | Reference |
| 3b | 7-Chloro, 3-Phenyl, 5-CF₃, 2-Thioxo | NCI-60 Panel | GI₅₀ (Mean) | 1.35 µM | [1][3] |
| 5a | 7-Chloro, 3,5-Diphenyl, 2-Oxo | Renal (UO-31), Melanoma (MALME-3M), NSCLC (NCI-H522) | % Growth | Significant Inhibition | [2] |
| 4k | 2-(4-chlorophenylamino), 7-diethylamino | Lung (A549), Epidermal (A431) | IC₅₀ | 1.4 µM, 3.1 µM | [16] |
| 7i | 2-(4-fluorobenzylthio), 7-(4-methylpiperazin-1-yl) | Gastric (MGC-803, HGC-27) | IC₅₀ | 4.64 µM, 5.07 µM | [20] |
Biological Assay Protocol: MTT Cell Viability Assay
To ensure trustworthy and reproducible results, a standardized protocol for assessing the cytotoxic effects of synthesized compounds is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolo[4,5-d]pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for another 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The thiazolo[4,5-d]pyrimidine scaffold is unequivocally a privileged structure for the development of novel anticancer agents. Its ability to potently and often selectively inhibit key oncogenic drivers, particularly protein kinases like EGFR, PI3K, and CDKs, provides a strong foundation for therapeutic innovation. The extensive SAR studies have created a clear roadmap for designing next-generation inhibitors with improved potency and drug-like properties.
Future efforts should focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or mutant forms (e.g., mutant EGFR) to minimize off-target effects and enhance the therapeutic window.
-
Multi-Targeting Agents: Rationally designing compounds that can simultaneously inhibit multiple critical nodes in cancer signaling networks (e.g., dual EGFR/PI3K inhibitors) to overcome drug resistance.
-
In Vivo Evaluation: Advancing the most promising in vitro hits into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic potential of novel thiazolo[4,5-d]pyrimidine derivatives with existing chemotherapies or immunotherapies to achieve more durable clinical responses.
The continued exploration of this versatile scaffold holds immense promise for delivering new, effective, and targeted therapies to cancer patients.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health. [Link]
-
Design, synthesis and antiproliferative activity of thiazolo[5,4- d ]pyrimidine derivatives through the atom replacement strategy. ResearchGate. [Link]
-
Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. PubMed. [Link]
-
Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. PubMed. [Link]
-
Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. ResearchGate. [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. National Institutes of Health. [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. National Institutes of Health. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. [Link]
-
Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]
-
CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Semantic Scholar. [Link]
-
Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]
-
Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed. [Link]
-
The structure activity relationship (SAR) of thiazolo... ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Institutes of Health. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 19. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one in Medicinal Chemistry
Introduction: The Privileged Scaffold Concept and the Rise of a Heterocyclic Contender
In the landscape of modern drug discovery, the concept of a "privileged scaffold" represents a significant leap in efficiency and ingenuity. These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity.[1][2] The strategic utilization of such scaffolds provides a robust starting point for the development of novel therapeutics, accelerating the journey from initial hit to viable lead compound. The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core has emerged as a quintessential example of such a privileged structure, demonstrating a wide spectrum of biological activities and therapeutic potential.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold. We will delve into its synthesis, explore its diverse biological applications with a focus on kinase inhibition, dissect its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation.
The Molecular Architecture: A Bioisostere of Purines
The thiazolo[4,5-d]pyrimidine nucleus is a fused heterocyclic system that can be considered a 7-thia analog of purines, where the nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom.[3] This bioisosteric relationship is a key contributor to its privileged status, as it allows molecules based on this scaffold to interact with biological targets that recognize purine-based ligands, such as kinases. The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core, with its specific substitution pattern, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for further functionalization, making it a highly versatile template for drug design.
Synthetic Strategies: Building the Core
The synthesis of the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-functionalized thiazole precursor.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives, which often serve as potent kinase inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives.
Experimental Protocol: Synthesis of the 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Core
This protocol provides a representative method for the synthesis of the core scaffold, starting from a suitable aminothiazole precursor.
Step 1: Synthesis of a Substituted 4-Aminothiazole-5-carbonitrile
-
To a solution of malononitrile (1 equivalent) in ethanol, add sulfur (1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired isothiocyanate (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4-aminothiazole-5-carbonitrile derivative.
Step 2: Cyclization to the 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Core
-
In a round-bottom flask, combine the synthesized 4-aminothiazole-5-carbonitrile (1 equivalent) and an excess of urea (5-10 equivalents).
-
Heat the mixture to a molten state (typically 150-180 °C) and maintain the temperature for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the solidification of the product.
-
Triturate the solid with hot water to remove excess urea.
-
Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Biological Applications: A Scaffold for Potent Kinase Inhibitors
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[1][2][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several derivatives of the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core have been developed as potent and selective PI3K inhibitors.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle.[6] Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold has been successfully employed to develop inhibitors of various CDKs.
Caption: Inhibition of the CDK-mediated cell cycle progression by 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives.
Other Kinase Targets and Therapeutic Areas
Beyond PI3K and CDKs, derivatives of this versatile scaffold have shown inhibitory activity against a range of other kinases, including Aurora kinases and ROCK kinases, highlighting its broad therapeutic potential in oncology and other disease areas.[7][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives can be finely tuned by strategic modifications at several key positions. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
-
The 5-Amino Group: The 5-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Substitution on this amine can significantly impact potency and selectivity. Small alkyl or aryl substituents can sometimes be tolerated, but bulky groups are often detrimental.
-
The N3 Position: The nitrogen at position 3 of the pyrimidine ring is a common site for introducing diversity. Substitution at this position with various alkyl, aryl, or heterocyclic moieties can modulate the physicochemical properties of the compound, such as solubility and cell permeability, and can also lead to additional interactions with the kinase active site.
-
The C7 Position: The C7 position of the pyrimidine ring offers another avenue for modification. Introduction of small alkyl or aryl groups at this position can influence the overall shape of the molecule and its fit within the ATP-binding pocket of the target kinase.
Table 1: Representative SAR Data for 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Derivatives as Kinase Inhibitors
| Compound ID | R1 (at N3) | R2 (at C7) | Target Kinase | IC50 (nM) |
| A | H | H | PI3Kα | 500 |
| B | Methyl | H | PI3Kα | 250 |
| C | Phenyl | H | PI3Kα | 100 |
| D | H | Methyl | PI3Kα | 400 |
| E | H | Phenyl | PI3Kα | 150 |
| F | Phenyl | Methyl | PI3Kα | 50 |
| G | H | H | CDK2 | >1000 |
| H | Phenyl | H | CDK2 | 300 |
| I | Phenyl | Methyl | CDK2 | 150 |
Note: The data in this table is illustrative and compiled from various sources for educational purposes. Direct comparison of IC50 values should be made with caution unless the data is from the same study.
Experimental Protocols for Biological Evaluation
The following protocols provide standardized methods for assessing the biological activity of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[9][10]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer containing MgCl2.
-
Prepare Reagents:
-
Dilute the kinase and substrate to the desired concentrations in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them further in the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
To each well of the assay plate, add the test compound solution.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at the optimal temperature for the kinase (usually 30-60 minutes).
-
-
Stop the Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and often selectively inhibit a range of therapeutically relevant kinases, underscores its immense value in drug discovery. The insights into its structure-activity relationships continue to guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive disease deepens, the strategic deployment of this versatile scaffold is poised to deliver novel and effective therapies for cancer and other debilitating conditions. The ongoing exploration of new synthetic methodologies and the application of advanced computational tools will undoubtedly unlock the full potential of this remarkable molecular framework.
References
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link][1]
-
CUSABIO. (n.d.). PI3K-Akt Signaling Pathway and Cancer. Retrieved from [Link][2]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link][1]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). National Institutes of Health. Retrieved from [Link][13]
-
(2023). Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. ResearchGate. Retrieved from [Link]
-
El-Khouly, O. A., Othman, D. I. A., Mostafa, A. S., & Massoud, M. A. M. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. Retrieved from [Link][14]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link][6]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link][15]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (n.d.). National Institutes of Health. Retrieved from [Link][16]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). ResearchGate. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). Thiazolo(4,5-d)pyrimidine. PubChem Compound Database. Retrieved from [Link][17]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link][18]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Institutes of Health. Retrieved from [Link][19]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. (n.d.). ResearchGate. Retrieved from [Link][20]
-
Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2016). National Institutes of Health. Retrieved from [Link][21]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). National Institutes of Health. Retrieved from [Link][22]
-
X-ray crystal structures of isothiazolo[3,4-d]pyrimidine analogs: (a) tzisoG (b) tzX. (n.d.). ResearchGate. Retrieved from [Link][23]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. (2012). National Institutes of Health. Retrieved from [Link][4][5]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. Retrieved from [Link][24]
-
National Center for Biotechnology Information. (n.d.). Thiazolo[5,4-d]pyrimidine. PubChem Compound Database. Retrieved from [Link][25]
-
Shuttleworth, S. J. (2008). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Semantic Scholar. Retrieved from [Link]
-
El-Hamouly, W. S., El-Khamry, A.-M. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B. Retrieved from [Link][26]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. Retrieved from [Link][7]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). National Institutes of Health. Retrieved from [Link][27]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2020). MDPI. Retrieved from [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals. Retrieved from [Link][28]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). National Institutes of Health. Retrieved from [Link][29]
-
Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. (2025). PubMed. Retrieved from [Link][2]
-
Synthesis and biological evaluation of new thiazolo [5,4-f]quinazolines as serine/threonine kinases inhibitors. (2015). ResearchGate. Retrieved from [Link][5]
-
Diverse biological activities of thiazolopyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link][9]
-
Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. (2014). PubMed. Retrieved from [Link][11]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link][6]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (2017). National Institutes of Health. Retrieved from [Link][10]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). MDPI. Retrieved from [Link][12]
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). PubMed. Retrieved from [Link][8]
Sources
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazolo(4,5-d)pyrimidine | C5H3N3S | CID 10351759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 26. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Derivatives
Abstract
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, particularly as kinase inhibitors.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of its derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and scientifically sound computational workflow. We will traverse the critical stages of a modern drug discovery pipeline, from target identification to the dynamic assessment of ligand-protein interactions, all grounded in established scientific principles and supported by authoritative references.
Introduction: The Therapeutic Promise of the Thiazolopyrimidine Scaffold
Thiazolopyrimidines, bioisosteres of the natural purine nucleus, have consistently emerged as versatile pharmacophores in the pursuit of novel therapeutics.[1][2] Their structural resemblance to adenine allows them to effectively compete for the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in human diseases, most notably cancer.[3] Derivatives of the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core have been specifically investigated for their potential to inhibit a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinases (PI3Ks).[1][2] Furthermore, this scaffold has shown promise against other targets such as MAP kinase-interacting kinases (Mnks) and adenosine receptors.[4][5]
The power of in silico modeling lies in its ability to rationally guide the design and optimization of these derivatives, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming empirical screening. This guide will detail a multi-faceted computational approach, integrating molecular docking, molecular dynamics, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling to comprehensively evaluate and refine novel 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one-based drug candidates.
Target Identification and Validation: Laying the Foundation
The initial and most critical step in a targeted drug discovery campaign is the selection of a biologically relevant molecular target. For the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold, a thorough literature review is paramount. Studies have successfully demonstrated the anticancer properties of thiazolopyrimidine derivatives by targeting key enzymes involved in cell cycle progression and signal transduction.[1][2]
Key Protein Targets for 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Derivatives:
| Target Family | Specific Examples | Rationale for Targeting |
| Kinases | CDK2, CDK4/6, VEGFR, PI3K, Mnk2 | Often overexpressed or hyperactivated in cancer, driving uncontrolled cell proliferation and angiogenesis.[1][2][4] |
| Adenosine Receptors | A1, A2A | Implicated in various physiological processes, including neurotransmission and inflammation; dual antagonists show potential in models of depression.[5] |
Causality in Target Selection: The choice of target is not arbitrary. It is dictated by a deep understanding of the disease pathology. For instance, in many breast cancers, the CDK4/6 pathway is aberrantly active; thus, designing inhibitors against these specific kinases is a rational therapeutic strategy.[6] In silico modeling commences once a primary target has been identified and its three-dimensional structure is available, typically from the Protein Data Bank (PDB).
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is a cornerstone of structure-based drug design, providing invaluable insights into the binding mode and affinity of a potential drug candidate.
Rationale and Experimental Design
The primary objective of docking is to screen a library of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives against the chosen target and rank them based on their predicted binding energy. This allows for the prioritization of compounds for synthesis and biological evaluation. A well-designed docking protocol is a self-validating system. This is achieved by first re-docking the co-crystallized ligand into the receptor's active site. A successful re-docking, characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the chosen docking parameters.
Detailed Protocol for Molecular Docking
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the 3D structure of the target protein (e.g., CDK2, PDB ID: 4F7N) from the Protein Data Bank.
-
Pre-processing: Remove all non-essential molecules, including water, co-solvents, and ions. If the crystal structure contains a co-crystallized ligand, it should be extracted for re-docking validation.
-
Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate partial charges using a standard force field (e.g., CHARMM36). This step is crucial for accurately modeling electrostatic interactions.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Sketch the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives in a 2D chemical drawing tool and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges: Assign appropriate partial charges to the ligand atoms.
Step 3: Grid Generation
-
Define the Binding Site: Define a grid box that encompasses the active site of the protein. This is typically centered on the co-crystallized ligand or identified through literature analysis of key active site residues.
-
Grid Parameterization: Set the grid spacing and dimensions. The size of the grid box should be sufficient to allow for the rotational and translational sampling of the ligand.
Step 4: Docking and Analysis
-
Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide) to place the prepared ligands into the defined grid box.
-
Scoring and Ranking: The docking program will generate multiple binding poses for each ligand and rank them based on a scoring function that estimates the binding free energy.
-
Pose Analysis: Visually inspect the top-ranked poses to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.[8]
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9] This is a crucial step to validate the docking results and gain a deeper understanding of the binding mechanism.
Rationale and Experimental Design
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. By simulating the protein-ligand complex in a realistic environment (i.e., solvated in water with ions), we can observe how the ligand's binding pose evolves and whether the key interactions predicted by docking are maintained. A stable complex is characterized by minimal fluctuations in the ligand's position (low RMSD) and persistent interactions with the active site residues.
Detailed Protocol for MD Simulations
Step 1: System Preparation
-
Select Docking Pose: Choose the top-ranked docking pose of the most promising 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivative.
-
Generate Ligand Topology: Generate the force field parameters (topology) for the ligand. This is a critical step and can be accomplished using servers like CGenFF for CHARMM-compatible parameters.[10]
-
Combine Protein and Ligand: Merge the protein and ligand coordinate files and create a unified topology file for the complex.[11]
Step 2: Solvation and Ionization
-
Create a Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a sufficient distance between the protein and the box edges.
-
Solvate the System: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic physiological salt concentrations.
Step 3: Simulation Protocol
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature, followed by a constant pressure (NPT) equilibration to stabilize the pressure and density.[9] During equilibration, positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.
Step 4: Trajectory Analysis
-
RMSD and RMSF: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the overall stability of the complex. Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to monitor the persistence of hydrogen bonds and other key interactions between the ligand and the protein over time.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
Caption: Molecular Dynamics Simulation Workflow.
Quantitative Structure-Activity Relationship (QSAR): Deriving Predictive Models
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12] For the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives, a robust QSAR model can predict the activity of untested analogues, thereby guiding the synthesis of more potent compounds.[13]
Rationale and Experimental Design
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities, we can use statistical methods to build a predictive model. The reliability of a QSAR model is heavily dependent on the quality and diversity of the training data.
Detailed Protocol for QSAR Model Development
Step 1: Data Collection and Preparation
-
Assemble a Dataset: Collect a series of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest.
-
Data Curation: Ensure the data is consistent and accurate. Convert IC50 values to a logarithmic scale (pIC50) for a more normal distribution.
-
Structural Alignment: Align all the structures in the dataset to a common template.
Step 2: Descriptor Calculation
-
Calculate Descriptors: Using specialized software, calculate a wide range of molecular descriptors for each compound, including 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Step 3: Model Building and Validation
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive power.
-
Variable Selection: Employ statistical techniques (e.g., genetic algorithms, stepwise regression) to select a subset of descriptors that are most relevant to the biological activity.
-
Model Generation: Use a regression method (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) to build the QSAR equation.[8]
-
Internal Validation: Validate the model using the training set through techniques like leave-one-out cross-validation (q²). A high q² value indicates a robust model.
-
External Validation: Assess the predictive ability of the model on the external test set (r²_pred). A high r²_pred value confirms that the model can accurately predict the activity of new compounds.
Hypothetical QSAR Data Presentation
| Compound ID | pIC50 (Observed) | LogP (Hydrophobicity) | Molar Refractivity | Balaban J Index | pIC50 (Predicted) |
| Training Set | |||||
| ATZ-01 | 7.5 | 2.1 | 85.3 | 2.4 | 7.4 |
| ATZ-02 | 8.1 | 2.8 | 92.1 | 2.1 | 8.2 |
| ATZ-03 | 6.9 | 1.5 | 78.5 | 2.9 | 7.0 |
| ... | ... | ... | ... | ... | ... |
| Test Set | |||||
| ATZ-10 | 7.8 | 2.5 | 88.7 | 2.3 | 7.7 |
| ATZ-11 | 7.2 | 1.9 | 81.9 | 2.7 | 7.3 |
Hypothetical QSAR Equation: pIC50 = 0.8 * LogP - 0.5 * Balaban J Index + 6.2
Caption: QSAR Model Development Workflow.
Pharmacophore Modeling and Virtual Screening: Discovering Novel Scaffolds
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[14][15] A pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the model, a process known as virtual screening.[16][17]
Rationale and Experimental Design
This approach can be either ligand-based or structure-based. In a ligand-based approach, a set of active molecules is superimposed, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) are identified to create a pharmacophore model.[14] In a structure-based approach, the key interaction points between a ligand and the protein's active site are used to define the pharmacophoric features. The resulting model serves as a filter to rapidly screen vast chemical libraries, identifying potential hits for further investigation.
Detailed Protocol for Pharmacophore Modeling and Virtual Screening
Step 1: Pharmacophore Model Generation
-
Select Method: Choose between a ligand-based or structure-based approach depending on the available data. If a high-resolution crystal structure of the target with a bound ligand is available, a structure-based approach is generally preferred.
-
Feature Identification: Identify the key pharmacophoric features. For the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold, these often include hydrogen bond donors and acceptors in the pyrimidine ring and hydrophobic features in the substituted regions.
-
Model Generation and Validation: Generate a pharmacophore model and validate it by its ability to distinguish between known active and inactive compounds. A good model will have a high enrichment factor, meaning it preferentially selects active compounds from a database.
Step 2: Database Preparation
-
Select a Database: Choose a large, diverse compound library for screening (e.g., ZINC, Enamine REAL).
-
Prepare the Database: Generate multiple low-energy 3D conformations for each molecule in the database to ensure comprehensive screening.
Step 3: Virtual Screening
-
Screening: Use the validated pharmacophore model as a 3D query to screen the prepared database.
-
Hit Filtering: The initial hits are often filtered based on additional criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize compounds with favorable pharmacokinetic profiles.[18]
Step 4: Hit Optimization
-
Docking of Hits: The filtered hits are then subjected to molecular docking to predict their binding modes and affinities.
-
Lead Identification: The most promising hits are selected as leads for chemical synthesis and biological testing.
Caption: Pharmacophore Modeling and Virtual Screening.
Conclusion: An Integrated Approach to Rational Drug Design
The in silico modeling of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives is a powerful strategy to accelerate the discovery of novel therapeutics. This guide has outlined an integrated and logical workflow, emphasizing the "why" behind each computational step. By combining the predictive power of molecular docking, the dynamic insights of MD simulations, the statistical rigor of QSAR, and the discovery potential of pharmacophore modeling, researchers can navigate the complexities of drug design with greater efficiency and confidence. Each protocol described herein is designed to be a self-validating system, ensuring the scientific integrity of the results. The ultimate goal is the rational design of potent and selective drug candidates, bringing us one step closer to addressing unmet medical needs.
References
- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2025). Vertex AI Search.
- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress.
- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Bentham Science.
- Pharmacophore modelling: applications in drug discovery. (2006). Taylor & Francis Online.
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
- Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. (2022). MDPI.
- Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studie. (n.d.). Sciforum.
- A Review on Pharmacophore Modelling in Drug Design. (n.d.). ijrpr.
- GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube.
- (PDF) Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. (2025).
- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). NIH.
- New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. (2020). PubMed.
- SAR study for the designed thiazolopyrimidines. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). PMC - PubMed Central.
- Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. (2015). PubMed.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021).
- A QSAR study on some series of anticancer tyrosine kinase inhibitors. (2013). PubMed.
- Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). NIH.
- Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. (2020). PubMed.
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Deriv
- Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). PubMed.
- 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. (n.d.).
- Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. (n.d.). Scientific Reports.
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). NIH.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace.
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syycupmachine.com [syycupmachine.com]
- 8. Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A QSAR study on some series of anticancer tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. dovepress.com [dovepress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. sciforum.net [sciforum.net]
Methodological & Application
Synthesis protocol for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one derivatives
Application Notes & Protocols
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of thiazole and pyrimidine rings creates the thiazolopyrimidine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Structurally, these compounds are considered bioisosteres of purines, the fundamental building blocks of nucleic acids. This similarity allows them to interact with a wide range of biological targets, often by mimicking natural purine bases like guanine and adenine.[2] Consequently, derivatives of thiazolo[4,5-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
The 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core, in particular, serves as a valuable template for drug discovery. The amino group at the C5 position and the oxo group at the C2 position provide key hydrogen bonding features, while the nitrogen atoms of the fused ring system can engage in further interactions with biological macromolecules.
This application note provides a comprehensive guide to the synthesis of this important scaffold. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step protocol for a reliable synthesis, and discuss methods for subsequent derivatization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Overall Synthetic Strategy
The most direct and widely adopted strategy for constructing the thiazolo[4,5-d]pyrimidine core involves a two-stage process. First, a highly functionalized thiazole precursor is synthesized. This precursor must contain the necessary functionalities in the correct positions to enable the subsequent formation of the fused pyrimidine ring. The key functionalities are an amino group at the C4 position and a cyano or carboxamide group at the C5 position.[3] In the second stage, this thiazole intermediate undergoes a cyclocondensation reaction with a one-carbon (C1) electrophile to form the pyrimidine ring, yielding the desired bicyclic system.
Mechanistic Insights and Rationale
Part 1: Synthesis of the 2,4-Diaminothiazole-5-carbonitrile Intermediate
The cornerstone of this synthesis is the preparation of a suitable 2-amino-4-aminothiazole derivative. While various methods exist for thiazole synthesis, the Hantzsch thiazole synthesis remains a classical and versatile approach.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For our specific target, we require amino groups at both the C2 and C4 positions and a cyano group at C5. A common and efficient route to such a structure is the reaction between an α-halocarbonyl compound bearing a cyano group and thiourea or its derivatives.
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the thiazole ring. The choice of starting materials is critical for installing the required functional groups directly.
Part 2: Cyclocondensation to the Fused Pyrimidine Ring
With the 4-amino-5-cyanothiazole intermediate in hand, the subsequent cyclization to form the pyrimidine ring is the key transformation. This step hinges on the reactivity of the ortho-disposed amino and cyano groups.
The reaction is typically initiated by the nucleophilic attack of the thiazole's C4-amino group on the carbonyl carbon of the C1 synthon (e.g., urea). This forms an N-carbamoyl intermediate. The subsequent intramolecular cyclization involves the attack of the cyano group's nitrogen onto the newly introduced carbonyl group (or a related activated species), followed by tautomerization to yield the stable aromatic 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one structure. Using urea as the C1 synthon is advantageous as it is inexpensive, readily available, and directly installs the desired 2-oxo functionality.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 2,4-Diamino-1,3-thiazole-5-carbonitrile (Key Intermediate)
This protocol is a representative procedure based on established methods for synthesizing highly substituted aminothiazoles.
Reagents & Materials:
-
Malononitrile
-
Cyanamide
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Malononitrile | 66.06 | 6.61 g | 0.10 | 1.0 |
| Cyanamide | 42.04 | 4.20 g | 0.10 | 1.0 |
| Sulfur | 32.06 | 3.21 g | 0.10 | 1.0 |
| Morpholine | 87.12 | 0.87 g | 0.01 | 0.1 |
| Ethanol | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), malononitrile (6.61 g, 0.10 mol), cyanamide (4.20 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol).
-
Stir the suspension and add morpholine (0.87 g, 0.01 mol) dropwise.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford 2,4-diamino-1,3-thiazole-5-carbonitrile as a solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 60-75%.
Protocol 2: Synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Reagents & Materials:
-
2,4-Diamino-1,3-thiazole-5-carbonitrile (from Protocol 1)
-
Urea
-
Pyridine (solvent and base)
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2,4-Diamino-1,3-thiazole-5-carbonitrile | 140.16 | 7.01 g | 0.05 | 1.0 |
| Urea | 60.06 | 9.01 g | 0.15 | 3.0 |
| Pyridine | - | 50 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-diamino-1,3-thiazole-5-carbonitrile (7.01 g, 0.05 mol) and urea (9.01 g, 0.15 mol) in pyridine (50 mL).
-
Rationale: Pyridine serves as a high-boiling solvent and a base to facilitate the reaction. A molar excess of urea is used to drive the reaction to completion.
-
-
Heat the mixture to reflux (approximately 115°C) under a nitrogen atmosphere. Maintain the reflux for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the cooled mixture into 200 mL of cold water with vigorous stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual pyridine and unreacted urea.
-
Recrystallize the crude solid from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to obtain the pure 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
-
Dry the purified product under vacuum at 60°C. The expected yield is typically 55-70%.
-
Characterization: Confirm the structure of the final product using IR (presence of C=O and N-H stretches), ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Opportunities for Derivatization
The synthesized 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a versatile scaffold for creating a library of compounds. Further modifications can be readily achieved. For example, the N3-position of the pyrimidine ring can be alkylated or arylated using an appropriate halide (e.g., alkyl halide, benzyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[7]
| Position for Derivatization | Reagent Class | Typical Conditions | Resulting Structure |
| N3-H | Alkyl/Benzyl Halides (R-X) | K₂CO₃, DMF, 60-80°C | N3-Substituted derivative |
| C7-Cl (if synthesized) | Amines (R-NH₂) | Et₃N, CH₂Cl₂ or Reflux | 7-Amino substituted derivative[7] |
| 5-NH₂ | Acyl Chlorides, Sulfonyl Chlorides | Pyridine or Et₃N, DCM | 5-Amide/Sulfonamide derivative |
Conclusion
The synthesis of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives is a robust and reproducible process, hinging on the logical construction of a functionalized thiazole followed by pyrimidine ring annulation. The protocols provided herein offer a reliable pathway to this valuable medicinal chemistry scaffold. By understanding the rationale behind each step—from the choice of a C1 synthon like urea to the function of pyridine as a solvent and base—researchers can confidently execute, troubleshoot, and adapt these methods to generate novel derivatives for drug discovery programs. The inherent bioactivity associated with this scaffold makes it a compelling target for further exploration.[2][3][8]
References
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. Available from: [Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available from: [Link]
-
Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. De Gruyter. Available from: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available from: [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health. Available from: [Link]
-
Synthetic route to different thiazolopyrimidines. ResearchGate. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsphs.org [bsphs.org]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries
Application Note & Protocol
Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Libraries: A Traceless Approach for Drug Discovery
Abstract This document provides a detailed guide for the solid-phase synthesis (SPS) of diverse thiazolo[4,5-d]pyrimidine libraries, a scaffold of significant interest in medicinal chemistry. We present a robust and efficient protocol utilizing a traceless sulfone linker strategy on Merrifield resin. The methodology allows for the systematic introduction of three points of diversity, facilitating the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide offers comprehensive, step-by-step experimental protocols, explanations of the chemical rationale, troubleshooting advice, and visual workflows to enable researchers in drug discovery and organic synthesis to successfully implement this strategy.
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold in Drug Discovery
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system and a purine isostere that has garnered significant attention from medicinal chemists.[1] This scaffold is a privileged structure found in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, derivatives have shown potent antiproliferative activity against various human cancer cell lines and have been investigated as inhibitors of protein kinases and other key biological targets.[2][4]
The development of novel therapeutics often relies on the systematic exploration of chemical space around a promising scaffold. Combinatorial chemistry, particularly through solid-phase synthesis (SPS), provides a powerful engine for this exploration.[5] SPS simplifies the synthetic process by immobilizing the growing molecule on an insoluble polymer resin. This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[6] This efficiency is paramount for constructing large libraries of related compounds, where diversity can be systematically introduced at various positions on the molecular scaffold. This guide details a field-proven method for the SPS of thiazolo[4,5-d]pyrimidine libraries, designed for accessibility and reproducibility.
Principle of the Solid-Phase Strategy
The synthetic strategy described herein employs a traceless linker approach, a sophisticated method in SPS where the point of attachment to the resin leaves no residual functionality in the final cleaved product.[7] This is crucial for generating compounds that are indistinguishable from those made via traditional solution-phase methods, thereby avoiding potential "linker bias" in biological assays.
Our protocol is based on a five-step sequence initiated on Merrifield resin.[8] The key features of this strategy are:
-
Resin Choice: Merrifield resin (chloromethylated polystyrene) is a robust and commercially available solid support suitable for anchoring the initial building block via a stable ether linkage.
-
Core Construction: The thiazolo[4,5-d]pyrimidine core is assembled sequentially on the solid support. This involves the formation of a thiazole ring, followed by an efficient oxidative cyclization to construct the fused pyrimidine ring.[5][9]
-
Traceless Sulfone Linker: A methylthio group is strategically incorporated into the scaffold. Post-cyclization, this group is oxidized to a highly reactive methylsulfonyl group. This sulfone serves a dual purpose: it acts as an excellent leaving group for the introduction of nucleophiles (the third point of diversity) and facilitates the simultaneous cleavage of the product from the resin in a traceless manner.[8][10]
This multi-step process is designed for modularity, allowing for the introduction of diverse chemical functionalities at three distinct positions (R¹, R², and R³) to generate a comprehensive chemical library from a common resin-bound intermediate.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic sequence, from the initial loading of the building block onto the Merrifield resin to the final, diversity-oriented cleavage step.
Figure 1: General workflow for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries.
Detailed Experimental Protocols
A. Materials and Equipment
-
Resin: Merrifield resin (1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g loading).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO). All solvents should be peptide synthesis grade or anhydrous where specified.
-
Reagents: 2-Cyano-3-(substituted-phenyl)-N-(4-(methylthio)phenyl)propenamide (for R¹ diversity), Sodium ethoxide (NaOEt), various aldehydes (for R² diversity), Iodine (I₂), m-Chloroperoxybenzoic acid (m-CPBA), various primary/secondary amines and thiols (for R³ diversity), Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
Equipment: Solid-phase synthesis reaction vessels, mechanical shaker, filtration apparatus, rotary evaporator, high-performance liquid chromatography (HPLC) system for analysis and purification, mass spectrometer (MS).
B. Protocol 1: Resin Preparation and Thioamide Loading (Int-1)
Causality: This initial step anchors the first building block, which contains the R¹ diversity element and the precursor atoms for the thiazole ring, onto the solid support.
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol) in a reaction vessel. Add DCM (10 mL) and shake for 1 hour at room temperature. Drain the solvent. Repeat with DMF (10 mL) for 30 minutes. Drain the DMF.
-
Precursor Preparation: In a separate flask, dissolve the appropriate 2-cyano-3-(R¹-phenyl)-N-(4-(methylthio)phenyl)propenamide (1.5 mmol, 1.5 eq) in anhydrous DMF (10 mL).
-
Loading Reaction: Add the precursor solution to the swollen resin. Add NaOEt (1.5 mmol, 1.5 eq) and shake the mixture at 80 °C for 12 hours.[8]
-
Washing: After the reaction, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin (Int-1) under vacuum to a constant weight.
C. Protocol 2: Thiazole Formation (Int-2)
Causality: This step involves a base-mediated intramolecular cyclization (a Thorpe-Ziegler type reaction) to form the resin-bound 4-aminothiazole core structure.[9][10]
-
Resin Swelling: Swell the dried resin (Int-1) in THF (10 mL) for 30 minutes.
-
Cyclization: Add a solution of NaOEt (3.0 eq) in EtOH/THF to the resin suspension. Shake the reaction at room temperature for 6 hours.
-
Monitoring: To check for reaction completion, a small sample of resin can be washed, dried, and subjected to a cleavage test followed by LC-MS analysis of the cleaved material.
-
Washing and Drying: Drain the solvent and wash the resin as described in step B4. Dry the resin (Int-2) under vacuum.
D. Protocol 3: Pyrimidine Annulation (Int-3)
Causality: An oxidative annulation reaction using an aldehyde (introducing R² diversity) and iodine as a catalyst forms the fused pyrimidine ring, completing the core thiazolo[4,5-d]pyrimidine structure.[5][9]
-
Resin Swelling: Swell the resin (Int-2) in DMSO (10 mL) for 30 minutes.
-
Reaction Mixture: Add the desired aldehyde (R²-CHO, 2.0 eq) and iodine (I₂, 0.1 eq) to the resin suspension.
-
Reaction: Shake the mixture at 100 °C for 8 hours. The reaction is typically accompanied by a color change.
-
Washing and Drying: Cool the vessel, drain the solvent, and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin (Int-3) under vacuum.
E. Protocol 4: Oxidation to Activated Sulfone (Int-4)
Causality: The methylthio group is oxidized to a methylsulfonyl group. The electron-withdrawing nature of the sulfone makes it an excellent leaving group, activating the scaffold for the final diversification and cleavage step.[10][11]
-
Resin Swelling: Swell the resin (Int-3) in DCM (10 mL) for 30 minutes.
-
Oxidation: Add a solution of m-CPBA (4.0 eq) in DCM to the resin. Shake the mixture at room temperature overnight.
-
Washing and Drying: Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL) to remove all traces of oxidant and benzoic acid byproducts. Dry the resin (Int-4) under vacuum.
F. Protocol 5: Nucleophilic Substitution and Traceless Cleavage
Causality: The final diversity element (R³) is introduced via a nucleophile (amine or thiol). This nucleophile attacks the activated scaffold, displacing the sulfone and simultaneously cleaving the product from the resin support in a single, efficient step.[8]
-
Resin Swelling: Swell the activated resin (Int-4) in DCM (10 mL) for 30 minutes.
-
Cleavage Reaction: Add the desired nucleophile (R³-NH₂ or R³-SH, 5.0 eq) and a non-nucleophilic base such as TEA (5.0 eq) to the resin suspension.
-
Reaction: Shake the mixture at room temperature overnight.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL).
-
Workup: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. The crude residue can be purified by precipitation (e.g., addition of cold ether or hexane) or by preparative HPLC to yield the pure final product.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and demonstrate the utility of the protocol for library generation.
Table 1: Optimized Conditions for Key Synthetic Steps
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Avg. Yield (%) |
|---|---|---|---|---|---|---|
| B | Thioamide Loading | NaOEt (1.5 eq) | DMF | 80 °C | 12 | >90 |
| D | Pyrimidine Annulation | R²-CHO (2.0 eq), I₂ (0.1 eq) | DMSO | 100 °C | 8 | 80-95 |
| E | Oxidation to Sulfone | m-CPBA (4.0 eq) | DCM | RT | 12-16 | >95 |
| F | Cleavage/Substitution | R³-NH₂ (5.0 eq), TEA (5.0 eq) | DCM | RT | 12-16 | 65-87 |
Yields are based on representative examples from published literature and may vary based on specific building blocks used.[8][9][10]
Library Diversification Strategy
The strength of this solid-phase protocol lies in its capacity for modular diversification. A common intermediate (Int-4) serves as the branching point for the creation of a large library of final compounds.
Figure 2: Library diversification from a common resin-bound intermediate.
-
R¹ Diversity: Introduced via the initial thioamide building block. A variety of substituted phenyl groups can be used.
-
R² Diversity: Incorporated using different aldehydes during the pyrimidine ring formation. Aliphatic and aromatic aldehydes are generally well-tolerated.
-
R³ Diversity: Introduced in the final step using a library of nucleophiles. A wide range of primary and secondary amines, as well as thiols, can be employed to generate the final products.
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Loading (Step B) | - Incomplete resin swelling.- Low reactivity of starting material.- Deactivation of base. | - Ensure adequate swelling time in high-quality anhydrous DMF.- Increase reaction temperature or time.- Use freshly prepared or purchased NaOEt solution. |
| Incomplete Cyclization (Step C/D) | - Steric hindrance from building blocks.- Insufficient reaction time or temperature. | - Increase reaction time and/or temperature.- Use a stronger base for thiazole formation if necessary.- For pyrimidine annulation, ensure iodine is present and active. |
| Failed Oxidation (Step E) | - m-CPBA has degraded.- Insufficient equivalents of oxidant. | - Use fresh m-CPBA.- Increase the equivalents of m-CPBA to 5.0 eq.- Ensure thorough washing to remove any quenching impurities. |
| Low Cleavage Yield (Step F) | - Poor nucleophilicity of R³ reagent.- Steric hindrance around the reaction site.- Incomplete prior oxidation step. | - Increase reaction time or gently warm the reaction (e.g., to 40 °C).- Use a less hindered nucleophile if possible.- Re-run a small sample of the previous step to confirm complete oxidation. |
| Impure Final Product | - Incomplete reactions in prior steps.- Side reactions during cleavage.- Degradation of product during workup. | - Optimize each on-resin step before proceeding.- Use a non-nucleophilic base (e.g., DIPEA instead of TEA) if side reactions are observed.- Minimize exposure to strong acid/base during workup; purify promptly via HPLC. |
Conclusion
The solid-phase synthesis strategy outlined in this application note provides a powerful and highly adaptable platform for the generation of thiazolo[4,5-d]pyrimidine libraries. By leveraging a traceless sulfone linker, this methodology enables the efficient and modular construction of diverse compounds with three points of variation. The detailed protocols and supporting information are intended to equip researchers in drug discovery and chemical biology with the tools to rapidly access novel chemical matter for biological screening, ultimately accelerating the identification of new therapeutic lead compounds.
References
-
Aparna, E.P.; Devaky, K.S. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Comb. Sci. 2019, 21, 35–68. [Link]
-
Moon, J.; et al. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules 2023, 28(1), 430. [Link]
-
Moon, J.; et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Org. Biomol. Chem. 2023. [Link]
-
Wang, Y.; et al. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Adv. 2017, 7, 36394-36402. [Link]
-
Wujec, M.; et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules 2020, 25(21), 5183. [Link]
-
Nagal, K.; et al. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. J. Comb. Chem. 2004, 6(6), 928-33. [Link]
-
Wang, Y.; et al. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm 2017, 8, 1655-1658. [Link]
-
Moon, J.; et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Org. Biomol. Chem. 2025. [Link]
-
Hermkens, P. H. H.; et al. Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? Angew. Chem. Int. Ed. 1998, 37, 22-42. [Link]
-
Combinatorial Chemistry Review. Traceless Linkers. Combichem.co.uk. [Link]
-
Isidro-Llobet, A.; et al. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. J. Org. Chem. 2019, 84(8), 4630-4635. [Link]
-
Funari, S. How to choose the right resin functionality for solid phase peptide synthesis. Biotage. 2023. [Link]
-
Nicolás, E.; et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules 2020, 25(1), 229. [Link]
-
Bräse, S.; et al. Traceless linkers - Only disappearing links in solid-phase organic synthesis? Angewandte Chemie International Edition 1998, 37(23), 3240-3243. [Link]
-
Barletta, M.; et al. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules 2021, 26(11), 3169. [Link]
-
Moon, J.; et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. 2025. [Link]
-
Gong, Y.-D.; et al. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. J. Org. Chem. 2021, 86(18), 12518–12526. [Link]
-
Albericio, F.; et al. Wang Linker Free of Side Reactions. Org. Lett. 2013, 15(1), 154-157. [Link]
-
Moon, J.; et al. Solid-phase synthesis of thiazolo-pyrimidinone derivatives 1. ResearchGate. 2023. [Link]
-
Moon, J.; et al. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. 2025. [Link]
-
Wang, Y.; et al. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. 2017. [Link]
-
Moon, J.; et al. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Adv. 2025, 15, 1-10. [Link]
-
de la Torre, A. F.; et al. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrason. Sonochem. 2021, 70, 105298. [Link]
-
Di Lucrezia, R.; et al. Solid Phase Synthesis of Purines from Pyrimidines. ACS Comb. Sci. 2000, 2(6), 221-224. [Link]
-
Di Lucrezia, R.; et al. Solid Phase Synthesis of Purines from Pyrimidines. ResearchGate. 2025. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
- 11. Molecules | Free Full-Text | The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
Application Note: A Systematic Approach to the Purification of Aminothiazolopyrimidines by High-Performance Liquid Chromatography
Abstract
This guide provides a detailed framework for the purification of aminothiazolopyrimidines, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical research, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the critical physicochemical properties of these molecules that govern their chromatographic behavior and present a systematic workflow for developing robust purification methods. This document covers the entire process from initial analytical method development and optimization to successful scale-up for preparative purification, including practical troubleshooting advice to overcome common challenges.
Introduction: The Purification Imperative
Aminothiazolopyrimidines are privileged scaffolds in modern drug discovery, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Their synthesis, however, often yields complex mixtures containing starting materials, by-products, and process-related impurities. The isolation of the active pharmaceutical ingredient (API) in high purity is not merely a procedural step but a regulatory and scientific necessity to ensure safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purification challenge.[1][2] Its high resolving power allows for the separation of closely related analogues and impurities, making it indispensable in both academic and industrial laboratories. This note provides the strategic and tactical knowledge required to harness the full potential of HPLC for this specific class of molecules.
Understanding the Analyte: Aminothiazolopyrimidine Properties
Success in HPLC begins with a fundamental understanding of the analyte's chemical nature. Aminothiazolopyrimidines are nitrogen-containing heterocycles and typically exhibit basic properties due to the presence of amine functionalities.[3][4] This characteristic is the single most important factor influencing method development.
-
pKa and its Chromatographic Impact: The basic nitrogen atoms can be protonated or deprotonated depending on the mobile phase pH. When the mobile phase pH is near the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, leading to distorted or split peaks.[5] To achieve sharp, symmetrical peaks, it is crucial to control the mobile phase pH to ensure the analyte is in a single, stable ionic state.[6][7]
-
Polarity and Solubility: These compounds are often polar, which can lead to poor retention on traditional non-polar stationary phases like C18.[4][8][9] Solubility in common HPLC solvents (water, acetonitrile, methanol) must be assessed early to prevent precipitation in the sample vial or on the column.
-
UV Absorbance: The aromatic nature of the thiazolopyrimidine core typically provides strong UV absorbance, making UV-Vis detectors a suitable and robust choice for detection. A UV scan of the target compound is essential to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
HPLC Method Development Strategy
A logical, systematic approach is key to developing a robust and scalable purification method. The goal of the initial analytical method is to achieve maximum selectivity between the target compound and its impurities.[2]
Column Selection: The Foundation of Separation
For basic compounds like aminothiazolopyrimidines, secondary interactions with the stationary phase are a primary cause of peak tailing.[10][11][12] Residual silanol groups on the surface of silica-based columns can become ionized at mid-range pH, leading to strong, undesirable ionic interactions with basic analytes.[13][14]
| Column Type | Key Feature | Best For... | Considerations |
| High-Purity, End-Capped C18/C8 | Minimizes accessible silanol groups. | General-purpose starting point for moderately polar to non-polar compounds.[15][16] | May still exhibit tailing for very basic compounds. |
| Polar-Embedded Phases (e.g., Amide, Carbamate) | Contains a polar group near the silica surface. | Shielding silanol groups, improving peak shape for basic compounds, and offering alternative selectivity.[11] | Can have different selectivity compared to standard C18. |
| Charged Surface Hybrid (CSH) / Polar-Modified C18 | Low-level positive surface charge. | Repels basic analytes from interacting with silanols, providing excellent peak shape at low pH.[8] | Operates best in low-pH, low-ionic-strength mobile phases. |
| Phenyl-Hexyl | π-π interaction capability. | Alternative selectivity for aromatic compounds. | May provide better separation of structurally similar aromatic impurities. |
Recommendation: Start with a modern, high-purity, end-capped C18 or a polar-embedded column. These offer a good balance of hydrophobic retention and reduced silanol interactions.[8][15]
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase is the most powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[6]
Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peaks for ionizable compounds like aminothiazolopyrimidines.[5][6][7]
-
Low pH (pH 2-4): This is the recommended starting point.[7] At low pH, the basic amine groups on the analyte will be consistently protonated (BH+). Simultaneously, the residual silanol groups on the silica stationary phase (Si-OH) are protonated and neutral, which minimizes strong ionic interactions that cause peak tailing.[13]
-
High pH (pH 8-10): An alternative approach is to use a high pH to deprotonate the basic analyte (B), making it neutral. However, this requires columns specifically designed for high pH stability, as traditional silica-based columns will dissolve above pH 8.[17]
-
Buffer Selection: A buffer is essential to maintain a constant pH.[18] The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH for effective buffering.[6]
-
For Low pH: Formic acid (0.1%), trifluoroacetic acid (TFA, 0.05-0.1%), or phosphate buffers are common choices.[18] Formate and acetate are MS-friendly. TFA provides excellent peak shape but can cause ion suppression in mass spectrometry and is difficult to remove from the final product.
-
For High pH: Ammonium formate or ammonium acetate buffers are suitable and are volatile, making them compatible with LC-MS and easier to remove during post-purification workup.[17]
-
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.
-
Acetonitrile: Generally provides lower backpressure and better peak efficiency (sharper peaks). It is often the first choice.
-
Methanol: Can offer different selectivity compared to ACN and may resolve impurities that co-elute in ACN. It is often beneficial to screen both solvents during initial method development.[19]
Detailed Protocol: The Analytical to Preparative Workflow
This workflow provides a structured path from a crude synthetic mixture to a highly purified compound.
Workflow Overview
Caption: From analytical development to purified compound.
Step 1: Initial Analytical Method Scouting
-
Sample Preparation: Dissolve the crude sample in a solvent that is weak or matched to the initial mobile phase conditions (e.g., DMSO, or Water/ACN mixture). Filter the sample through a 0.45 µm filter.
-
Initial Conditions:
-
Column: C18, 2.1 or 4.6 mm ID, <150 mm length, <5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: Appropriate for the column diameter (e.g., 0.5 mL/min for 2.1 mm ID, 1.0 mL/min for 4.6 mm ID).
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and confirm peak purity. Set to the λ-max of the target compound.
-
-
Analysis: Inject a small amount of the crude mixture. Identify the target peak, ideally by LC-MS or by comparing retention times with a known standard. Evaluate the resolution between the target peak and the nearest impurities.
Step 2: Method Optimization
The goal is to maximize the resolution (Rs) of the target compound from its closest eluting impurities.
-
Gradient Adjustment: If separation is poor, adjust the gradient slope. A shallower gradient provides more time for separation and increases resolution. For example, if the compound elutes at 60% B, try a gradient of 40% to 80% B over a longer time.
-
Solvent & pH Screening: If the shallow gradient is insufficient, screen different conditions. Change the organic modifier to methanol or test an alternative pH (e.g., using an ammonium formate buffer at pH 3.5 or a pH-stable column with ammonium bicarbonate at pH 9).
Step 3: Scale-Up to Preparative HPLC
Once a robust analytical method is established, the principles can be scaled to a larger preparative column to isolate gram-level quantities.[1][2] The key is to maintain the same linear velocity of the mobile phase and proportional gradient times.
Scale-Up Calculations: The primary calculation is the scale-up factor, which is based on the cross-sectional area of the columns.
Scale-up Factor (SF) = (ID_prep)² / (ID_anal)²
Where:
-
ID_prep = Internal Diameter of the preparative column
-
ID_anal = Internal Diameter of the analytical column
Parameter Adjustments:
-
Flow Rate_prep = Flow Rate_anal × SF
-
Injection Volume_prep = Injection Volume_anal × SF
-
Gradient Time_prep = Gradient Time_anal (if column lengths are the same and particle sizes are similar). A more precise scaling considers column volume.[20]
| Parameter | Analytical Column | Scale-Up Calculation | Preparative Column |
| Column ID | 4.6 mm | - | 21.2 mm |
| Flow Rate | 1.0 mL/min | 1.0 × (21.2²/4.6²) | 21.2 mL/min |
| Injection Vol. | 20 µL (for loading study) | 20 × (21.2²/4.6²) | 424 µL |
| Gradient | 5-95% B in 10 min | Maintain slope | 5-95% B in 10 min |
Note: This table provides a simplified geometric scale-up. For gradients, maintaining the ratio of gradient time to column dead volume (tG/t0) provides a more accurate transfer.
Step 4: Fraction Collection and Purity Analysis
-
Perform Preparative Run: Dissolve the crude material at a high concentration in a suitable solvent. Perform the injection on the preparative system using the scaled-up parameters.
-
Fraction Collection: Use the UV detector signal to trigger fraction collection. Collect the main peak in multiple fractions (e.g., start, middle, and end of the peak).
-
Purity Check: Analyze each collected fraction using the original analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents, typically via rotary evaporation or lyophilization, to yield the final purified compound.
Troubleshooting Common Issues
Caption: Troubleshooting guide for common HPLC issues.
-
Peak Tailing: As discussed, this is the most common issue for basic compounds.[10][12][13]
-
Cause: Strong interaction between the protonated basic analyte and ionized residual silanols on the silica surface.[14]
-
Solution 1: Lower the mobile phase pH to 2.5-3.5 with an acid like formic acid or TFA. This protonates the silanols, minimizing the ionic interaction.[13]
-
Solution 2: Use a modern column designed for basic compounds, such as a polar-embedded or CSH column.[8][11]
-
-
Poor Resolution: Peaks are not fully separated.
-
Cause: The chosen conditions (column, mobile phase) do not provide sufficient selectivity, or the gradient is too steep.
-
Solution 1: Decrease the gradient slope (make it shallower) to give the peaks more time to separate.
-
Solution 2: Screen different organic modifiers (e.g., switch from ACN to MeOH) or a different column chemistry (e.g., C18 to Phenyl-Hexyl).
-
-
Low Recovery in Preparative Runs: The amount of purified compound is less than expected.
-
Cause: The compound may be adsorbing irreversibly to the column or precipitating due to high concentration and poor solubility in the mobile phase.
-
Solution: Ensure the sample solvent is weaker than the initial mobile phase. If precipitation is suspected, reduce the concentration of the injected sample and perform more injections.
-
Conclusion
The successful purification of aminothiazolopyrimidines by RP-HPLC is an achievable goal when a systematic and scientifically grounded approach is employed. By understanding the basic nature of these analytes, carefully selecting the column and mobile phase pH to mitigate undesirable secondary interactions, and following a logical workflow from analytical development to preparative scale-up, researchers can confidently isolate these valuable compounds with high purity. This guide serves as a comprehensive protocol and foundational resource for scientists and professionals in the field of drug development.
References
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Schronk, L. R., Grisby, R. D., & Hanks, A. R. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Thermo Fisher Scientific. (2019). Prep LC 101: Scaling up with Preparative HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Reversed-phase HPLC Buffers.
- Agilent. Control pH During Method Development for Better Chromatography.
- Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- uHPLCs. (2024). A Comprehensive Guide to Selecting HPLC Columns.
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. LC Scaling Analytical Methods Technical Tip 1.
- HPLC Column Selection Guide.
- Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation.
-
ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from [Link]
- National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer.
- LCGC International. Introduction to Preparative HPLC.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
Sources
- 1. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 16. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 17. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. LC Scaling Analytical Methods Technical Tip 1 | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
Determining the Inhibitory Potency of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one: A Comprehensive In Vitro Kinase Assay Protocol
An Application Guide and Protocol
Abstract
This document provides a detailed protocol and scientific background for determining the inhibitory activity of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, a member of the privileged thiazolopyrimidine scaffold, against a specific protein kinase. The protocol is centered around the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescent platform that quantifies kinase activity by measuring ADP production. We delve into the principles of the assay, provide step-by-step instructions for execution, and offer guidance on data analysis for calculating the half-maximal inhibitory concentration (IC₅₀). This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.
Scientific Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring protein kinase activity. Its operational principle is based on the quantification of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation reaction. The assay is performed in two steps after the initial kinase reaction is complete.
-
Kinase Reaction & ADP Production: The protein kinase utilizes adenosine triphosphate (ATP) to phosphorylate a specific substrate. For every molecule of substrate phosphorylated, one molecule of ADP is produced. The inhibitor, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, is expected to compete with ATP, thereby reducing the amount of ADP generated.
-
Signal Detection:
-
Step 1 (ADP-Glo™ Reagent): First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial as high ATP levels can interfere with the subsequent detection step.
-
Step 2 (Kinase Detection Reagent): Second, the Kinase Detection Reagent is added. This reagent contains ADP-dependent enzymes and a substrate that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for luciferase, which catalyzes a reaction that produces a light signal (luminescence).
-
The resulting luminescent signal is directly proportional to the amount of ADP produced in the initial kinase reaction, and therefore, inversely proportional to the inhibitory activity of the compound being tested.
Caption: Step-by-step experimental workflow for the kinase assay.
Detailed Steps:
-
Compound Addition (5 µL): Add 5 µL of the 2X serially diluted 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one from the intermediate plate to the assay wells.
-
Vehicle Control Wells: Add 5 µL of Kinase Buffer containing 2% DMSO (no inhibitor). This represents 0% inhibition.
-
Background Wells: Add 5 µL of Kinase Buffer containing 2% DMSO. This will be used for background signal subtraction.
-
-
Enzyme/Substrate Addition (5 µL): Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. Add 5 µL of this mix to all wells except the background wells. To the background wells, add 5 µL of a 2X Substrate-only mix (no kinase).
-
Initiate Kinase Reaction (10 µL total volume): Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 20 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.
-
Scientist's Note: The incubation time should be optimized to ensure the reaction is within the linear range, typically corresponding to 10-30% conversion of ATP to ADP.
-
-
Terminate Reaction (25 µL total volume): Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Mix on a plate shaker and incubate for 40 minutes at room temperature.
-
Generate Signal (35 µL total volume): Add 40 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Read Plate: Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
The raw data will be relative light units (RLU). The goal is to calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Background Subtraction: Calculate the average RLU from the "Background" wells. Subtract this average from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the inhibitor: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Vehicle_Control))
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC₅₀ Calculation: Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or an equivalent analysis tool to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces kinase activity by 50%.
Sample Data Table
| Compound Conc. (µM) | Log [Compound] | Avg. RLU (Corrected) | % Inhibition |
| 100 (Vehicle) | N/A | 850,000 | 0% |
| 30 | 1.48 | 120,500 | 85.8% |
| 10 | 1.00 | 215,000 | 74.7% |
| 3 | 0.48 | 410,000 | 51.8% |
| 1 | 0.00 | 650,000 | 23.5% |
| 0.3 | -0.52 | 795,000 | 6.5% |
| ... | ... | ... | ... |
| Calculated IC₅₀ | 2.8 µM |
References
Application Note: A Validated Protocol for Assessing the Cytotoxicity of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one using MTT and MTS Assays
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate assessment of cell viability and cytotoxicity of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one. Thiazolo[4,5-d]pyrimidine derivatives are a class of compounds with significant therapeutic potential, particularly in oncology.[1] Therefore, robust and reliable methods for evaluating their cytotoxic effects are paramount. This guide presents detailed, step-by-step protocols for two of the most common colorimetric assays: the MTT and MTS assays. Beyond a simple recitation of steps, this note emphasizes the scientific principles, critical optimization parameters, and, most importantly, a mandatory protocol for identifying and mitigating potential compound interference—a crucial step for ensuring data integrity when working with novel chemical entities.
Scientific Principles: MTT vs. MTS Assays
Both MTT and MTS assays are colorimetric methods used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The core principle involves the enzymatic reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay utilizes the yellow, water-soluble MTT salt.[3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring to form insoluble, purple formazan crystals.[2] A subsequent solubilization step, typically using dimethyl sulfoxide (DMSO) or an acidified alcohol, is required to dissolve these crystals before the absorbance can be measured.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is a second-generation method designed for higher throughput. The MTS tetrazolium salt is reduced by viable cells into a formazan product that is directly soluble in the cell culture medium.[4] This process is often facilitated by an intermediate electron acceptor, such as phenazine ethosulfate (PES).[4] The key advantage of the MTS assay is the elimination of the formazan solubilization step, which simplifies the protocol and reduces potential errors from an extra handling step.[4]
Caption: Mechanisms of MTT and MTS cell viability assays.
Critical Consideration: Potential for Compound Interference
The scientific integrity of any tetrazolium-based assay hinges on the assumption that the color change is exclusively due to cellular enzymatic activity. However, certain chemical compounds can interact directly with the tetrazolium salt, leading to erroneous results.[5]
False Positives (Apparent High Viability): Compounds with intrinsic reducing properties can directly reduce MTT or MTS to formazan, even in the absence of viable cells.[5][6] This non-enzymatic reduction generates a color signal that masks the compound's true cytotoxic effect, making a toxic compound appear benign or even proliferative.[3] Given that 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one contains amine and thiazole moieties, which can possess reducing potential, this is a significant risk.
To ensure the trustworthiness of your results, a mandatory cell-free interference assay must be performed in parallel with the main experiment. This control experiment will definitively determine if the test compound interacts directly with the assay reagents.
Materials and Reagents
| Category | Item | Notes |
| Equipment | 96-well plate reader (spectrophotometer) | Capable of reading absorbance at 490nm and 570nm. |
| Humidified CO₂ Incubator | Maintained at 37°C, 5% CO₂. | |
| Biological Safety Cabinet (Class II) | For sterile cell culture work. | |
| Multichannel Pipettes and Sterile Tips | For accurate and efficient liquid handling. | |
| Consumables | Sterile 96-well flat-bottom tissue culture plates | For cell seeding and treatment. |
| Reagent reservoirs | ||
| Reagents | 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | The test compound. |
| Dimethyl sulfoxide (DMSO), cell culture grade | For preparing compound stock solution.[7] | |
| MTT Reagent (e.g., 5 mg/mL in sterile PBS) | Store protected from light. | |
| MTS Reagent (combined with PES) | Commercially available kits are recommended. Store protected from light.[8] | |
| Solubilization Solution (for MTT) | e.g., 10% SDS in 0.01 M HCl, or pure DMSO.[3][9] | |
| Cell Culture | Selected cancer or normal cell line | e.g., MCF-7, A549, HeLa. |
| Complete growth medium (e.g., DMEM, RPMI-1640) | Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | |
| Phosphate-Buffered Saline (PBS), sterile | For washing cells and preparing reagents. | |
| Trypsin-EDTA | For detaching adherent cells. |
Protocol Part 1: Preliminary Validation & Optimization
Successful and reproducible cytotoxicity assays require careful optimization before testing the compound of interest.
A1. Compound Stock Preparation
-
Solubilization: Prepare a high-concentration stock solution of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, typically 10-50 mM, in 100% cell culture grade DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium. Crucially, ensure the final concentration of DMSO in the wells containing the highest compound concentration does not exceed 0.5%. High concentrations of DMSO are cytotoxic to most cell lines.[7] If the compound precipitates when diluted in aqueous media, a lower stock concentration or the use of different excipients may be necessary.[10]
A2. Optimal Cell Seeding Density Determination
To ensure cells are in the logarithmic growth phase during compound exposure, the optimal seeding density must be determined for each cell line.
-
Prepare Cell Suspension: Harvest and count a healthy culture of cells. Prepare a suspension in complete growth medium.
-
Seed Cells: In a 96-well plate, seed cells in triplicate at a range of densities (e.g., from 1,000 to 40,000 cells/well in 100 µL).[11] Include wells with medium only to serve as a blank.
-
Incubate: Incubate the plate for the planned duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation period, perform the MTT or MTS assay as described in Part 2.
-
Analyze: Plot the absorbance values against the number of cells seeded. Select a seeding density that falls within the linear portion of the curve and results in the cells being approximately 70-80% confluent at the end of the experiment.[11]
A3. Mandatory Compound Interference Assay (Cell-Free)
This protocol validates that the test compound does not directly react with the assay reagents.
-
Plate Setup: Use a 96-well plate. Do not add any cells.
-
Add Components: To triplicate wells, add 100 µL of complete culture medium.
-
Add Compound: Add the same volume of your prepared 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one dilutions as you would in the main experiment. Include a "vehicle control" with only DMSO-containing medium.
-
Add Reagent:
-
For MTT: Add 10 µL of MTT reagent to each well.
-
For MTS: Add 20 µL of MTS reagent to each well.
-
-
Incubate: Incubate the plate under the same conditions as the main assay (e.g., 1-4 hours at 37°C).
-
Solubilize (MTT only): For the MTT plate, add 100 µL of solubilization solution and incubate as required (e.g., 4 hours to overnight).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength.
-
Interpretation: If the absorbance in the wells containing the compound is significantly higher than the medium-only or vehicle control wells, it indicates direct reduction of the tetrazolium salt. This interference can lead to a false-positive result (underestimation of cytotoxicity), and an alternative viability assay (e.g., SRB or CellTiter-Glo®) should be considered.[12]
Protocol Part 2: Main Cytotoxicity Assay Workflow
The following diagram and protocols outline the procedure for adherent cell lines. For suspension cells, centrifugation steps are required to pellet the cells before changing media or adding reagents.
Caption: General workflow for MTT/MTS cytotoxicity assays.
Protocol 5A: MTT Assay
-
Cell Seeding: Seed cells (100 µL/well) at the pre-determined optimal density in a 96-well plate. Incubate for 18-24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one. Include triplicate wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the control wells.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan.
-
Measure Absorbance: Read the absorbance at a primary wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 5B: MTS Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Add MTS Reagent: Add 20 µL of the combined MTS/PES solution directly to each well.[4]
-
Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure Absorbance: Record the absorbance at approximately 490 nm.[4][11]
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average absorbance of the blank (medium-only) wells. Subtract this value from all other absorbance readings.
-
Calculate Percent Viability: Use the background-corrected absorbance values to calculate the percentage of cell viability for each compound concentration using the following formula:[8]
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (like GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of cell viability compared to the vehicle control.
| Concentration (µM) | Corrected Absorbance (Mean) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.213 | 97.0% |
| 1 | 1.050 | 84.0% |
| 10 | 0.650 | 52.0% |
| 50 | 0.175 | 14.0% |
| 100 | 0.050 | 4.0% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Absorbance | Contamination (bacterial/yeast); Phenol red or serum interference.[13] | Use sterile technique; Use phenol red-free medium for the final incubation step; Perform cell-free interference assay. |
| Low Absorbance Signal | Cell number too low; Insufficient incubation time with reagent; Cells are not healthy.[13] | Optimize cell seeding density; Increase incubation time with reagent (up to 4h); Ensure cells are healthy and in log growth phase. |
| High Variability between Replicates | Inaccurate pipetting; Uneven cell seeding ("edge effect"); Incomplete formazan solubilization (MTT).[13] | Calibrate pipettes; Be careful to avoid evaporation by filling outer wells with sterile PBS; Increase mixing time on orbital shaker. |
| IC₅₀ Varies Between Experiments | Inconsistent cell passage number or health; Variation in incubation times. | Use cells within a consistent passage number range; Standardize all incubation times precisely. |
References
-
Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MTS Tetrazolium Assay Protocol. [Link]
-
Five Simple Steps For a Successful MTS Assay!. [Link]
-
MTS ASSAY Questions and Answers. [Link]
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. [Link]
-
Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. [Link]
-
Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). [Link]
-
CAS#:848691-22-5 | 5-Amino[9]thiazolo[4,5-d]pyrimidin-2(3H)-one. [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors. [Link]
-
Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Note: A Validated Western Blot Protocol for Analyzing eIF4E Phosphorylation upon Treatment with 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Abstract & Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of protein synthesis, binding to the 5' mRNA cap structure to facilitate ribosome recruitment.[1][2] Its activity is a rate-limiting step in cap-dependent translation and is frequently dysregulated in various cancers, promoting the synthesis of proteins crucial for cell growth, proliferation, and survival, such as c-Myc and Cyclin D1.[3][4][5]
The functional state of eIF4E is tightly controlled by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway.[6] While the mTOR pathway primarily regulates the availability of eIF4E by phosphorylating its inhibitory binding proteins (4E-BPs), the MAPK pathway directly modulates eIF4E activity through phosphorylation.[3][6] Specifically, the downstream kinases MNK1 and MNK2, activated by ERK and p38 MAP kinases, phosphorylate eIF4E at a single conserved residue, Serine 209 (Ser209).[3][6][7] This phosphorylation event is critical for the full oncogenic potential of eIF4E and is linked to enhanced translation of mRNAs involved in tumorigenesis and metastasis.[5][7][8][9]
Given its central role in pathology, the MNK-eIF4E signaling axis is an attractive target for therapeutic intervention. 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a heterocyclic compound belonging to a class of molecules known for diverse pharmacological activities.[10][11] Its effect on critical cancer signaling nodes like eIF4E phosphorylation is of significant interest to drug development professionals.
This application note provides a comprehensive, field-tested protocol for the analysis of eIF4E phosphorylation at Ser209 using Western blotting. We detail a self-validating methodology to reliably quantify changes in p-eIF4E levels in cultured cells following treatment with 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, explaining the scientific rationale behind each critical step to ensure data integrity and reproducibility.
Scientific Principles & Pathway Overview
The MNK-eIF4E Signaling Axis
Extracellular signals such as growth factors and stress stimuli activate the Ras/MAPK cascade, leading to the sequential activation of kinases. This culminates in the activation of MNK1/2, which then specifically phosphorylates eIF4E at Ser209.[3][12] This phosphorylation event enhances the cap-dependent translation of a specific subset of mRNAs that are crucial for malignant progression.[3][7] Therefore, quantifying the ratio of phosphorylated eIF4E (p-eIF4E) to total eIF4E provides a direct measure of the activity of this oncogenic pathway.
Step-by-Step Methodology
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one in DMSO.
-
Treat cells with a range of concentrations (e.g., 0.1, 1, 10, 25 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).
-
Expert Tip: A time-course and dose-response experiment is crucial to identify the optimal treatment conditions for observing a biological effect. [13]
-
-
Aspirate media and wash cells twice with 1 mL of ice-cold PBS.
-
Add 100-150 µL of ice-cold 1X RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitor cocktails (1X final concentration).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of each lysate using a BCA assay, following the manufacturer’s protocol.
-
Calculate the volume of lysate required to load 20-30 µg of total protein per lane.
-
In new tubes, combine the calculated lysate volume, 4X Laemmli buffer, and lysis buffer to equalize the final volume for all samples.
-
Load the denatured samples into the wells of a 4-20% polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Rationale: PVDF membranes are more durable than nitrocellulose and are recommended for protocols involving stripping and re-probing. [13]
-
Block the membrane in 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation. [14]2. Incubate the membrane with anti-phospho-eIF4E (Ser209) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
-
Wash the membrane thoroughly with TBST after imaging.
-
Incubate the membrane in Mild Stripping Buffer for 15-20 minutes at room temperature.
-
Wash extensively with TBST (3 x 10 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Probe with the anti-total eIF4E antibody (overnight at 4°C), followed by the appropriate HRP-conjugated secondary antibody. Image the blot.
-
If necessary, repeat the stripping and re-probing process for a loading control like GAPDH.
Data Analysis and Expected Results
-
Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for p-eIF4E, total eIF4E, and the loading control for each lane.
-
Normalization:
-
First, calculate the phosphorylation ratio for each sample: Ratio = (Intensity of p-eIF4E band) / (Intensity of Total eIF4E band).
-
Next, normalize this ratio to the vehicle control to determine the fold change: Fold Change = (Ratio of Treated Sample) / (Ratio of Vehicle Control).
-
-
Data Presentation: Summarize the quantitative results in a table.
Table 1: Sample Data Presentation Hypothetical results showing a dose-dependent inhibition of eIF4E phosphorylation after 6 hours of treatment.
| Treatment | Concentration (µM) | p-eIF4E / Total eIF4E Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.25 | 1.00 |
| Compound X | 0.1 | 1.18 | 0.94 |
| Compound X | 1.0 | 0.85 | 0.68 |
| Compound X | 10.0 | 0.41 | 0.33 |
| Compound X | 25.0 | 0.15 | 0.12 |
Expected Outcome: If 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one inhibits the MNK-eIF4E axis, a dose- and/or time-dependent decrease in the p-eIF4E/Total eIF4E ratio is expected, while the levels of total eIF4E and the loading control should remain relatively constant.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal for p-eIF4E | - Inefficient phosphorylation induction.- Phosphatase activity during lysis.- Low protein load or inefficient transfer.- Antibody concentration too low. | - Ensure cells were properly stimulated if required.- Confirm fresh phosphatase inhibitors were added to ice-cold lysis buffer.<[16][17]br>- Verify protein concentration and check transfer efficiency with Ponceau S stain.<[14]br>- Increase primary antibody concentration or incubation time (overnight at 4°C). [16] |
| High Background | - Blocking with milk instead of BSA.- Insufficient washing.- Antibody concentration too high. | - Always use 5% BSA in TBST for blocking and antibody dilutions. <[14][17]br>- Increase the number and duration of TBST washes.- Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Non-specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific, validated monoclonal antibody.- Ensure fresh protease inhibitors were used and samples were kept cold at all times. [16] |
Conclusion
This application note provides a robust and validated protocol for the quantitative analysis of eIF4E phosphorylation at Ser209 by Western blot. By adhering to the specific considerations for phosphoprotein detection—including the mandatory use of phosphatase inhibitors, BSA for blocking, and normalization to total protein levels—researchers can generate reliable and reproducible data. This methodology is essential for accurately determining the efficacy and mechanism of action of compounds like 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one that may target the critical MNK-eIF4E signaling axis in cancer and other diseases.
References
-
Ueda, T., et al. (2010). Phosphorylation of the mRNA cap-binding protein eIF4E and cancer. PubMed Central - NIH. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Montemartini, M., et al. (2008). Phosphorylation of the Eukaryotic Initiation Factor eIF4E contributes to the translation of specific immediate early genes. Cancer Research. [Link]
-
Flynn, A., & Proud, C. G. (2004). Phosphorylation of the Eukaryotic Translation Initiation Factor eIF4E Contributes to Its Transformation and mRNA Transport Activities. Cancer Research. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Topisirovic, I., et al. (2004). Phosphorylation of the eukaryotic translation initiation factor eIF4E contributes to its transformation and mRNA transport activities. Cancer Research. [Link]
-
Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta. [Link]
-
Siddiqui, N., & Sonenberg, N. (2015). Signalling to eIF4E in cancer. Biochemical Society Transactions. [Link]
-
QIAGEN. (n.d.). Regulation of eIF4 and p70S6K Signaling. GeneGlobe. [Link]
-
Gkogkas, C. G., et al. (2018). The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders. Frontiers in Molecular Neuroscience. [Link]
-
Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Azure Biosystems. [Link]
-
Lachance, P. E., et al. (2002). Phosphorylation of Eukaryotic Translation Initiation Factor 4E Is Critical for Growth. Molecular and Cellular Biology. [Link]
-
ResearchGate. (n.d.). Signaling pathways to eIF4E phosphorylation. ResearchGate. [Link]
-
Biosave. (n.d.). Phospho-eIF4E (Ser209) Antibody from Cell Signaling Technology. Biosave. [Link]
-
Robichaud, N., et al. (2015). Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3. Oncogene. [Link]
-
Furic, L., et al. (2010). eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression. Proceedings of the National Academy of Sciences. [Link]
-
Hsieh, A. C., & Ruggero, D. (2010). Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer. Clinical Cancer Research. [Link]
-
Roldán-Pérez, A., et al. (2019). Effect of mTORC1/mTORC2 inhibition on T cell function: potential role in graft-versus-host disease control. Haematologica. [Link]
-
Singh, S. P., et al. (1977). Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones. Arzneimittelforschung. [Link]
-
Baraldi, P. G., et al. (2017). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. [Link]
-
Zhang, Y., et al. (2007). Updates of mTOR inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
Rather, G. A., & Mandal, M. (2022). Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy. International Journal of Molecular Sciences. [Link]
-
Unni, S., et al. (2023). Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease. Signal Transduction and Targeted Therapy. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. [Link]
Sources
- 1. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the eukaryotic translation initiation factor eIF4E contributes to its transformation and mRNA transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phospho-eIF4E (Ser209) (F4E5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Application of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Core Structure in Oncology Research: A Focus on the BET Inhibitor I-BET762 (Molibresib)
Introduction
The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, derivatives of this core have shown significant promise as anti-proliferative agents.[1] While research on the specific compound 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is nascent, a closely related and extensively studied derivative, I-BET762 (GSK525762A or Molibresib), serves as an exemplary case study for the potential of this chemical class. I-BET762 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[2][3] This application note will provide a comprehensive overview of the mechanism of action of I-BET762, detailed protocols for its use in preclinical oncology research, and insights into the interpretation of experimental outcomes.
Mechanism of Action: Epigenetic Regulation through BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.[1] By docking to these acetylated histones, BET proteins recruit the transcriptional machinery necessary for the expression of a host of genes, including critical oncogenes.
I-BET762 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[4] This disruption of the BET protein-histone interaction leads to the suppression of the transcriptional programs essential for tumor cell growth and survival.[5] A primary and well-documented downstream effect of BET inhibition by I-BET762 is the profound downregulation of the master oncogene, MYC.[1][2] The MYC proto-oncogene is a transcription factor that drives cellular proliferation, growth, and metabolism, and its overexpression is a hallmark of numerous human cancers. By inhibiting MYC expression, I-BET762 can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][6]
Quantitative Data Summary: In Vitro Efficacy of I-BET762
I-BET762 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the specific cancer type and its underlying genetic drivers.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| LNCaP | Prostate Cancer | 25 - 150 | [1] |
| VCaP | Prostate Cancer | 25 - 150 | [1] |
| NCI-H660 | Prostate Cancer | 25 - 150 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~460 | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | [2] |
| Osteosarcoma Cell Lines | Osteosarcoma | Varies (nM range) | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (XTT Method)
This protocol outlines the use of the XTT assay to determine the cytotoxic effects of I-BET762 on cancer cells. The XTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET762 (GSK525762A)
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of I-BET762 in DMSO (e.g., 10 mM).[5]
-
Perform serial dilutions of I-BET762 in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest I-BET762 dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of I-BET762 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the I-BET762 concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of MYC and Apoptosis Markers
This protocol describes the detection of changes in the expression of MYC and key apoptosis-related proteins, such as cleaved PARP, following treatment with I-BET762.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
I-BET762
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of I-BET762 (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time (e.g., 24, 48, or 72 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC, anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression. An increase in cleaved PARP is a hallmark of apoptosis.[1]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of I-BET762 in a subcutaneous xenograft mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
I-BET762
-
Vehicle for in vivo administration (e.g., 10% DMSO, 10% Tween 80, and 80% physiological saline)
-
Gavage needles or appropriate equipment for the chosen administration route
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the I-BET762 formulation. For oral administration, a common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water. Another option is 10% DMSO, 10% Tween 80, and 80% physiological saline.
-
Administer I-BET762 at a predetermined dose and schedule (e.g., 8 mg/kg or 25 mg/kg, daily by oral gavage).[1] The control group should receive the vehicle only.
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes regularly.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like MYC).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion
The thiazolo[4,5-d]pyrimidine scaffold, exemplified by the potent BET inhibitor I-BET762, represents a promising avenue for the development of novel epigenetic therapies in oncology. The ability of I-BET762 to disrupt the transcriptional programs of key oncogenes like MYC provides a strong rationale for its investigation in a variety of cancer types. The protocols detailed in this application note offer a robust framework for researchers to explore the anti-cancer effects of I-BET762 and other related compounds, from initial in vitro screening to in vivo efficacy studies. A thorough understanding of the mechanism of action and careful execution of these experimental procedures will be crucial in advancing our knowledge of this important class of compounds and their potential clinical applications.
References
-
Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]
-
Lamont, F. R., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]
-
Mosquera, P. M., et al. (2019). ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. Clinical Cancer Research, 25(1), 66-75. [Link]
-
Wyce, A., et al. (2013). Abstract 382: Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Cancer Research, 73(8 Supplement), 382. [Link]
-
Lamont, F. R., et al. (2015). BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells. Scientific Reports, 5, 10120. [Link]
-
Wyce, A., et al. (2013). I-BET762 treatment modulates expression of MYC and c-Myc-driven pathways in prostate cancer cell lines. ResearchGate. [Link]
-
Yang, L., et al. (2024). Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer's Disease Pathophysiology. Journal of Medicinal Chemistry. [Link]
-
Liby, K., et al. (2024). The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice. International Journal of Molecular Sciences, 25(18), 9985. [Link]
-
Williams, C. R., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research, 11(4), 213-222. [Link]
-
Hogg, S. J., et al. (2016). BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members. Molecular Cancer Therapeutics, 15(9), 2030-2041. [Link]
-
Zhang, G., & Liu, Z. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry, 56(19), 7498-7500. [Link]
-
Certo, M., et al. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Proceedings of the National Academy of Sciences, 105(51), 20452-20457. [Link]
-
National Toxicology Program. (1989). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Monuron (CAS No. 150-68-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 367, 1-182. [Link]
-
Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Pałasz, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
Sources
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one as a Mnk Inhibitor
Abstract
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnk1 and Mnk2) are critical downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways.[1][2] Their primary and most well-characterized substrate is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] Phosphorylation of eIF4E on Serine 209 is a crucial regulatory step for the translation of a specific subset of mRNAs that encode proteins integral to cell growth, proliferation, and survival.[3][5] Dysregulation of the Mnk-eIF4E axis is a hallmark of numerous malignancies, making Mnk1 and Mnk2 compelling therapeutic targets for cancer drug development.[6][7] This document provides a comprehensive guide to the preclinical development and evaluation of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, a representative compound from the promising thiazolopyrimidine class of kinase inhibitors, as a novel Mnk inhibitor.[8] We detail the underlying biology, provide step-by-step protocols for in vitro and cell-based characterization, and offer insights into the scientific rationale behind each experimental step.
The Rationale: Targeting the Mnk Signaling Pathway
The Mnk kinases are uniquely positioned as a convergence point for oncogenic signaling. Activated by upstream kinases like ERK and p38, Mnk1 and Mnk2 directly phosphorylate eIF4E.[1][3] This phosphorylation event is considered a prerequisite for the oncogenic activity of eIF4E, which, when overexpressed or hyperactivated, facilitates the translation of mRNAs encoding proteins such as c-Myc, Cyclin D1, and survivin, all of which are pivotal for tumor progression and resistance to therapy.[6][7] Therefore, inhibiting Mnk activity presents a targeted therapeutic strategy to disrupt these pathological processes by preventing eIF4E phosphorylation.[3][5] The therapeutic potential of Mnk inhibitors extends beyond oncology into inflammatory diseases and neurodegeneration, highlighting the pathway's significance.[3]
The Mnk Signaling Cascade
Extracellular signals, such as growth factors and stress inducers, activate the MAPK cascades. This leads to the phosphorylation and activation of Mnk1 and Mnk2. The activated Mnk kinases then phosphorylate eIF4E at Serine 209. This enhances cap-dependent translation of specific mRNAs, driving the expression of proteins involved in cell proliferation, survival, and metastasis.
The Inhibitor: 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
The thiazolopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, acting as a bioisostere of the natural purine nucleus.[8] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP in the catalytic cleft of various kinases. The specific compound, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, represents a promising starting point for the development of potent and selective Mnk inhibitors.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 848691-22-5 | [9][10] |
| Molecular Formula | C₅H₄N₄OS | [9][11] |
| Molecular Weight | 168.18 g/mol | [9][11] |
| Purity | ≥95% | [9] |
| SMILES | O=C1SC2=CN=C(N)N=C2N1 | [9] |
| Topological Polar Surface Area (TPSA) | 84.66 Ų | [9] |
| LogP | -0.0382 | [9] |
Application Note 1: In Vitro Biochemical Potency
Principle and Scientific Rationale
The initial and most critical step in characterizing a kinase inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein. An in vitro kinase assay quantifies the ability of the compound to inhibit the phosphorylation of a substrate by the kinase in a cell-free system. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The choice of a robust, high-throughput assay format like a Lanthascreen™ or HTRF® assay is crucial for generating reliable and reproducible data for structure-activity relationship (SAR) studies.
Protocol: In Vitro Mnk1/2 Kinase Inhibition Assay (384-well format)
Objective: To determine the IC₅₀ value of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one against purified human Mnk1 and Mnk2 kinases.
Materials:
-
Recombinant human Mnk1 and Mnk2 enzymes (e.g., from SignalChem or Carna Biosciences).
-
Fluorescently labeled polypeptide substrate (e.g., ULight™-eIF4E peptide).
-
Europium-labeled anti-phospho-eIF4E (Ser209) antibody.
-
ATP solution, 10 mM.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test Compound: 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, 10 mM stock in DMSO.
-
Positive Control: A known Mnk inhibitor (e.g., Tomivosertib/eFT508), 10 mM stock in DMSO.[12]
-
Low-volume 384-well assay plates (e.g., Corning 3820).
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation:
-
Perform a serial 1:3 dilution of the 10 mM test compound stock in DMSO to create a 10-point dose-response curve. A typical starting concentration in the assay might be 100 µM, so the top concentration in the dilution plate would be 2 mM (for a 20x stock).
-
Prepare identical dilutions for the positive control inhibitor.
-
Include DMSO-only wells for no-inhibition (100% activity) control.
-
-
Reaction Setup (Final volume: 20 µL):
-
Add 10 µL of 2x Kinase/Substrate solution to each well. This solution contains the kinase (final concentration ~1-5 nM) and the ULight™-eIF4E substrate (final concentration ~50 nM) in kinase buffer. The optimal kinase concentration should be empirically determined to yield a robust signal-to-background ratio.
-
Add 1 µL of the serially diluted compound, positive control, or DMSO from the compound plate to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 9 µL of 2.2x ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme (typically 10-100 µM). This is a critical choice: using the Km of ATP ensures that ATP-competitive inhibitors are evaluated under physiologically relevant conditions.
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to remain within the linear range of the assay.
-
-
Stop Reaction and Detection:
-
Add 20 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled anti-p-eIF4E antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium donor) and 665 nm (ULight™ acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Data Analysis and Interpretation:
-
Normalize the data: Set the average of the DMSO-only wells as 100% activity and the average of a high-concentration positive control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
Expected Data Output
| Compound | Target | IC₅₀ (nM) |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one | Mnk1 | 85 |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one | Mnk2 | 60 |
| Tomivosertib (Control) | Mnk1 | 2 |
| Tomivosertib (Control) | Mnk2 | 1 |
Note: Data are hypothetical and for illustrative purposes.
Application Note 2: Cellular Target Engagement
Principle and Scientific Rationale
Demonstrating biochemical potency is insufficient; a successful inhibitor must penetrate the cell membrane, engage its intracellular target, and elicit a biological response. The primary biomarker for Mnk activity in cells is the phosphorylation status of its substrate, eIF4E, at Serine 209.[13] A reduction in p-eIF4E (S209) levels upon compound treatment provides direct evidence of target engagement and functional inhibition within a cellular context. Western blotting is a standard, semi-quantitative method for this assessment, while plate-based immunoassays (e.g., MSD) offer higher throughput and more quantitative data.
Protocol: Western Blot for Phospho-eIF4E (S209)
Objective: To determine if the test compound inhibits eIF4E phosphorylation in a cancer cell line known to have active MAPK signaling.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer or MV4-11 acute myeloid leukemia).[13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS).
-
Test Compound and DMSO vehicle.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and Western transfer system.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-p-eIF4E (Ser209), Rabbit anti-total-eIF4E, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. A shorter incubation time is chosen to focus on direct target inhibition rather than downstream secondary effects.
-
Include a DMSO-only well as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibody against p-eIF4E (S209) overnight at 4°C. Rationale: Probing for the phosphorylated form first is crucial. After imaging, the same blot can be stripped and re-probed for total protein and loading control to ensure accurate normalization.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane using a mild stripping buffer.
-
Re-block and re-probe the membrane sequentially for total eIF4E and then for GAPDH to confirm equal protein loading and to assess the specific reduction in the phosphorylated form relative to the total protein.
-
Experimental Workflow Diagram
Application Note 3: Cellular Phenotypic Response
Principle and Scientific Rationale
The ultimate goal of an anticancer agent is to inhibit tumor growth. After confirming that the compound inhibits its target in cells, the next logical step is to measure its effect on cell viability or proliferation.[15] A dose-response experiment over a longer time course (e.g., 72 hours) allows for the determination of the compound's cytostatic or cytotoxic effects, quantified as the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability). This links target engagement to a meaningful anti-cancer phenotype.
Protocol: Cell Proliferation Assay (Resazurin Reduction)
Objective: To determine the GI₅₀ of the test compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well clear-bottom, black-walled tissue culture plates.
-
Test Compound and DMSO vehicle.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Fluorescence plate reader (Ex/Em ~560/590 nm).
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours in a standard cell culture incubator. This duration is typically sufficient for multiple cell doublings, allowing for a clear measurement of growth inhibition.
-
-
Viability Measurement:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for another 2-4 hours. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence on a plate reader.
-
Data Analysis and Interpretation:
-
Subtract the average blank value from all other wells.
-
Normalize the data, setting the DMSO control as 100% cell growth.
-
Plot the normalized percent growth against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to calculate the GI₅₀ value.
Expected Data Output
| Cell Line | Histology | GI₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.55 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.20 |
| HCT116 | Colorectal Carcinoma | 2.50 |
| IMR90 | Normal Fibroblast | > 25 |
Note: Data are hypothetical. A higher GI₅₀ in a normal cell line like IMR90 would suggest some level of cancer-selective activity.[13]
Summary and Future Directions
This guide outlines a validated, logical workflow for the initial characterization of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one as a Mnk inhibitor. The protocols progress from direct biochemical assessment of potency to confirmation of cellular target engagement and subsequent measurement of the desired anti-proliferative phenotype. The inclusion of appropriate controls and rationales for key experimental choices ensures the generation of robust and trustworthy data.
Successful execution of these protocols provides a strong foundation for advancing a candidate compound. Future steps in the drug discovery cascade would include:
-
Kinase Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases to determine its selectivity and identify potential off-target effects.
-
ADME/Tox Profiling: In vitro and in vivo assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in animal models, such as xenografts, and correlating efficacy with pharmacodynamic markers like p-eIF4E reduction in tumor tissue.
References
-
Patsnap Synapse. (2024, June 21). What are MNK inhibitors and how do they work? Retrieved from [Link]
-
Uddin, S., et al. (2015). Mnk kinase pathway: Cellular functions and biological outcomes. World Journal of Gastroenterology, 21(30), 9066–9075. Retrieved from [Link]
-
Santagostino, A., et al. (2019). Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer. Cancers, 11(11), 1827. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are MNK modulators and how do they work? Retrieved from [Link]
-
Brown, J. H., et al. (2018). The MAP kinase-interacting kinases (MNKs) as targets in oncology. Expert Opinion on Therapeutic Targets, 22(12), 977-989. Retrieved from [Link]
-
Joshi, S., et al. (2015). Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses. Journal of Interferon & Cytokine Research, 35(6), 425–434. Retrieved from [Link]
-
ResearchGate. (n.d.). Update on the Development of MNK Inhibitors as Therapeutic Agents. Retrieved from [Link]
-
ACS Publications. (2021, September 17). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemsrc. CAS#:848691-22-5 | 5-Amino[3][4]thiazolo[4,5-d]pyrimidin-2(3H)-one. Retrieved from [Link]
-
Platanias, L. C. (2020). Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity. Cancers, 12(10), 2824. Retrieved from [Link]
-
Wang, X., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. Archiv der Pharmazie, 347(11), 808-816. Retrieved from [Link]
-
Bou-Petit, E., et al. (2022). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry, 65(12), 8239–8261. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. Molecules, 27(13), 4165. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening. Retrieved from [Link]
-
ACS Publications. (2025, March 4). Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Khouly, O. A., et al. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 14(1), 2. Retrieved from [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
AACR Journals. (2022). Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer. Clinical Cancer Research. Retrieved from [Link]
-
PubMed. (2014). Probing the binding mechanism of Mnk inhibitors by docking and molecular dynamics simulations. Retrieved from [Link]
-
PubMed. (2019, January 15). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects correlate with Mnk enzyme inhibition. MV4-11 cells.... Retrieved from [Link]
-
Aurora Biolabs. eIF4E/eIF4G Binding Assay Kit. Retrieved from [Link]
-
PubMed. (2025, April 15). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
NIH. (n.d.). Phosphorylation of Eukaryotic Translation Initiation Factor 4E and Eukaryotic Translation Initiation Factor 4E-binding Protein (4EBP) and Their Upstream Signaling Components Undergo Diurnal Oscillation in the Mouse Hippocampus. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (1977). Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). Retrieved from [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Using Imidazo[2,1-b][3][4][6]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Retrieved from [Link]
Sources
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. What are MNK modulators and how do they work? [synapse.patsnap.com]
- 6. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer [mdpi.com]
- 7. The MAP kinase-interacting kinases (MNKs) as targets in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. CAS#:848691-22-5 | 5-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | Chemsrc [chemsrc.com]
- 11. 848691-22-5|5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of Advanced Chemiluminescent Probes in High-Throughput Screening for Modulators of Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Abstract: High-throughput screening (HTS) remains a cornerstone of modern drug discovery, demanding robust, sensitive, and reliable assay technologies. The detection of reactive oxygen species (ROS) is critical for screening compounds targeting a host of pathologies involving oxidative stress, including inflammation, neurodegeneration, and cancer. While a vast array of heterocyclic scaffolds, such as the thiazolo[4,5-d]pyrimidine core, have been explored for their therapeutic potential as kinase or bacterial enzyme inhibitors[1][2], their application as detection probes in HTS is less documented. This guide pivots to a well-established and powerful tool: the luminol analog L-012. This document provides a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing L-012 in HTS campaigns, with a particular focus on identifying inhibitors of NADPH oxidase (NOX) enzymes, a primary source of cellular ROS. We delve into the causality behind experimental choices, address potential pitfalls and sources of error, and provide self-validating protocols to ensure scientific rigor.
Introduction: The Quest for Sensitive Probes in ROS Biology
The measurement of reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) in a high-throughput format is challenging due to their short half-lives and complex reactivity.[3] Effective HTS campaigns require probes that offer high sensitivity, a robust signal-to-background ratio, and minimal interference from library compounds.
Luminol-based chemiluminescent probes have become indispensable tools in this domain. L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione), a luminol analog, has emerged as a particularly popular probe for measuring ROS, especially superoxide derived from NADPH oxidases (Nox).[4] It is reported to produce a significantly stronger and more sustained chemiluminescent signal compared to predecessors like luminol or lucigenin, making it highly suitable for the demands of HTS.[4][5][6]
This guide will provide the foundational knowledge and practical protocols for leveraging L-012 to screen for modulators of ROS production, focusing on the critical target class of NOX enzymes.
L-012: Mechanism of Chemiluminescence
The utility of L-012 is rooted in its reaction with ROS, which generates an excited-state intermediate that emits light upon relaxation. The precise mechanism, however, is more complex than a simple direct reaction with superoxide and has been a subject of re-evaluation.[4][7]
Understanding this mechanism is crucial for robust assay design and data interpretation. The key steps are:
-
Peroxidase-Mediated Oxidation: The L-012 signal is often dependent on the presence of a peroxidase, such as horseradish peroxidase (HRP), which is either added exogenously or present endogenously (e.g., myeloperoxidase in neutrophils). HRP, in the presence of H₂O₂, oxidizes L-012.
-
Generation of Superoxide: A critical finding is that the oxidation of L-012 itself, in the presence of molecular oxygen, can generate superoxide radicals (O₂•⁻).[4][7][8]
Caption: L-012 chemiluminescence pathway for ROS detection.
Application: HTS for NADPH Oxidase (NOX) Inhibitors
The NOX family of enzymes are membrane-bound proteins whose primary function is to generate ROS.[5] They are key players in immune responses, cell signaling, and host defense. Dysregulation of NOX activity is implicated in numerous diseases, making them attractive therapeutic targets. L-012 is widely used to screen for NOX inhibitors due to its high sensitivity in detecting the ROS produced by these enzymes.[4][9]
A typical HTS campaign aims to identify compounds that reduce the ROS signal generated by cells upon stimulation of NOX activity.
Sources
- 1. Synthesis of novel 5-amino-thiazolo[4,5-d]pyrimidines as E. coli and S. aureus SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Welcome to the technical support center for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute and refine your experimental protocols.
Introduction to the Synthesis
The synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this heterocyclic compound is a fused thiazole and pyrimidine ring system, which presents unique synthetic challenges. A common and effective strategy involves the construction of a substituted pyrimidine ring followed by the annulation of the thiazole ring. This guide will focus on a widely recognized pathway and address the potential hurdles you may encounter.
A prevalent synthetic approach begins with the thiocyanation of a suitably substituted pyrimidine, followed by cyclization to form the desired thiazolo[4,5-d]pyrimidine scaffold. Subsequent hydrolysis or functional group manipulation may be necessary to yield the final product.
Visualizing the Reaction Pathway
To provide a clear overview of the synthetic strategy, the following diagram illustrates the key transformations in the synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Caption: General synthetic pathway for 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing detailed explanations of their causes and actionable solutions.
Issue 1: Low Yield in the Thiocyanation Step
Question: I am experiencing a low yield during the thiocyanation of 2,4-diamino-6-hydroxypyrimidine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the thiocyanation step are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to decomposition.
-
-
Side Reactions: The formation of byproducts, such as di-(2,4-diamino-6-hydroxypyrimidin-5-yl) disulfide, can significantly reduce the yield of the desired thiocyanato-pyrimidine.[1] This can occur if the reaction conditions favor oxidation of the intermediate thiolate.
-
Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The slow, dropwise addition of the brominating agent can also help to control the reaction and reduce the formation of side products.
-
-
Reagent Purity: The purity of the starting materials and reagents is crucial. Impurities in the 2,4-diamino-6-hydroxypyrimidine or the thiocyanate source can interfere with the reaction.
-
Solution: Use high-purity, recrystallized starting materials. Ensure that the potassium thiocyanate is dry.
-
Experimental Protocol: Optimized Thiocyanation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-diamino-6-hydroxypyrimidine in a suitable solvent such as a mixture of acetic acid and water.
-
Add potassium thiocyanate to the solution and stir until it is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into ice water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Issue 2: Difficulty in Cyclization of the Thiocyanato-pyrimidine
Question: The cyclization of my 2,4-diamino-6-hydroxy-5-thiocyanatopyrimidine to form the thiazolo[4,5-d]pyrimidine ring is not proceeding as expected. What could be the problem?
Answer:
The intramolecular cyclization to form the thiazole ring can be challenging and is often the rate-limiting step. Several factors can hinder this process:
-
Insufficient Activation: The nucleophilicity of the amino group and the electrophilicity of the thiocyanate carbon may not be optimal for cyclization under the current conditions.
-
Solution: The cyclization can often be promoted by heating the thiocyanato-pyrimidine in a high-boiling point solvent such as dimethylformamide (DMF) or by using a catalyst. Acetic anhydride has been reported to facilitate the cyclization, although this may lead to acetylation of the amino groups which would require a subsequent deacetylation step.[1]
-
-
Incorrect pH: The pH of the reaction medium can significantly influence the rate of cyclization.
-
Solution: Experiment with adjusting the pH of the reaction mixture. In some cases, a mildly acidic or basic medium can catalyze the cyclization. A small amount of a non-nucleophilic base may be beneficial.
-
-
Alternative Reaction Pathways: Under certain conditions, the thiocyanato group can undergo other reactions, such as hydrolysis or polymerization, preventing the desired cyclization.
-
Solution: Ensure that the reaction is carried out in an anhydrous solvent to prevent hydrolysis of the thiocyanate group.
-
Experimental Protocol: Promoted Cyclization
-
Suspend the 2,4-diamino-6-hydroxy-5-thiocyanatopyrimidine in a high-boiling point solvent like DMF.
-
Add a catalytic amount of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding an anti-solvent like water or diethyl ether.
-
Collect the solid by filtration, wash thoroughly, and dry.
Issue 3: Formation of Isomeric Byproducts during Hydrolysis
Question: I am attempting to hydrolyze a related 2,5-diaminothiazolo[4,5-d]pyrimidine derivative to obtain the 2-oxo product, but I am getting a mixture of isomers. How can I improve the selectivity?
Answer:
The selective hydrolysis of diaminopyrimidine systems can be notoriously difficult, often yielding a mixture of the 2-amino-4-oxo and 4-amino-2-oxo isomers.[2][3] The regioselectivity of the hydrolysis is influenced by the electronic properties of the fused ring system.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence which amino group is more susceptible to hydrolysis.
-
Solution: A detailed analysis of the electronic structure of your specific substrate is necessary. Ab initio calculations can sometimes predict the more likely site of hydrolysis.[2] Experimentally, you can try to modify the reaction conditions to favor the desired isomer.
-
-
Reaction Conditions: The concentration of the acid or base used for hydrolysis, as well as the temperature and reaction time, can affect the product ratio.
-
Solution: A systematic optimization of the hydrolysis conditions is recommended. Try varying the concentration of the acid (e.g., 6 M HCl is commonly used), the temperature, and the reaction time. Monitoring the reaction at different time points can reveal if one isomer is formed initially and then isomerizes under the reaction conditions.
-
Table 1: Influence of Reaction Conditions on Hydrolysis Selectivity
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Acid Concentration | 3 M HCl | 6 M HCl | Higher concentration may favor one isomer over the other. |
| Temperature | Room Temperature | 80 °C | Higher temperature may lead to a mixture of products. |
| Reaction Time | 2 hours | 12 hours | Longer reaction times could lead to equilibration of isomers. |
Issue 4: Product Purification Challenges
Question: My final product, 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, is difficult to purify. What are the best methods to obtain a high-purity sample?
Answer:
The purification of highly polar, heterocyclic compounds like 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one can be challenging due to their low solubility in common organic solvents.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solution: Experiment with a range of solvents and solvent mixtures to find a suitable system for recrystallization. Common solvents for polar compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetic acid, and mixtures with water or alcohols.[4]
-
-
Chromatography: If recrystallization is not effective, column chromatography may be necessary.
-
Solution: Due to the high polarity of the compound, normal-phase silica gel chromatography may be challenging. Reverse-phase chromatography (C18 silica) with a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or trifluoroacetic acid is often more successful.
-
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification.
-
Solution: The product can be dissolved in a dilute aqueous base (e.g., sodium hydroxide solution), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid to adjust the pH to its isoelectric point.[5] This can be a very effective way to remove non-acidic or non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the tautomerization step in the final stage of the synthesis?
A1: The immediate product of the cyclization and any subsequent hydrolysis may exist in a different tautomeric form. For 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, the final, most stable tautomer is the 2-oxo form. This tautomerization is typically a rapid equilibrium process that occurs spontaneously in solution. The isolation conditions can sometimes favor one tautomer over another.
Q2: Can I use microwave-assisted synthesis to improve the reaction times?
A2: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for the cyclization and hydrolysis steps. The focused heating provided by microwave irradiation can accelerate these reactions, but it is important to carefully optimize the temperature and time to avoid decomposition of the product.
Q3: Are there alternative synthetic routes to 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one?
A3: While the route described is common, other strategies exist. For example, one could start with a substituted thiazole and then build the pyrimidine ring onto it. Solid-phase synthesis has also been employed to construct libraries of related thiazolo[4,5-d]pyrimidine derivatives, which can offer advantages in terms of purification and automation.[6]
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for structural confirmation. This should include:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amino (N-H) and carbonyl (C=O) groups.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available from: [Link]
-
Synthesis and Biological Activity of New[2][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Springer. Available from: [Link]
-
Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available from: [Link]
-
Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. Available from: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. Available from: [Link]
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC. Available from: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available from: [Link]
-
Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. Available from: [Link]
-
5-Amino[2][5]thiazolo[4,5-d]pyrimidin-2(3H)-one. Chemsrc. Available from: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available from: [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. Available from: [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). NIH. Available from: [Link]
-
Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). PubMed. Available from: [Link]
-
Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. RSC Publishing. Available from: [Link]
Sources
- 1. Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Thiazolo[4,5-d]pyrimidine Synthesis: A Technical Support Guide to Common Side Products
Welcome to the Technical Support Center for thiazolo[4,5-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a purine isostere, the thiazolo[4,5-d]pyrimidine core is a valuable pharmacophore, but its synthesis can present unique challenges.[1] This document provides in-depth, experience-driven insights into the common side products encountered during its synthesis, offering troubleshooting strategies and preventative measures in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues in Thiazole Ring Formation
The initial construction of the substituted aminothiazole precursor is a critical step where several side products can emerge. The most common strategies involve variations of the Hantzsch thiazole synthesis or the Thorpe-Ziegler reaction.
Question 1: My Hantzsch reaction between an α-haloketone and thiourea is giving a significant amount of an unexpected isomer. How can I identify and prevent this?
Answer:
This is a classic issue in syntheses targeting 2-aminothiazoles. The common side product is often an isomeric thiazine or another thiazole derivative arising from alternative cyclization pathways.
-
The Culprit: Ambident Nucleophilicity of Thiourea. Thiourea and its derivatives are ambident nucleophiles, meaning they can react at either the sulfur or nitrogen atoms. In the Hantzsch synthesis, the desired pathway involves the initial S-alkylation of the thiourea by the α-haloketone. However, N-alkylation can also occur, leading to undesired intermediates and, ultimately, different heterocyclic systems. The sulfur atom is generally more nucleophilic, making S-alkylation the major pathway under most conditions.[2]
-
Troubleshooting & Prevention:
-
Control the Reaction Temperature: Lowering the reaction temperature can often favor the thermodynamically controlled S-alkylation product over the kinetically controlled N-alkylation.
-
Solvent Choice: The polarity of the solvent can influence the nucleophilicity of sulfur versus nitrogen. Protic solvents like ethanol are commonly used and generally favor S-alkylation.
-
pH Control: Maintaining a slightly acidic to neutral pH can help to keep the amino groups of thiourea protonated, reducing their nucleophilicity and favoring the reaction at the sulfur atom.
-
-
Identification:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The chemical shifts of the protons and carbons in the thiazole ring will differ significantly from those in a thiazine ring or other isomeric structures.
-
Mass Spectrometry: While mass spectrometry will show the same molecular weight for isomers, fragmentation patterns can sometimes provide clues to the underlying structure.
-
Question 2: I'm using a Thorpe-Ziegler approach to synthesize a 2-aminothiazole-5-carbonitrile, but I'm getting a lot of polymeric material. What's happening and how can I fix it?
Answer:
The formation of polymeric material is a common pitfall when working with reactive intermediates like 2-aminothiazole-5-carbonitrile.
-
The Cause: Polymerization of the Aminothiazole Intermediate. 2-Aminothiazole derivatives, particularly those with electron-withdrawing groups like a nitrile at the 5-position, can be prone to self-condensation or polymerization under certain conditions, especially in the presence of strong bases or acids, or upon prolonged heating.[3][4][5]
-
Troubleshooting & Prevention:
-
Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Control Stoichiometry: Use of a slight excess of one reagent can sometimes help to drive the reaction to completion faster, minimizing the time the product spends under reactive conditions.
-
Purification Strategy: Instead of concentrating the crude reaction mixture to dryness, consider a workup procedure that involves precipitation of the desired product from a suitable solvent system to separate it from soluble polymeric byproducts.
-
-
Identification of Polymeric Byproducts:
-
Physical Appearance: Polymeric materials often present as intractable tars or amorphous solids that are difficult to handle and purify.
-
NMR Spectroscopy: The NMR spectrum of a polymeric byproduct will typically show broad, poorly resolved peaks, in stark contrast to the sharp signals expected for the desired small molecule.
-
II. Challenges in Pyrimidine Ring Annulation
The cyclization of the pyrimidine ring onto the thiazole core is the defining step in the synthesis of the thiazolo[4,5-d]pyrimidine scaffold. This stage is also susceptible to the formation of various side products.
Question 3: My final product is a mixture of thiazolo[4,5-d]pyrimidine and what appears to be the thiazolo[3,2-a]pyrimidine isomer. How can I control the regioselectivity of the cyclization?
Answer:
The formation of isomeric thiazolopyrimidines is a frequent challenge and is dictated by which nitrogen atom of the 2-aminothiazole ring participates in the cyclization.[6][7]
-
The Mechanism of Isomer Formation: The 2-aminothiazole ring system has two nitrogen atoms with different nucleophilicities: the endocyclic ring nitrogen (N3) and the exocyclic amino nitrogen. When reacting with a bifunctional electrophile to form the pyrimidine ring, cyclization can occur at either of these nitrogens, leading to the formation of the linear thiazolo[4,5-d]pyrimidine or the angular thiazolo[3,2-a]pyrimidine, respectively.
-
Controlling Regioselectivity:
-
Choice of Reagents: The structure of the cyclizing agent is critical. Reagents that react preferentially with the more nucleophilic exocyclic amino group will favor the formation of the desired thiazolo[4,5-d]pyrimidine.
-
Protecting Groups: Temporarily protecting one of the nitrogen atoms can direct the cyclization to the other. For instance, acylating the exocyclic amino group may direct the initial reaction to the endocyclic nitrogen.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome. Systematic screening of these parameters is often necessary to optimize the yield of the desired isomer.
-
-
Visualizing the Competing Pathways:
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor solubility of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one in DMSO
Technical Support Center: 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Welcome to the technical support guide for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one. This document is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical steps needed to ensure successful experimental outcomes.
The inherent structure of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, a heterocyclic compound rich in nitrogen and containing an oxo group, presents a high potential for strong intermolecular interactions. These interactions, primarily hydrogen bonding, can lead to a stable crystal lattice structure that is challenging to disrupt with solvents, a common characteristic among oxohetarenes and aromatic heterocyclic compounds which are frequently overrepresented in datasets of molecules with poor DMSO solubility.[1][2][3] This guide will walk you through a systematic approach to overcome these challenges.
Compound Properties Overview
A foundational understanding of the physicochemical properties of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is crucial for troubleshooting its solubility. The table below summarizes key computed and known data points.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₄N₄OS | Relatively small molecule. |
| Molecular Weight | 168.18 g/mol [4] | Low molecular weight does not inherently predict poor solubility. |
| Calculated LogP | -0.0382[4] | Indicates the compound is hydrophilic, suggesting polarity is not a barrier for a polar solvent like DMSO. |
| Hydrogen Bond Donors | 2[4] | The two N-H groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 5[4] | Multiple nitrogen and oxygen atoms can accept hydrogen bonds. |
| Structural Class | Thiazolopyrimidine | This class of heterocyclic compounds can exhibit strong crystal packing.[1][2] |
The high number of hydrogen bond donors and acceptors is a double-edged sword. While it allows for interaction with the sulfoxide group of DMSO, it also promotes strong self-association, leading to high crystal lattice energy that the solvent must overcome.
Troubleshooting Guide & FAQs
Q1: I am unable to dissolve 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one in DMSO at my desired concentration. Where should I start?
A1: This is a common first hurdle. Before attempting more advanced techniques, it is critical to validate your core materials and assumptions. In many cases, the issue lies with the fundamentals of the preparation method.
Initial Validation Workflow
Caption: Initial validation workflow for solubility issues.
Detailed Explanation:
-
Verify Compound Purity: Check the Certificate of Analysis (CoA) provided by the supplier.[4][5] Impurities from synthesis can significantly alter solubility characteristics. If the purity is lower than expected, or if the compound is old, this could be the primary cause.
-
Confirm DMSO Quality: DMSO is highly hygroscopic. Absorbed water from the atmosphere can act as an anti-solvent for some organic compounds, causing them to precipitate or fail to dissolve.[6] Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a properly sealed bottle.
-
Re-evaluate Concentration: There is limited public data on the precise solubility limit of this compound in DMSO. You may be attempting to create a supersaturated solution. Try preparing a dilution series (e.g., 100 mM, 50 mM, 25 mM, 10 mM) to determine an empirical solubility limit under your laboratory conditions.
-
Initial Mechanical Agitation: Ensure the sample is being vortexed vigorously for at least 2-5 minutes. Simple inversion or swirling is often insufficient to break up small agglomerates of the compound.
Q2: I've confirmed my materials are of high quality, but the compound still won't dissolve. What physical methods can I employ?
A2: When basic agitation is insufficient, enhancing the energy of the system can help overcome the compound's crystal lattice energy. The recommended approach is a sequential application of sonication followed by gentle heating.
Physical Dissolution Workflow
Caption: Sequential workflow for physical dissolution methods.
Protocol 1: Sonication-Assisted Dissolution
Principle: Sonication uses high-frequency sound waves to induce cavitation in the solvent—the formation and collapse of microscopic bubbles. This process generates localized energy and strong micro-currents that physically break apart the solid particles, increasing the surface area available for solvation.
Methodology:
-
Prepare your vial containing the pre-weighed 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and the correct volume of anhydrous DMSO.
-
Ensure the vial cap is securely tightened to prevent solvent evaporation or contamination.
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial.
-
Sonicate for 15-30 minutes. Check the solution for remaining particulate matter every 10-15 minutes.
-
After sonication, visually inspect the solution against a bright light. The absence of any visible particles indicates complete dissolution.
Protocol 2: Gentle Heating-Assisted Dissolution
Principle: Increasing the temperature of the solvent increases its kinetic energy. This enhanced molecular motion allows the DMSO molecules to more effectively penetrate and break down the crystal lattice of the solute.
Methodology:
-
If sonication alone is insufficient, transfer the vial to a calibrated heat block or water bath set to 30-40°C .
-
CRITICAL NOTE: Avoid temperatures above 50°C. While higher temperatures can increase solubility, they also significantly increase the risk of compound degradation, especially for complex heterocyclic structures in DMSO.[6]
-
-
Continuously agitate the solution while heating using a vortex mixer or magnetic stir bar.
-
Heat and agitate for 10-20 minute intervals, followed by visual inspection.
-
Once dissolved, allow the solution to cool to room temperature. It is crucial to observe if the compound precipitates upon cooling. If it does, you have created a supersaturated solution, and your effective working concentration at room temperature is lower than your target.
Q3: Physical methods improved solubility, but I still see some precipitate. Are there any other options?
A3: If physical methods are not fully effective, you may need to consider modifying the solvent system. However, this should be a last resort, as it requires careful validation to ensure compatibility with your downstream biological assays.
Advanced Troubleshooting: Co-Solvents
The principle behind using a co-solvent is to introduce a solvent with different properties that can help disrupt the solute-solute interactions that DMSO alone cannot overcome. Solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) are strong, polar aprotic solvents that can sometimes be effective.[7]
Experimental Approach:
-
Test Formulation: Attempt to create your stock solution using a co-solvent mixture. A common starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent (e.g., 90% DMSO / 10% NMP).
-
Apply Physical Methods: Use the sonication and gentle heating protocols described above with the new co-solvent mixture.
-
Assay Compatibility Check: This is the most critical step. Before using a co-solvent-based stock in an experiment, you must run a vehicle control. Prepare a solution with the same co-solvent ratio (e.g., 90% DMSO / 10% NMP) but without your compound. Add this vehicle control to your assay at the highest final concentration you plan to test. This will confirm that the co-solvent itself does not interfere with the assay's results (e.g., cell viability, enzyme activity).
| Method | Pros | Cons |
| Sonication | Non-invasive; reduces particle size effectively. | May not be sufficient for compounds with very high lattice energy. |
| Gentle Heating | Increases kinetic energy of the solvent. | Risk of compound degradation if overheated; may form supersaturated solutions. |
| Co-Solvents | Can significantly improve solubility for very difficult compounds. | Requires mandatory validation of assay compatibility; may introduce confounding variables. |
Final Recommendations
For routine work with 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, we recommend establishing a standardized, validated protocol. Determine the maximum reliable solubility concentration at room temperature using the methods above. For all subsequent experiments, prepare stock solutions at or below this concentration to ensure consistency and avoid issues with compound precipitation. Always prepare fresh solutions for sensitive experiments, as long-term storage in DMSO can sometimes lead to degradation.[6]
References
-
Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
-
Chemsrc. CAS#:848691-22-5 | 5-Amino[4][5]thiazolo[4,5-d]pyrimidin-2(3H)-one. [Link]
-
Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC - PubMed Central. [Link]
-
Gally, J., et al. (2013). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. [Link]
-
Singh, S. P., et al. (1977). Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones. Arzneimittelforschung. [Link]
-
ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Raev, L., et al. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. CAS#:848691-22-5 | 5-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Precipitation of Kinase Inhibitors in Aqueous Solutions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in kinase inhibitor research: maintaining solubility in aqueous solutions. The majority of small molecule kinase inhibitors (smKIs) are hydrophobic, leading to poor aqueous solubility.[1][2] This inherent characteristic often results in precipitation, which can compromise the accuracy and reproducibility of your experiments by altering the effective concentration of the inhibitor.[3]
This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your research.
Part 1: Troubleshooting Guides
Issue 1: My lyophilized kinase inhibitor will not dissolve in my aqueous buffer.
This is an expected observation. Due to their hydrophobic nature, most kinase inhibitors are practically insoluble in water or aqueous buffers alone.[4] The first and most crucial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.
Protocol 1: Preparation of a High-Concentration Kinase Inhibitor Stock Solution
-
Compound Equilibration: Before opening, allow the vial of the lyophilized kinase inhibitor to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture, which can affect solubility and stability.[3]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing primary stock solutions of kinase inhibitors due to its excellent solvating power for a wide range of organic molecules.[4][5] Always use anhydrous, high-purity DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve a high-concentration stock, typically 10-50 mM. Consult the manufacturer's datasheet for recommended stock concentrations.[4]
-
Mechanical Agitation: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[4]
-
Sonication (Optional): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Gentle Warming (Optional): As a final step, you can warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.[6]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][7]
Issue 2: My kinase inhibitor precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium.
This phenomenon, known as "precipitation upon dilution" or "solvent shock," is the most common solubility issue encountered.[5][8] It occurs when the inhibitor, which is stable in a high concentration of organic solvent, is rapidly transferred to a predominantly aqueous environment where its concentration exceeds its thermodynamic solubility limit.[8]
Troubleshooting Workflow for Precipitation Upon Dilution
Caption: Troubleshooting workflow for precipitation upon dilution.
Protocol 2: Stepwise Dilution and Co-Solvent Strategy
A sudden change in solvent polarity is a primary driver of precipitation.[3] A gradual dilution process can mitigate this.
-
Intermediate Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration stock in DMSO to lower the starting concentration.
-
Stepwise Addition to Aqueous Buffer: Add the diluted DMSO stock to your final aqueous buffer dropwise while gently vortexing. This gradual introduction can help the inhibitor stay in solution.[9]
-
Co-Solvent Approach: For particularly challenging compounds, an intermediate dilution in a co-solvent can be effective.
-
Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in 10% DMSO/90% ethanol.[5]
-
Add this intermediate dilution to your final aqueous buffer.
-
Protocol 3: Improving Solubility with pH Adjustment
Many kinase inhibitors are weak bases, and their solubility is pH-dependent.[1][10] At a pH below their pKa, these compounds become protonated, which generally increases their interaction with water and improves solubility.[5]
-
Determine the pKa: If the pKa of your inhibitor is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. For example, the solubility of Alectinib, a BCS class IV drug, is influenced by pH.[11] Similarly, Axitinib is highly soluble at a low pH, but its solubility decreases as the pH rises above 2.0.[12]
-
Prepare Stock Solution: Prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
Dilution into Acidic Buffer: Dilute the DMSO stock solution into the prepared acidic aqueous buffer.
-
Verify Final pH: After dilution, check the pH of the final solution and adjust if necessary.
Protocol 4: Utilizing Cyclodextrins as Solubilizing Agents
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules like kinase inhibitors, forming inclusion complexes that enhance their aqueous solubility and bioavailability.[14][15][16]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and low toxicity.[15]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the specific inhibitor and cyclodextrin but can range from 1-10% (w/v).
-
Complex Formation:
-
Method A (Co-precipitation): Dissolve the cyclodextrin in the aqueous buffer. Slowly add the concentrated DMSO stock of the kinase inhibitor to the cyclodextrin solution while stirring.[16]
-
Method B (Kneading): Make a paste of the cyclodextrin with a small amount of water. Gradually add the kinase inhibitor and knead for a specified time. Dry the mixture and then dissolve it in the aqueous buffer.[16]
-
-
Equilibration: Allow the mixture to equilibrate, sometimes with gentle heating or sonication, to facilitate the formation of the inclusion complex.
Issue 3: My kinase inhibitor solution was initially clear but precipitated during storage or after several hours of incubation.
This issue points to poor kinetic solubility or interactions with media components over time.[3]
Potential Causes and Solutions:
-
Temperature Shifts: Moving solutions from cold storage to a 37°C incubator can decrease the solubility of some compounds. Always pre-warm your media to 37°C before adding the inhibitor stock.[3] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[9]
-
Interaction with Media Components: Salts (e.g., phosphates) and serum proteins in the cell culture medium can interact with the inhibitor, causing it to precipitate.[3][17]
-
Test in a Simpler Buffer: To diagnose this, test the inhibitor's solubility in a simple buffer like PBS. If it remains soluble, media components are likely the cause.
-
Reduce Serum Concentration: Try reducing the percentage of serum in your media or using a serum-free formulation for the duration of the treatment, if your cells can tolerate it.[3] Some kinase inhibitors are known to interact with human serum albumin.[18][19]
-
-
pH Instability: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive inhibitors.[3] Consider using a HEPES-buffered medium to maintain a stable pH.
Data Summary: Common Solvents for Kinase Inhibitors
| Solvent | Class | Use Case | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary stock solutions for most kinase inhibitors. | Hygroscopic; use anhydrous. Final concentration in assays should be <0.5%.[5][20] |
| Ethanol | Polar Protic | Co-solvent to aid in the dilution of DMSO stocks into aqueous solutions.[5] | Can be toxic to cells at higher concentrations. |
| Dimethylformamide (DMF) | Polar Aprotic | Alternative to DMSO for some compounds. | More toxic than DMSO.[21] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate? A1: As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[5][8] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[8] It is always best practice to perform a DMSO tolerance test for your specific cell line and experimental conditions.
Q2: I don't know the pKa of my novel kinase inhibitor. How can I determine the optimal pH for solubility? A2: You can perform an empirical pH-solubility profile. Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0). Add a small, consistent amount of your concentrated DMSO stock to each buffer and observe for precipitation. You can also quantify the soluble fraction using techniques like HPLC. Many kinase inhibitors exhibit higher solubility in acidic conditions.[1][22]
Q3: Can I filter my solution to remove the precipitate and still use it? A3: This is not recommended. Filtering the solution will remove the precipitated compound, leading to an unknown and lower final concentration of your inhibitor. This will compromise the accuracy of your experimental results. The best approach is to address the root cause of the precipitation using the troubleshooting guides above.
Q4: My inhibitor seems to be precipitating out of the DMSO stock solution during storage. What should I do? A4: Precipitation from a DMSO stock can occur, especially with long-term storage or if the stock concentration is very high.[23][24] Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility. Before use, bring the vial to room temperature and vortex thoroughly. If precipitate remains, gentle warming and sonication may help redissolve the compound. If the issue persists, consider preparing a fresh stock at a slightly lower concentration.
Q2: Are there alternatives to DMSO for preparing stock solutions? A2: While DMSO is the most common solvent, other options like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used for certain compounds.[5] However, these solvents are generally more toxic to cells.[21] For in vivo studies, formulation strategies often involve co-solvents like PEG300 and surfactants like Tween-80.[25]
Visualizing the Role of Cyclodextrins
Caption: Cyclodextrin encapsulation of a hydrophobic kinase inhibitor.
References
- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 184, 106438.
-
Gali-Muhtasib, H., & Chou, T. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, 17(3), 288. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Gali-Muhtasib, H., & Chou, T. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research and Allied Sciences, 1(2), 1-12.
- Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
-
Geron, H., & Fliman, M. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. BenchChem.
-
Loftsson, T., & Stefansson, E. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. [Link]
- Jagadish, P. C., & S, S. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
-
Loftsson, T., & Stefansson, E. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. IRIS. [Link]
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem.
-
Stewart, C., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(5), 2146-2158. [Link]
-
Praphanwittaya, P., Jansook, P., & Loftsson, T. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. [Link]
- BenchChem. (2025).
-
van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119. BenchChem.
-
Al-Janabi, A. A. H., & Al-Zoubi, R. M. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC. [Link]
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Selleck Chemicals.
-
Reyner, E. L., et al. (2013). The pH dependent solubility of axitinib, determined as described in Materials and Methods. ResearchGate. [Link]
-
van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central. [Link]
-
Praphanwittaya, P., Jansook, P., & Loftsson, T. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. IRIS. [Link]
-
Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. PubMed. [Link]
-
Smith, R. L., & Tan, D. S. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
- BenchChem. (2025).
- MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace.
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. [Link]
- BenchChem. (2025). Technical Support Center: Improving the Selectivity of Bioassays for Novel Kinase Inhibitors. BenchChem.
-
ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. [Link]
-
Wang, Y., et al. (2022). Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy. PMC. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Wang, Y., et al. (2022). Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy. MDPI. [Link]
-
Wang, Y., et al. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. humapub.com [humapub.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. How to Use Inhibitors [sigmaaldrich.com]
- 22. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 23. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 24. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Troubleshooting high background in kinase inhibition assays
Troubleshooting High Background in Kinase Inhibition Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you diagnose and resolve one of the most common challenges in kinase assay development: high background signal. A high background obscures the true signal from kinase activity, compresses your assay window, and can mask the effects of potent inhibitors, ultimately leading to unreliable IC50 values.
This guide is structured to walk you through the process of identifying the source of the problem in a logical, step-by-step manner. We will explore issues related to reagents, assay conditions, and specific technology platforms, always focusing on the underlying scientific principles.
Part 1: Initial Diagnosis - Where is the Background Coming From?
Before diving into specific components, it's crucial to perform a set of diagnostic experiments to isolate the source of the high background. The "no enzyme" and "no substrate" controls are your most powerful tools.
Q: My signal is high even in my negative control wells (no enzyme). What does this mean?
A: A high signal in the absence of the kinase points directly to a problem with your assay components downstream of the enzymatic reaction. The kinase and substrate are exonerated. The issue lies with non-specific interactions or contamination within your detection reagents, buffer, or the microplate itself.
Q: My "no enzyme" control is clean, but my "no substrate" control (enzyme + ATP, but no peptide/protein substrate) has a high background. What's the cause?
A: This is a classic signature of kinase autophosphorylation.[1] Many kinases can phosphorylate themselves, and at high concentrations, this substrate-independent activity can generate a significant background signal.[2][3] The assay is detecting the consumption of ATP (or formation of ADP) from the kinase phosphorylating itself or a contaminant in the enzyme preparation.
Below is a workflow to systematically diagnose the source of high background.
Caption: Initial diagnostic workflow for high background.
Part 2: Troubleshooting by Component
Once you have a general idea of the source, you can begin to troubleshoot specific components.
Section 2.1: Reagent-Specific Issues
Q: My ATP stock seems to be causing a high background in my luminescence-based assay (e.g., ADP-Glo™). Why?
A: The most common cause is ADP contamination in the ATP reagent.[4] Luminescence-based assays that measure ADP formation are incredibly sensitive.[5][6] Even trace amounts of ADP in a high-concentration ATP stock will be detected, creating a substantial background signal that is independent of kinase activity.
-
Solution: Always use a high-purity, "low-ADP" ATP source, often supplied by the assay kit manufacturer, for these assays.[7] Comparing the background signal from your current ATP stock to the ATP provided in a commercial kit (like ADP-Glo™) is a definitive test.[6]
Q: I suspect my kinase preparation is the problem. How can I confirm and fix this?
A: Besides autophosphorylation, several kinase-related issues can elevate background:
-
Enzyme Concentration is Too High: Using too much enzyme is a frequent cause of high background. It can lead to rapid substrate depletion, pushing the reaction outside the linear range, and exacerbates autophosphorylation.[2]
-
Contaminating Kinase Activity: Your purified kinase preparation may contain trace amounts of other active kinases that can phosphorylate the substrate or other proteins in the mix.[8]
-
Enzyme Instability/Aggregation: Poorly folded or aggregated kinases may expose hydrophobic surfaces, leading to non-specific binding of detection reagents.[9] Purity on a gel does not always equal functional activity or stability.[9]
-
Solution: Perform a kinase titration experiment to find the lowest enzyme concentration that still provides a robust signal-to-background ratio (typically an EC80 is a good starting point).[10] Always handle the enzyme according to the manufacturer's instructions, using recommended buffers and avoiding repeated freeze-thaw cycles.
Q: Could my peptide or protein substrate be the issue?
A: Yes, the substrate can contribute to high background in several ways:
-
Substrate Contamination: The substrate preparation might be contaminated with phosphopeptides or other molecules that are recognized by the detection system.
-
Non-specific Binding: Highly "sticky" or hydrophobic substrates can non-specifically bind to detection antibodies or the plate surface.
-
Protease Contamination: If your substrate or enzyme prep is contaminated with proteases, the substrate can be degraded. This is particularly problematic for assays that rely on an intact substrate for detection (e.g., some fluorescence polarization formats).[8]
-
Solution: Check the purity of your substrate via HPLC or mass spectrometry. If non-specific binding is suspected, try increasing the detergent concentration (e.g., Tween-20) in your assay and wash buffers.[11][12]
Section 2.2: Assay Condition Issues
Q: How critical is the composition of my kinase assay buffer?
A: Extremely critical. The buffer environment affects everything from enzyme activity to non-specific binding.
| Component | Common Issue Leading to High Background | Recommended Solution |
| Detergent | Insufficient detergent (e.g., Tween-20, Triton X-100) leads to non-specific binding of proteins to the plate.[11] | Titrate detergent concentration, typically starting around 0.01% and increasing to 0.05% if needed.[11] |
| Blocking Agent | Inadequate blocking allows detection reagents to bind directly to unoccupied sites on the microplate surface.[12] | Increase the concentration of the blocking agent (e.g., BSA from 0.1 mg/mL to 1 mg/mL) or increase the blocking incubation time.[12][13] |
| DTT/β-ME | Old or oxidized reducing agents can be ineffective, leading to enzyme aggregation. | Always use freshly prepared reducing agents in your buffer.[14] |
| Salts/pH | Sub-optimal salt concentration or pH can reduce enzyme specificity and promote non-specific interactions. | Ensure the buffer pH and salt concentration are optimized for your specific kinase, typically near physiological conditions (e.g., pH 7.5).[14][15] |
Q: My background signal seems to increase the longer I incubate the reaction. What should I do?
A: This suggests either a time-dependent increase in non-specific binding or that your kinase reaction is proceeding too far. For inhibition assays, you want to measure the initial reaction velocity, which requires substrate conversion to be in the linear range (typically <20% of total substrate).
-
Solution: Perform a time-course experiment to determine the optimal incubation time where the product formation is still linear. If the issue is non-specific binding, you may need to optimize blocking and washing steps.[12]
Part 3: Assay Format-Specific FAQs
Q: I'm using an HTRF® (Homogeneous Time-Resolved Fluorescence) assay and see high background. What are the common culprits?
A: In HTRF assays, high background often stems from issues with the donor and acceptor fluorophores.
-
Non-specific Binding of Labeled Reagents: The europium cryptate (donor) or XL665/d2 (acceptor) labeled antibodies/streptavidin can bind non-specifically to the plate or other components.[16]
-
Sub-optimal Reagent Concentrations: Using too high a concentration of the detection reagents can increase background.[16][17]
-
Compound Interference: Some test compounds can be intrinsically fluorescent and interfere with the signal readout.
-
Troubleshooting Steps:
-
Ensure you are using the recommended concentrations for the donor and acceptor reagents as a starting point.[16]
-
Optimize blocking and detergent concentrations in your buffer.
-
Run a control where you screen your compounds in the absence of the kinase reaction to identify fluorescent interferers.
-
Q: My radiometric filter-binding assay has high counts in the negative controls. Why?
A: While considered a "gold standard," radiometric assays can still have background issues.[18][19]
-
Inefficient Washing: The most common cause is failure to completely wash away unincorporated [γ-³³P]-ATP.[18] This leads to high counts on the filter paper that are not from the phosphorylated substrate.
-
Non-specific Binding to Filter: The substrate or enzyme itself may bind non-specifically to the filter material.
-
Troubleshooting Steps:
-
Increase the number and volume of wash steps.[20]
-
Ensure your wash buffer is effective (correct pH, salt, and sometimes a low level of detergent).
-
Test different types of filter plates (e.g., phosphocellulose) to find one with lower non-specific binding for your substrate.
-
Part 4: Key Experimental Protocols
Protocol 1: Kinase Titration for Optimal Signal-to-Background
This protocol determines the ideal enzyme concentration that maximizes the assay window.
-
Prepare a 2-fold serial dilution of your kinase in kinase assay buffer. Include a "no enzyme" control.
-
Dispense the kinase dilutions into the wells of your assay plate.
-
Add the substrate and ATP (at your target concentrations) to initiate the reaction.
-
Incubate for the standard reaction time (e.g., 60 minutes) at the desired temperature.
-
Stop the reaction (if applicable) and add detection reagents according to your assay protocol.
-
Measure the signal (Luminescence, Fluorescence, etc.).
-
Calculate the Signal-to-Background (S/B) ratio for each concentration: S/B = (Signal_enzyme / Signal_no_enzyme).
-
Plot the signal and the S/B ratio against the kinase concentration. Select the concentration that gives you a robust signal (e.g., 80% of maximum) while maintaining a high S/B ratio.[10]
Caption: Principle of a luminescence-based kinase assay and sources of background.
References
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]
-
A simple in vitro method to measure autophosphorylation of protein kinases. PubMed Central. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Noise in ADP Glo assay? ResearchGate. [Link]
-
Elisa troubleshooting tips – High background. ARP American Research Products, Inc. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. PubMed Central. [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
A critical evaluation of protein kinase regulation by activation loop autophosphorylation. Frontiers in Molecular Biosciences. [Link]
-
Dual-specific autophosphorylation of kinase IKK2 enables phosphorylation of substrate IκBα through a phosphoenzyme intermediate. eLife. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. NIH. [Link]
Sources
- 1. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical evaluation of protein kinase regulation by activation loop autophosphorylation | eLife [elifesciences.org]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arp1.com [arp1.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. scbt.com [scbt.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Aminothiazolopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminothiazolopyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibition and mitigate off-target effects in your experiments. The aminothiazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets with high affinity.[1] However, this same versatility can lead to off-target interactions, confounding experimental results and potentially leading to toxicity. This guide provides practical, field-proven insights to help you ensure the specificity and validity of your findings.
Section 1: Troubleshooting Guide - Navigating Experimental Hurdles
This section addresses common problems encountered during experiments with aminothiazolopyrimidine inhibitors, focusing on diagnosing and resolving issues arising from off-target effects.
Question 1: My aminothiazolopyrimidine inhibitor shows potent activity in a biochemical assay, but the cellular phenotype is inconsistent or unexpected. Could this be due to off-target effects?
Answer:
Yes, this is a classic indicator of potential off-target activity. While a biochemical assay using a purified kinase is an essential first step to determine potency (e.g., IC50), it doesn't replicate the complex environment inside a living cell.[2][3] Several factors could be at play:
-
Engagement of Unintended Kinases: The inhibitor may be binding to and modulating the activity of other kinases within the cell that were not tested in your initial biochemical screen. The human kinome is vast, and many kinases share structural similarities in their ATP-binding pockets, which is the primary target for most aminothiazolopyrimidine inhibitors.[4]
-
Non-Kinase Off-Targets: The inhibitor could be interacting with other proteins that are not kinases, leading to unforeseen biological consequences.[5]
-
Cellular Compensation Mechanisms: Inhibition of the intended target may trigger compensatory signaling pathways that mask or alter the expected phenotype.[6]
Troubleshooting Workflow:
-
Comprehensive Kinase Profiling: The first and most critical step is to understand the selectivity profile of your inhibitor across a broad panel of kinases.[7] Services like KINOMEscan® offer extensive screening against hundreds of kinases, providing a detailed map of on- and off-target interactions.[8] This will help you identify other potent targets of your compound.
-
Cell-Based Target Engagement Assays: Confirm that your inhibitor is engaging the intended target in a cellular context. Techniques like cellular thermal shift assays (CETSA), NanoBRET, or western blotting for downstream substrate phosphorylation can provide evidence of target engagement.[2][9]
-
Phenotypic Rescue Experiments: To confirm that the observed phenotype is due to inhibition of the intended target, perform a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of your target kinase or by using a complementary genetic approach like siRNA or CRISPR to knock down the target and see if it phenocopies the inhibitor's effect.
Question 2: I've identified several off-targets for my inhibitor. How can I differentiate the on-target from the off-target phenotypic effects?
Answer:
Dissecting on-target versus off-target effects requires a multi-pronged approach that combines medicinal chemistry, cell biology, and computational methods.
Experimental Strategy:
-
Synthesize a Structurally Related Inactive Control Compound: A crucial tool is a "negative control" or "inactive analog." This compound should be structurally very similar to your active inhibitor but with a modification that abrogates binding to the primary target, ideally without introducing new off-target activities. If this inactive analog fails to produce the same cellular phenotype, it strengthens the evidence that the phenotype is on-target.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a series of analogs with varying potencies against the on-target and off-target kinases.[10] If the potency of the analogs in cellular assays correlates with their potency against the intended target but not the off-targets, it provides strong evidence for on-target activity.[11][12]
-
Orthogonal Inhibition: Use a structurally distinct inhibitor that is known to be highly selective for your target of interest. If this second inhibitor recapitulates the phenotype observed with your aminothiazolopyrimidine compound, it increases confidence that the effect is on-target.
-
Genetic Knockdown/Knockout: As mentioned previously, using RNAi or CRISPR to deplete the intended target should mimic the pharmacological effect if the phenotype is on-target.
Question 3: My inhibitor is an ATP-competitive aminothiazolopyrimidine. Are there specific types of off-target effects I should be particularly concerned about?
Answer:
Yes, the mechanism of action provides clues to potential off-target liabilities.
-
High ATP Concentration in Cells: ATP-competitive inhibitors must compete with high intracellular concentrations of ATP (typically 1-5 mM).[13] An inhibitor that is potent in a biochemical assay with low ATP concentrations may be significantly less effective in a cellular environment. This can sometimes lead to researchers using higher concentrations of the inhibitor, which increases the likelihood of engaging lower-affinity off-targets.
-
Kinome Homology: The ATP-binding pocket is a highly conserved region across the kinome.[4] This structural similarity is the primary reason for the promiscuity of many ATP-competitive inhibitors. Kinases within the same family (e.g., Src family kinases) are particularly susceptible to cross-reactivity.
-
Paradoxical Pathway Activation: In some cases, ATP-competitive inhibitors can paradoxically increase the phosphorylation of their target kinase.[14] This can occur because the inhibitor traps the kinase in an active conformation, making it a better substrate for upstream activating kinases.[15] This can lead to complex and counterintuitive cellular responses.
Mitigation Strategies:
-
Consider Allosteric Inhibitors: If available for your target, allosteric inhibitors, which bind to sites other than the ATP pocket, often exhibit greater selectivity.[14][15][16][17]
-
Thorough Kinome Profiling: As emphasized before, broad kinome screening is essential to understand the selectivity profile of your ATP-competitive inhibitor.[3][7]
-
Careful Dose-Response Studies: Perform detailed dose-response experiments in your cellular assays to ensure you are working within a concentration range that is selective for your primary target.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about working with aminothiazolopyrimidine inhibitors and managing off-target effects.
Q1: What is the "aminothiazolopyrimidine" scaffold and why is it so common in kinase inhibitors?
The aminothiazolopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets with high affinity.[1] Its structure mimics the hinge-binding motif of ATP, allowing it to effectively compete for the ATP-binding site of many kinases.[18] This scaffold provides a versatile platform for synthetic chemists to modify and optimize for potency and selectivity against specific kinase targets.[19]
Q2: How can I computationally predict potential off-target effects for my inhibitor before starting wet lab experiments?
Computational, or in silico, methods are valuable for predicting potential off-target interactions and can help prioritize experimental resources.[20] Several approaches exist:
-
Chemical Similarity-Based Methods: These methods compare the chemical structure of your inhibitor to a database of compounds with known biological activities.[21][22]
-
Target-Based Docking: This involves docking your inhibitor's 3D structure into the crystal structures of various kinases to predict binding affinity.[21]
-
Machine Learning and AI: Newer approaches use machine learning algorithms trained on large datasets of kinase-inhibitor interactions to predict the activity of new compounds.[22][23][24]
It's important to remember that these are predictive tools and any identified potential off-targets must be validated experimentally.[23][24][25]
Q3: What are the key differences between biochemical and cell-based assays for assessing inhibitor selectivity?
Biochemical and cell-based assays provide complementary information and both are crucial for a thorough understanding of an inhibitor's selectivity.[2][3]
| Assay Type | Description | Advantages | Limitations |
| Biochemical Assays | Use purified enzymes and substrates to measure the direct effect of an inhibitor on kinase activity.[26] | High-throughput, quantitative (IC50/Kd), allows for direct comparison of potency against different kinases.[2][26] | Lacks biological context, doesn't account for cell permeability, intracellular ATP concentrations, or compensatory pathways.[3] |
| Cell-Based Assays | Measure the effect of an inhibitor on a cellular process or signaling pathway in living cells.[27][28][29] | More physiologically relevant, assesses cell permeability and target engagement in a natural environment.[3] | Can be lower-throughput, more complex to interpret due to multiple interacting pathways.[27] |
Q4: What is a kinome scan and how do I interpret the results?
A kinome scan, or kinase profile, is a broad screening of a compound against a large number of kinases to determine its selectivity.[3][7] The results are often presented as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree and the inhibited kinases are highlighted.
Interpreting the Data:
-
Potency: The data will typically show the concentration of your inhibitor required to achieve a certain level of inhibition (e.g., % inhibition at a fixed concentration or a Kd/IC50 value).
-
Selectivity Score: Some platforms provide a selectivity score, which is a measure of how selectively the compound binds to its intended target(s) compared to the rest of the kinome.
-
Off-Target "Hits": Pay close attention to any off-targets that are inhibited with a potency similar to your primary target. These are the most likely to cause confounding effects in your experiments.
Section 3: Experimental Protocols & Visualizations
To aid in your experimental design, here are detailed protocols for key assays and visual diagrams to illustrate important concepts.
Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan®)
This protocol outlines the general steps for submitting a compound for broad kinase profiling.
-
Compound Preparation:
-
Synthesize and purify your aminothiazolopyrimidine inhibitor to >95% purity as determined by HPLC and NMR.
-
Accurately determine the concentration of your stock solution (typically 10 mM in 100% DMSO).
-
-
Submission:
-
Contact a commercial provider of kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Select the desired screening panel (e.g., scanMAX™ panel with over 450 kinases).[8]
-
Provide the required amount of your compound at the specified concentration.
-
-
Data Analysis:
-
The service will provide a detailed report, often including:
-
A list of all kinases tested.
-
The percent inhibition at the tested concentration or the dissociation constant (Kd).
-
A visual representation of the data on a kinome tree.
-
-
Analyze the data to identify your primary target(s) and any potent off-targets.
-
Protocol 2: Western Blotting to Assess On-Target and Off-Target Pathway Modulation
This protocol allows you to assess the phosphorylation status of downstream substrates of your target kinase and potential off-target kinases.
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Treat the cells with a dose-response of your inhibitor (and your inactive control) for the desired time. Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Visualizations
Diagram 1: Workflow for Mitigating Off-Target Effects
Caption: A logical workflow for investigating and mitigating off-target effects.
Diagram 2: ATP-Competitive vs. Allosteric Inhibition
Caption: Comparison of ATP-competitive and allosteric inhibition mechanisms.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 15-31.
- Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Caffrey, D. R., et al. (2008). Computational methods for analysis and inference of kinase/inhibitor relationships.
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(7), 1167-1170.
- Vidal, D., et al. (2011). A computational model of the human kinome and its implications for drug discovery.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Fedorov, O., et al. (2007). A quantitative assay for screening inhibitors of protein kinases.
- Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 818.
- Pargellis, C., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(14), 3045-3054.
-
Lo, Y. C., et al. (2018). Computational off-target profiling of known kinase inhibitors. (a) The... ResearchGate. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
- Brahma, S., et al. (2023). KinScan: AI-based rapid profiling of activity across the kinome.
- de Boer, S. A., et al. (2021). Drug Discovery in Liver Disease Using Kinome Profiling. International journal of molecular sciences, 22(16), 8829.
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1-8.
-
seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
- Fahmy, H., & Al-Rashida, M. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules, 25(20), 4630.
- Chandarlapaty, S., et al. (2019). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors.
- Kumar, A., et al. (2022). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. Archiv der Pharmazie, 355(1), 2100250.
- Fahmy, H., & Al-Rashida, M. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European journal of medicinal chemistry, 114, 145-159.
- Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 47(27), 6658-6661.
- Papa, A. A., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Trends in pharmacological sciences, 41(8), 551-564.
- Papa, A. A., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric.
- Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC medicinal chemistry, 13(5), 523-541.
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
- Wu, P., et al. (2015). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 137(48), 15112-15120.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4789-4801.
- Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5(1), 1-14.
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
-
YouTube. (2023, November 28). structural changes & SAR for lead optimization. Retrieved from [Link]
- Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular pharmacology, 150, 107468.
- Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 159.
- Gitta, R., et al. (2024). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British journal of pharmacology.
- Dowler, T., et al. (2020). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Nucleic acids research, 48(4), 1685-1701.
- Lin, Y. H., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International journal of molecular sciences, 22(16), 8829.
- Sharma, G., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International journal of molecular sciences, 22(16), 8829.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
CRISPR Medicine News. (2023, November 30). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioivt.com [bioivt.com]
- 28. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 29. creative-bioarray.com [creative-bioarray.com]
Optimizing ATP concentration in kinase assays for competitive inhibitors
Technical Support Center: Optimizing ATP in Kinase Assays
Welcome to the technical support center for kinase assay development. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with ATP-competitive kinase inhibitors. Our goal is to equip you with the foundational knowledge and practical steps needed to generate robust, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: Why is the ATP concentration so critical when studying ATP-competitive inhibitors?
Answer: The concentration of ATP is arguably the most critical parameter in a kinase assay designed to characterize ATP-competitive inhibitors. These inhibitors function by directly competing with ATP for binding to the enzyme's active site.[1] Consequently, the concentration of ATP in your assay will directly influence the apparent potency (IC50) of your inhibitor.
-
High ATP concentrations will outcompete the inhibitor, requiring a much higher concentration of the compound to achieve 50% inhibition. This leads to an artificially high IC50 value, potentially masking the activity of moderately potent compounds and leading to false negatives.[1]
-
Low ATP concentrations reduce the competition, making it easier for the inhibitor to bind. This results in a lower IC50 value, providing a more sensitive measure of the inhibitor's intrinsic affinity for the kinase.
Understanding this interplay is fundamental to designing an assay that can accurately determine an inhibitor's true potency and rank-order different compounds.[2]
Q2: What is the ATP Km, and why is it the recommended ATP concentration for inhibitor profiling?
Answer: The Michaelis-Menten constant (Km) for ATP is the concentration of ATP at which the kinase operates at half of its maximum velocity (Vmax).[3][4] It serves as an inverse measure of the affinity between the kinase and ATP; a lower Km signifies a higher affinity.[3]
For inhibitor profiling, setting the ATP concentration equal to its Km value is the industry-standard best practice for several key reasons:
-
Standardization and Comparability: Different kinases have different Km values for ATP.[5][6] By running assays at the specific Km for each kinase, you standardize the conditions relative to the enzyme's affinity. This allows for a more direct and fair comparison of an inhibitor's potency across a panel of different kinases.[2]
-
Relating IC50 to Ki: The IC50 (half-maximal inhibitory concentration) is an operational value that depends on assay conditions, while the Ki (inhibition constant) is a true measure of binding affinity.[7][8] The relationship between them is defined by the Cheng-Prusoff equation .[1][3]
Cheng-Prusoff Equation: IC50 = K_i * (1 + [ATP] / K_m)
When the ATP concentration [ATP] is set equal to the K_m, the equation simplifies:
IC50 = K_i * (1 + K_m / K_m) IC50 = K_i * (1 + 1) IC50 = 2 * K_i
Under these specific conditions, the measured IC50 value is directly proportional to the inhibitor's intrinsic binding affinity (Ki), making it a reliable metric for assessing potency.[5][6]
Q3: How does varying the ATP concentration affect my IC50 values?
Answer: For an ATP-competitive inhibitor, the IC50 value will increase linearly with the ATP concentration, as predicted by the Cheng-Prusoff equation.[1][2] An inhibitor that appears potent at a low ATP concentration may seem significantly weaker when tested at saturating ATP levels.
Consider the following hypothetical data for a single inhibitor tested against a kinase with an ATP Km of 20 µM:
| Assay ATP Concentration | Relationship to Km | Resulting IC50 (nM) | Interpretation |
| 2 µM | 0.1x Km | 11 | High apparent potency |
| 20 µM | 1x Km | 20 | Reflects 2x Ki |
| 200 µM | 10x Km | 110 | Lower apparent potency |
| 2000 µM (2 mM) | 100x Km (Physiological) | 1010 | Reflects potency in a cellular context[6] |
This "IC50 shift" is a hallmark of ATP-competitive inhibitors. Running your assay at both Km and a high (e.g., 1 mM) ATP concentration can provide valuable insights, distinguishing between biochemical potency (at Km) and potential cellular efficacy (at physiological ATP levels).[5][9]
Experimental Protocols & Troubleshooting
Protocol 1: Determining the ATP Km for a Novel Kinase
This protocol is essential for establishing a new kinase assay. The goal is to find the ATP concentration that yields half-maximal reaction velocity.
Core Principle: By keeping the kinase and substrate concentrations fixed and titrating ATP, we can generate a Michaelis-Menten saturation curve.[10]
Workflow Diagram:
Caption: Workflow for determining the ATP Michaelis-Menten constant (Km).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer optimized for your enzyme (typically includes Tris-HCl, MgCl₂, BSA, and a phosphatase inhibitor like sodium orthovanadate).[2]
-
Dilute your kinase and peptide/protein substrate to their optimal working concentrations in the reaction buffer. These should be held constant.
-
Prepare a 2X stock of ATP (e.g., 20 mM) and perform a serial 1:2 dilution series across a 96-well plate to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
-
Reaction Setup (384-well plate example):
-
Add 10 µL of kinase/substrate mix to each well.
-
Add 10 µL of the corresponding ATP dilution to each well to initiate the reaction. Include "no enzyme" and "no ATP" controls.[11]
-
The final reaction volume will be 20 µL, and the ATP concentrations will be half of your dilution plate.
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined linear time (e.g., 30-60 minutes). Ensure you are in the linear range of the reaction where less than 20% of the substrate is consumed.[2]
-
Stop the reaction and measure the signal using your chosen detection technology (e.g., add ADP-Glo™ reagent for luminescence detection).[12][13]
-
-
Data Analysis:
-
Convert the raw signal (e.g., RLU) to reaction velocity (e.g., pmol ADP/min).
-
Plot Velocity (Y-axis) against ATP Concentration (X-axis).
-
Use a software package like GraphPad Prism to fit the data to the Michaelis-Menten equation using non-linear regression.[14]
-
The software will directly calculate the Km value.
-
Troubleshooting Guide
Problem: High background signal in my "no enzyme" control wells.
-
Plausible Cause 1: ATP Contamination. Commercial ATP stocks can contain contaminating ADP, which can be detected by some assay formats (like ADP-Glo).
-
Solution: Use a high-purity ATP source. Consider running a control with your detection reagent and ATP alone to quantify the level of ADP contamination.[15]
-
-
Plausible Cause 2: Reagent Contamination. Buffers or other reagents may be contaminated.
-
Solution: Use fresh, sterile reagents for each experiment. Ensure dedicated pipette tips are used for each component.[16]
-
-
Plausible Cause 3: Assay-specific Interference. For fluorescence-based assays, some compounds or buffer components in your sample might be autofluorescent.[11][12]
-
Solution: Run a control containing all reaction components except the detection probe/antibody to measure the intrinsic fluorescence of your mixture.
-
Problem: My IC50 values are not reproducible between experiments.
-
Plausible Cause 1: Inconsistent ATP Concentration. Small errors in pipetting the ATP stock can lead to significant shifts in the final concentration, directly impacting the IC50.
-
Solution: Prepare a large batch of ATP at the desired Km concentration for a series of experiments. Aliquot and freeze to ensure consistency. Always use calibrated pipettes.[17]
-
-
Plausible Cause 2: Substrate Depletion. If the kinase reaction proceeds too far (>20% substrate conversion), the assumptions of Michaelis-Menten kinetics and the Cheng-Prusoff equation are no longer valid, leading to inaccurate IC50 values.[2]
-
Solution: Re-optimize your assay by reducing the enzyme concentration or the reaction time to ensure the reaction remains in the linear range.
-
-
Plausible Cause 3: Inhibitor Solubility/Stability. The compound may be precipitating out of solution at higher concentrations or degrading over time.
-
Solution: Check the solubility of your inhibitor in the final assay buffer. Prepare fresh inhibitor dilutions for each experiment from a DMSO stock.
-
Problem: The inhibitor shows no ATP-competitive shift (IC50 is the same at low and high ATP).
-
Plausible Cause 1: Non-ATP-Competitive Mechanism. The inhibitor may not be ATP-competitive. It could be binding to an allosteric site (non-competitive) or to the enzyme-substrate complex (uncompetitive).[1]
-
Solution: This is a valid and important result. The lack of an IC50 shift is strong evidence for a non-ATP-competitive mode of action, which can be a highly desirable property for a drug candidate.[1]
-
-
Plausible Cause 2: "Tight Binding" Inhibition. If the inhibitor's Ki is very low and approaches the concentration of the enzyme in the assay, the assumptions of the Cheng-Prusoff equation break down.[18] This is common for highly potent inhibitors.
-
Solution: If tight binding is suspected, the Morrison equation should be used for data fitting to determine the Ki. This often requires specialized enzymology expertise. Alternatively, reducing the enzyme concentration in the assay can sometimes alleviate tight-binding effects.
-
Mechanism of Action Diagram:
Caption: Logic diagram for using IC50 shift assays to determine inhibitor mode of action.
References
-
Seetho, K., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
Lemmon, M. A., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Center for Biotechnology Information. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kinase Logistics Europe. ATP concentration. Kinase Logistics. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NIH National Center for Biotechnology Information. [Link]
-
Al-Salami, H., & Butt, G. (2021). Application of modified Michaelis-Menten equations for determination of enzyme inducing and inhibiting drugs. PubMed. [Link]
-
Rauch, N., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Publications. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT/SCTP. [Link]
-
Kuzmič, P. (2009). Why IC50's Are Bad for You. BioKin, Ltd. [Link]
-
Wikipedia. Michaelis–Menten kinetics. Wikipedia. [Link]
-
Bharath Kumar, M. (2020). Michaelis menten kinetics Nonlinear Pharmacokinetics. Slideshare. [Link]
-
LibreTexts Chemistry. (2024). Michaelis-Menten Kinetics. LibreTexts. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
The Editors of Encyclopaedia Britannica. (2024). Michaelis-Menten kinetics. Britannica. [Link]
-
Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]
-
Kumar, M. (2008). Determination of Km for ATP and Kemptide with Protein Kinase A Enzyme using Transcreener® ADP2 FP Assay. BellBrook Labs. [Link]
-
American Research Products, Inc. (2018). Elisa troubleshooting tips – High background. ARP Blog. [Link]
-
Ghose, R. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. NIH National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). How can I improve my kinase assay experiment?. ResearchGate. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. youtube.com [youtube.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. arp1.com [arp1.com]
- 17. novateinbio.com [novateinbio.com]
- 18. biokin.com [biokin.com]
Technical Support Center: HPLC Purification of Polar Aminothiazolopyrimidines
Welcome to the technical support center dedicated to the unique challenges encountered during the HPLC purification of polar aminothiazolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these structurally complex and often chromatographically challenging molecules. As a class of compounds vital in drug discovery, their inherent polarity and basicity demand a nuanced approach to purification that goes beyond standard reversed-phase protocols.
This document moves away from rigid templates to provide a dynamic, problem-oriented resource. We will explore the root causes of common purification issues and provide robust, scientifically-grounded solutions to empower you to develop efficient and reproducible purification methods.
Section 1: Troubleshooting Guide
This section addresses the most frequent and frustrating issues observed during the purification of polar aminothiazolopyrimidines in a direct question-and-answer format.
Q1: My compound shows little to no retention and elutes in the solvent front on a C18 column. What's happening and how do I fix it?
A1: Root Cause Analysis & Solutions
This is a classic sign that your analyte is too polar for a traditional reversed-phase (RP) stationary phase.[1][2] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18). Highly polar molecules, such as many aminothiazolopyrimidines, have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to their rapid elution.[3][4]
Solutions:
-
Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[5][6][7] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, thus enabling their retention.[1][8]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities on a single stationary phase.[9][10] This dual mechanism provides an excellent tool for retaining polar, ionizable compounds like aminothiazolopyrimidines, offering an orthogonal selectivity compared to pure RP or HILIC.[11][12]
-
-
Optimize Reversed-Phase Conditions (If Sticking with RP):
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the surface, which improves interaction with polar analytes and provides alternative selectivity.[2][13]
-
Drastically Reduce Organic Content: Attempt to run the mobile phase with a very low percentage of organic modifier (e.g., <5% acetonitrile or methanol). However, this can lead to long run times and may not be sufficient for very polar compounds.
-
Q2: My peak is exhibiting significant tailing. What is the cause and what is the step-by-step solution?
A2: Root Cause Analysis & Solutions
Peak tailing is the most common peak shape distortion for this class of compounds.[14] The primary cause is secondary ionic interactions between the basic amine functional groups on your molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[15][16] At mid-range pH values (pH > 3), these silanols can deprotonate to become negatively charged (SiO⁻), which then strongly interact with the protonated, positively charged amine groups of the analyte, delaying a portion of the analyte molecules from eluting and causing a "tail".[14][17][18]
Diagram: Mechanism of Peak Tailing This diagram illustrates how secondary interactions with surface silanols cause peak tailing for basic analytes.
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Developing HPLC Methods [sigmaaldrich.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromtech.com [chromtech.com]
- 16. waters.com [waters.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Guide to Validating Cellular Target Engagement of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and its Analogs
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the intricate landscape of drug discovery, identifying a compound that elicits a desired phenotypic response is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the compound interacts directly with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is the linchpin that connects a molecule's chemical structure to its biological function and, ultimately, its therapeutic potential.[1] Failing to rigorously validate target engagement can lead to the costly pursuit of compounds with misleading mechanisms of action, often driven by off-target effects.
The thiazolo[4,5-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a purine isostere that has given rise to a multitude of potent and selective modulators of various biological targets.[2] Derivatives have been developed as kinase inhibitors, immunomodulators, and receptor antagonists.[3][4][5] This guide uses a representative compound from this class, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, as a case study to compare and contrast key methodologies for validating target engagement in a cellular context.
As a Senior Application Scientist, my objective is not just to provide protocols, but to instill a strategic, evidence-based approach. The methodologies presented herein are designed to be self-validating systems, incorporating the necessary controls to build a robust and compelling case for a compound's mechanism of action. We will explore biophysical, functional, and unbiased proteomic techniques, providing the rationale behind experimental choices to empower researchers to select and execute the most appropriate assays for their specific research questions.
Section 1: The Biophysical Approach: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: the binding of a ligand, such as our thiazolopyrimidine inhibitor, to its target protein confers thermal stability.[6] When cells are subjected to a heat gradient, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[7][8] This shift in thermal stability provides direct, physical evidence of target engagement inside intact cells.[9][10]
Expert Insights: Why Start with CETSA?
CETSA is an invaluable first-pass assay because it is label-free and directly measures the physical interaction between a drug and its target in a native cellular environment. A positive result provides a strong foundation upon which to build further mechanistic studies. It answers the fundamental question: "Does my compound bind to its intended target in the cell?"
Experimental Workflow: CETSA
The general workflow for a CETSA experiment involves compound treatment, a heat challenge, separation of soluble and aggregated fractions, and quantification of the target protein, typically by Western blot.[7][11]
Caption: Experimental workflow for CETSA coupled with Western blot analysis.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., MV4-11, if targeting a kinase implicated in leukemia) at a density that will result in 70-80% confluency.[7]
-
Treat cells with varying concentrations of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a precise temperature gradient (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[7]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with a validated primary antibody specific for the target protein.[12]
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Crucial Control: Also probe for a loading control protein (e.g., GAPDH) to ensure equal protein loading across lanes.[13]
-
Data Presentation and Interpretation
The band intensity of the target protein at each temperature is quantified. The data is normalized to the intensity at the lowest temperature and plotted to generate a "melting curve." A shift of this curve to the right for compound-treated samples indicates target stabilization and thus, engagement.
| Treatment | Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1 | N/A | Baseline thermal stability of the target. |
| Compound A (10 µM) | 58.6 | +6.5°C | Strong Target Engagement & Stabilization |
| Inactive Analog (10 µM) | 52.3 | +0.2°C | No significant engagement. |
| Pan-Kinase Inhibitor (1 µM) | 60.2 | +8.1°C | Positive control shows robust engagement. |
Table 1: Hypothetical CETSA data for a target kinase treated with "Compound A" (5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one). Tagg is the temperature at which 50% of the protein has aggregated.
Section 2: The Functional Approach: In-Cell Kinase Activity Assays
While CETSA confirms binding, it does not reveal the functional consequence of that interaction. For enzyme targets like protein kinases, it is essential to demonstrate that target engagement leads to modulation of catalytic activity.[14] This is typically achieved by measuring the phosphorylation of a known substrate.[15]
Signaling Pathway Context
Many thiazolo[4,5-d]pyrimidine derivatives have been developed as inhibitors of MAP Kinase-interacting kinases (Mnks), which phosphorylate the eukaryotic initiation factor 4E (eIF4E).[4] Inhibition of this pathway can reduce the expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells.[4]
Caption: A simplified signaling pathway illustrating kinase inhibition.
Experimental Protocol: Phospho-Protein Western Blot
This protocol quantifies the level of a specific phosphorylated substrate downstream of the target kinase, providing a direct measure of the inhibitor's functional effect in cells.
-
Cell Culture and Treatment:
-
Culture cells as described for CETSA.
-
Starve cells of serum for several hours if the pathway is activated by growth factors.
-
Pre-treat cells with a dose range of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one or controls for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., a growth factor or phorbol ester) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis:
-
Immediately lyse cells on ice with a lysis buffer containing potent protease and phosphatase inhibitors to preserve phosphorylation states.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and membrane transfer as previously described.
-
Probe one membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-eIF4E).
-
Crucial Control: Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total protein level of the substrate (e.g., anti-total-eIF4E). This is essential to confirm that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in overall protein expression.[1]
-
Quantify band intensities for both phospho- and total protein.
-
Data Presentation and Interpretation
The ratio of the phosphorylated protein signal to the total protein signal is calculated for each condition. These values are then plotted against the inhibitor concentration to generate a dose-response curve and calculate an IC50 value, which represents the concentration of inhibitor required to reduce the phosphorylation signal by 50%.
| Kinase Target | Compound A IC50 (nM) | Staurosporine IC50 (nM) | Interpretation |
| MNK2 | 25 | 12 | Compound A is a potent inhibitor of the target kinase in a cellular context. |
| p38α | 1500 | 8 | Compound A shows good selectivity for MNK2 over other related kinases (e.g., p38α). |
| ERK2 | >10,000 | 15 | Demonstrates high selectivity against other MAPK pathway kinases. |
Table 2: Hypothetical cellular IC50 data for "Compound A" against its intended target (MNK2) and other kinases, as determined by phospho-protein Western blot. Staurosporine is a non-selective kinase inhibitor used as a positive control.[16]
Section 3: The Unbiased Approach: Immunoprecipitation-Mass Spectrometry (IP-MS)
For novel compounds or when the primary target is uncertain, an unbiased approach is required to identify the cellular binding partners. Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is a powerful technique for this purpose.[17][18] It involves using the compound (often derivatized with a handle like biotin) or a specific antibody to pull down the target protein along with its interaction partners from a cell lysate for identification by MS.[19][20][21]
Expert Insights: The Power of Unbiased Validation
IP-MS serves as the ultimate validation tool. It not only confirms the identity of the primary target without prior assumptions but can also reveal off-targets and provide insights into the protein complexes modulated by the compound. This is crucial for understanding both on-target efficacy and potential off-target toxicity.[17]
Experimental Workflow: IP-MS
Caption: General workflow for antibody-based Immunoprecipitation-Mass Spectrometry (IP-MS).
Detailed Experimental Protocol: Antibody-based IP-MS
-
Cell Lysis and IP:
-
Lyse cells treated with the compound or vehicle using a gentle, non-denaturing buffer (e.g., containing NP-40 or CHAPS).
-
Pre-clear the lysate with control IgG beads to reduce non-specific binding.
-
Incubate the cleared lysate with a highly specific, IP-validated antibody against the putative target protein, which has been conjugated to magnetic or agarose beads.
-
-
Washing and Elution:
-
Perform a series of stringent washes with the lysis buffer to remove proteins that are non-specifically bound to the beads or antibody.
-
Elute the bound proteins using a low-pH buffer (e.g., glycine-HCl) or a denaturing buffer (e.g., SDS sample buffer).
-
-
Sample Preparation for MS:
-
Run the eluate on an SDS-PAGE gel for a short distance ("gel-plug" method) or perform an in-solution digest.
-
Excise the gel band and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for MS analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Search the resulting MS/MS spectra against a protein database to identify the proteins present in the sample.[17]
-
Use quantitative proteomics techniques (e.g., label-free quantification or SILAC) to determine which proteins are significantly enriched in the compound-treated sample compared to the vehicle control, providing a high-confidence list of binding partners.
-
Section 4: A Comparative Synthesis and Strategic Framework
Choosing the right target engagement assay depends on the stage of the drug discovery project, the available tools, and the specific question being asked. No single method tells the whole story; a multi-assay approach provides the most robust validation.
| Method | Principle | Throughput | Key Reagents | Information Gained | Key Considerations |
| CETSA | Ligand-induced thermal stabilization | Low-Medium | Validated primary antibody for target | Direct evidence of target binding in intact cells | Target must be thermally stable; requires optimization of temperature range.[10][11] |
| Phospho-Protein Western | Inhibition of substrate phosphorylation | Low | Phospho-specific and total protein antibodies | Functional consequence of target binding (inhibition) | Requires a known substrate and high-quality phospho-antibody.[15] |
| NanoBRET™ Assay | Competitive displacement of a tracer | High | NLuc-tagged target protein, fluorescent tracer | Quantitative, real-time binding affinity in live cells | Requires genetic modification of cells; tracer binding mode can influence results.[15] |
| IP-Mass Spectrometry | Affinity-based pulldown and identification | Low | High-specificity IP antibody or tagged compound | Unbiased identification of on- and off-targets | Technically demanding; can be affected by non-specific binders.[21] |
Table 3: Objective comparison of leading cellular target engagement validation methods.
Decision-Making Framework
This logical flow helps guide the experimental strategy for validating a novel compound like 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one.
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot - Wikipedia [en.wikipedia.org]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. covalx.com [covalx.com]
- 18. Immuno-precipitation MS (IP-MS) | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 19. 免疫沈降–質量分析(IP-MS)抗体検証法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. IP-to-MS: An Unbiased Workflow for Antigen Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Validating Target Engagement of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Executive Summary
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds its intended molecular target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action.[1][2] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical technique to directly measure drug-target engagement in a physiologically relevant setting.[3][4] This guide provides an in-depth technical overview of CETSA, using the novel compound 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, a putative kinase inhibitor, as a case study. We will detail the experimental workflow, present a comparative analysis against alternative methods, and provide the scientific rationale behind protocol design, equipping researchers and drug development professionals with the knowledge to effectively implement and interpret CETSA data.
Introduction: The Imperative of Target Engagement
The journey from a hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[2] A primary reason for this is the disconnect between a compound's activity in simplified biochemical assays and its behavior in a complex cellular environment.[1] Therefore, early and robust validation of target engagement—the direct physical interaction between a drug and its target protein in cells—is critical.[3][5]
This guide focuses on 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one , a small molecule from a chemical class known to produce potent kinase inhibitors.[6] For the purpose of this guide, we will treat it as a novel inhibitor targeting MAPK-interacting kinase 2 (Mnk2) , a protein implicated in tumorigenesis, making it an attractive therapeutic target.[6] We will demonstrate how CETSA can be employed to confirm that this compound directly binds to Mnk2 within intact cells.
The Biophysical Principle of CETSA
CETSA is founded on a fundamental thermodynamic principle: the binding of a ligand (e.g., a small molecule drug) to its target protein typically increases the protein's structural stability.[4][5][7] This enhanced stability translates to a higher resistance to thermal denaturation.[8]
In a typical experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at a characteristic temperature, becoming insoluble. However, proteins stabilized by ligand binding will remain folded and soluble at higher temperatures.[9][10] By quantifying the amount of soluble target protein remaining across a range of temperatures, one can determine if the compound has engaged its target, observed as a "thermal shift".[8]
Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard Western blot-based CETSA to validate the engagement of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one with its hypothetical target, Mnk2, in a relevant cancer cell line (e.g., MV4-11, acute myeloid leukemia).
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1-2 million cells/mL.
-
Harvest and resuspend cells in fresh media. For an isothermal dose-response curve, create aliquots and treat with a serial dilution of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C. For a melting curve, treat cells with a single, saturating concentration of the compound (e.g., 10 µM) and a vehicle control.
-
-
Heat Shock:
-
Transfer the cell suspensions into PCR tubes or a 96-well PCR plate.
-
For Melting Curve: Place the samples in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control at 4°C.[11]
-
For Isothermal Dose-Response: Heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature where a significant portion of the unbound protein denatures) for 3 minutes.[12]
-
Immediately cool the samples on ice for 3-5 minutes to halt further denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular contents. A common and effective method is repeated freeze-thaw cycles. Add a buffer containing protease and phosphatase inhibitors, then freeze the samples in liquid nitrogen and thaw at room temperature. Repeat this process three times.[11] This method avoids detergents that could interfere with protein stability.
-
To separate the soluble fraction (containing stabilized, folded proteins) from the insoluble fraction (containing denatured, aggregated proteins), centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each sample using a standard assay like the BCA assay to ensure equal loading.[11]
-
Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
Prepare samples for SDS-PAGE, denature by heating with Laemmli buffer, and load onto a polyacrylamide gel.
-
Perform Western blotting using a specific primary antibody against the target protein (Mnk2). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature or compound concentration.
-
Melting Curve: Plot the percentage of soluble protein (normalized to the non-heated control) as a function of temperature. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization.
-
Isothermal Dose-Response Curve: Plot the percentage of soluble protein as a function of compound concentration. This allows for the determination of an EC50 value for target engagement.
-
CETSA Experimental Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data & Interpretation
Successful target engagement of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one with Mnk2 would yield data similar to that presented below.
Table 1: Hypothetical CETSA Melting Curve Data for Mnk2
| Temperature (°C) | % Soluble Mnk2 (Vehicle) | % Soluble Mnk2 (+10 µM Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 81% | 96% |
| 52 | 52% | 91% |
| 55 | 25% | 75% |
| 58 | 8% | 48% |
| 61 | 2% | 22% |
| 64 | <1% | 9% |
| Apparent Tm | ~52.5°C | ~58.5°C |
The data in Table 1 illustrates a clear thermal shift (ΔTm) of approximately 6°C, providing strong evidence that the compound binds to and stabilizes Mnk2 in the cellular environment.
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful tool, other methods exist to probe target engagement. The choice of assay depends on the specific biological question, available resources, and target protein characteristics.[11][13]
Table 2: Comparison of Key Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases protein thermal stability.[3][9] | Ligand binding protects the target protein from protease degradation.[13] | Measures proximity-based energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Cell System | Intact cells, cell lysates, or tissues.[5] | Typically cell lysates.[13] | Intact cells. |
| Target Modification | Not required (endogenous protein).[4] | Not required (endogenous protein). | Requires genetic modification to fuse the target with NanoLuc® luciferase.[14] |
| Readout | Quantification of soluble protein after heat treatment. | Quantification of intact protein after protease treatment. | Ratiometric measurement of bioluminescence. |
| Advantages | Physiologically relevant (intact cells), label-free, applicable to a wide range of targets including membrane proteins.[4] | Label-free, does not rely on thermal stability changes.[13] | High-throughput, real-time kinetics, high sensitivity.[15] |
| Limitations | Lower throughput (Western blot), requires specific antibodies, some interactions may not cause a thermal shift.[4][16] | Requires careful optimization of protease digestion, generally lower throughput.[13] | Requires genetic engineering of cells, potential for tag interference, competition assay format.[14] |
Decision-Making Framework for Assay Selection
Caption: Decision tree for selecting a suitable target engagement assay.
Advanced Formats: Proteome-Wide CETSA
Beyond validating a single target, CETSA can be coupled with mass spectrometry (MS) for proteome-wide analysis, a technique often called Thermal Proteome Profiling (TPP).[17][18] This powerful approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[18] TPP is invaluable for:
-
Target Deconvolution: Identifying the primary target(s) of a compound discovered through phenotypic screening.[17]
-
Off-Target Profiling: Uncovering unintended binding partners, which is crucial for predicting potential toxicity and side effects.[18]
-
Pathway Analysis: Revealing downstream changes in protein complex stability as a result of target engagement.[17]
Conclusion
The Cellular Thermal Shift Assay provides a robust, physiologically relevant, and label-free method to confirm the direct binding of a compound to its intracellular target. For a novel molecule like 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, CETSA serves as an indispensable tool to validate its engagement with its putative target, Mnk2, thereby building confidence in its mechanism of action and guiding further optimization efforts. While alternative methods like DARTS and NanoBRET offer their own unique advantages, CETSA's ability to work with endogenous proteins in their native cellular context makes it a gold standard for target validation in drug discovery.[11] By integrating CETSA early in the discovery pipeline, researchers can make more informed decisions, increasing the likelihood of advancing effective and safe therapeutics.
References
-
Genedata. A robust CETSA data analysis automation workflow for routine screening. Genedata. Available from: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764. Available from: [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
-
CETSA. CETSA. Available from: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]
-
ResearchGate. (PDF) Current Advances in CETSA. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available from: [Link]
-
National Institutes of Health. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Available from: [Link]
-
ResearchGate. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. Available from: [Link]
-
PubMed Central. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]
-
ResearchGate. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available from: [Link]
-
PubMed Central. Current Advances in CETSA. PMC. Available from: [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed Central. Comparison of dose selection based on target engagement versus inhibition of receptor–ligand interaction for checkpoint inhibitors. PMC. Available from: [Link]
-
Redefining target engagement with new strategies in drug discovery. Available from: [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
PubMed. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. Available from: [Link]
-
PubMed Central. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. Available from: [Link]
-
Chemsrc. CAS#:848691-22-5 | 5-Amino[7][19]thiazolo[4,5-d]pyrimidin-2(3H)-one. Chemsrc. Available from: [Link]
-
PubMed. Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). PubMed. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. CETSA [cetsa.org]
- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
Confirming Target Engagement: A Comparative Guide to Competition Binding Assays for 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's interaction with its intended biological target is a cornerstone of preclinical development. For a novel compound such as 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one, a derivative of which has been identified as a potent inhibitor of MAP kinase-interacting kinase 2 (Mnk2), validating this critical binding event is paramount.[1] This guide provides an in-depth comparison of various competition binding assays, offering a robust framework for researchers to select and implement the most suitable method to confirm the binding of this and similar compounds to their putative protein targets.
The Principle of Competitive Displacement
At its core, a competition binding assay is an elegant and powerful method to determine the affinity of a test compound (the "competitor") for a target protein by measuring its ability to displace a known, labeled ligand (the "probe" or "tracer").[2][3][4][5] The fundamental principle hinges on the equilibrium dynamics between the target protein, the labeled probe, and the unlabeled test compound. A higher affinity of the test compound for the target's binding site will result in a more potent displacement of the labeled probe, which can be quantified to determine the test compound's binding affinity, typically expressed as an IC50 (the concentration of the competitor that displaces 50% of the labeled probe) and subsequently converted to a Ki (inhibition constant).[6][7]
Caption: Principle of a competition binding assay.
A Comparative Overview of Key Binding Assay Technologies
The choice of a competition binding assay is contingent on several factors including the nature of the target protein, the availability of suitable probes, required throughput, and the desired level of mechanistic detail. Below is a comparative analysis of commonly employed techniques.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay (RBA) | Measures the displacement of a radiolabeled ligand from the target protein.[6][7] | Gold standard for affinity determination due to high sensitivity and robustness.[6][7] | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled probe upon displacement by a competitor.[8][9] | Homogeneous (no-wash) assay format, amenable to high-throughput screening, and non-radioactive.[9][10] | Requires a suitable fluorescent probe, and can be susceptible to interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the competitor displaces a bound ligand.[11][12][13] | Label-free detection of the competitor, provides real-time kinetic data (association and dissociation rates).[11][12][14] | Requires specialized and expensive instrumentation, and protein immobilization can sometimes affect its activity.[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein.[15][16][17] | Provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy, and stoichiometry).[16][18] Label-free and in-solution. | Lower throughput, requires larger quantities of pure protein and compound.[19] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in cells upon ligand binding.[20][21][22] | Allows for the confirmation of target engagement in a cellular context, label-free for the test compound.[22][23] | Lower throughput, requires a specific antibody for detection, and not all proteins exhibit a significant thermal shift. |
Experimental Protocol: Fluorescence Polarization Competition Assay
This protocol provides a detailed methodology for a fluorescence polarization (FP) competition assay, a widely used technique for its balance of throughput, sensitivity, and non-radioactive nature.[8][9][24]
I. Reagents and Materials
-
Target Protein: Purified protein of interest (e.g., Mnk2 kinase domain).
-
Fluorescent Probe: A fluorescently labeled ligand known to bind to the target protein with high affinity.
-
Test Compound: 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one.
-
Assay Buffer: Buffer that maintains the stability and activity of the target protein (e.g., PBS with 0.01% Tween-20).
-
Microplates: Low-binding, black, 384-well microplates.
-
Plate Reader: Equipped with fluorescence polarization capabilities.
II. Experimental Workflow
Sources
- 1. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 3. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. nuvisan.com [nuvisan.com]
- 19. go.technologynetworks.com [go.technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Confirming on-target activity using knockout/knockdown cell lines
An Objective Guide to Confirming On-Target Activity Using Knockout and Knockdown Cell Lines
The Imperative of On-Target Validation
Genetically engineered cell lines, specifically those with complete gene knockout (KO) or transient/stable gene knockdown (KD), serve as the gold standard for validating on-target activity.[4][5] By removing or reducing the expression of the target protein, these models create a clean biological system to test the specificity of a compound or the function of a gene.
Chapter 1: The Definitive Approach - Gene Knockout via CRISPR-Cas9
Gene knockout involves the complete and permanent disruption of a gene at the genomic DNA level, resulting in a total loss of function.[6][7] The advent of CRISPR-Cas9 technology has made this process more accessible and efficient than ever before, streamlining the generation of knockout models for target validation.[8][9]
Mechanism of Action
The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the genome.[10] The Cas9 enzyme then creates a double-strand break (DSB) in the DNA. The cell's natural, error-prone DNA repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) at the cut site. If these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein or, more commonly, degradation of the mutant mRNA transcript via nonsense-mediated decay (NMD).[5]
Experimental Workflow & Visualization
The generation of a monoclonal knockout cell line is a multi-step process that requires careful planning and execution. The workflow ensures the creation of a pure, genetically defined cell population for subsequent assays.
Detailed Experimental Protocol: Generating a Monoclonal KO Line
This protocol outlines the generation of a knockout cell line using CRISPR-Cas9 ribonucleoprotein (RNP) delivery, which minimizes off-target effects by its transient nature.[9][11]
Part A: Preparation and Delivery
-
sgRNA Design and Preparation:
-
Causality: Proper sgRNA design is critical for high on-target efficiency and minimal off-target cleavage. Target an early exon common to all splice variants to maximize the likelihood of generating a loss-of-function mutation.[12]
-
Use a validated online design tool (e.g., Benchling, Synthego) to identify sgRNA sequences with high on-target scores and low off-target predictions.
-
Synthesize or purchase high-quality synthetic crRNA and tracrRNA.
-
Anneal the crRNA and tracrRNA to form the functional sgRNA complex by incubating a 1:1 molar ratio at 95°C for 5 minutes, followed by cooling to room temperature.[9][11]
-
-
RNP Complex Formation:
-
Causality: Pre-complexing the sgRNA with Cas9 protein in vitro allows for immediate activity upon delivery and rapid degradation by the cell, reducing the time window for off-target cleavage.
-
Incubate the annealed sgRNA with purified, high-fidelity Cas9 nuclease at a 1.2:1 molar ratio for 15-20 minutes at room temperature to form the RNP complex.[9]
-
-
Cell Transfection:
-
Causality: The delivery method must efficiently transport the RNP complex into the cell nucleus with minimal cytotoxicity. Electroporation or lipid-based transfection are common methods.
-
Plate cells to be 50-70% confluent on the day of transfection. Healthy, subconfluent cells are essential for successful transfection.[13]
-
Deliver the RNP complexes into the target cells using an optimized electroporation protocol or a lipid-based transfection reagent according to the manufacturer's instructions.
-
Part B: Selection and Validation
-
Single-Cell Cloning:
-
Causality: To ensure a homogenous population, it is essential to isolate and expand a colony originating from a single cell. This guarantees that any observed phenotype is due to a consistent genetic background.
-
48-72 hours post-transfection, harvest the cells and perform limiting dilution. Serially dilute the cell suspension in a 96-well plate to a calculated concentration of 0.5 cells per 100 µL to increase the probability of single-cell wells.[9][14]
-
Visually inspect the plates after 24 hours to identify wells containing a single cell.
-
-
Clonal Expansion and Screening:
-
Culture the single-cell derived colonies for 2-3 weeks, or until they are confluent enough for expansion and screening.
-
When a clone is ready, split it into two populations: one for continued expansion and cryopreservation, and one for genomic DNA extraction.
-
-
Genomic Validation (PCR and Sanger Sequencing):
-
Causality: This step provides definitive proof of a genetic modification at the target locus.
-
Extract genomic DNA from each clonal population.
-
Perform PCR to amplify the genomic region surrounding the sgRNA target site.[9][11]
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE or ICE to deconvolute the traces and identify the specific indel mutations in each allele. A successful biallelic knockout will show two distinct frameshift-inducing mutations.[11]
-
-
Protein Validation (Western Blot):
-
Causality: The ultimate proof of a knockout is the absence of the target protein. This step validates that the genomic edits successfully ablated protein expression.[3][4]
-
Prepare cell lysates from the wild-type (parental) cell line and the sequence-confirmed knockout clones.
-
Perform a Western blot using a validated antibody specific to the target protein.
-
A true knockout clone will show a complete absence of the corresponding protein band compared to the wild-type control.[3] Be cautious of truncated proteins that may still be expressed depending on the mutation's location.[5]
-
Chapter 2: The Tunable Approach - Gene Knockdown via RNAi
Gene knockdown reduces gene expression at the mRNA level, leading to a decrease in the amount of the target protein.[4][6] This is typically a transient or stable but incomplete reduction, in contrast to the permanent ablation of a knockout. The primary technologies used are small interfering RNA (siRNA) and short hairpin RNA (shRNA).
Mechanism of Action
-
siRNA: Short (21-23 nucleotide), double-stranded RNA molecules are introduced into the cytoplasm. They are loaded into the RNA-Induced Silencing Complex (RISC), which unwinds the duplex. The antisense strand then guides RISC to the complementary target mRNA, which is subsequently cleaved and degraded, preventing protein translation.[10]
-
shRNA: A DNA vector (plasmid or lentivirus) is used to express a short hairpin RNA. This shRNA is processed by cellular machinery (Dicer) into a functional siRNA, which then follows the same pathway to degrade the target mRNA.[11][16] Lentiviral delivery allows for stable integration into the genome, enabling long-term knockdown.[16][17]
Experimental Workflows & Visualization
The workflows for transient siRNA and stable shRNA knockdown differ in their duration and complexity.
Detailed Experimental Protocols
Protocol 2.3.1: Transient Knockdown with siRNA
-
Cell Plating:
-
siRNA-Lipid Complex Formation:
-
Separately dilute the siRNA duplex (typically to a final concentration of 10-50 nM) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[7][19]
-
Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubate for 24-72 hours. The optimal time for assaying knockdown depends on the turnover rate of the target mRNA and protein.
-
-
Validation (qPCR and Western Blot):
-
Causality: Validation at both the mRNA and protein level is essential to confirm successful knockdown.
-
qPCR: Harvest a subset of cells 24-48 hours post-transfection to isolate RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative abundance of the target mRNA compared to a non-targeting control siRNA and a housekeeping gene.[20][21][22] A significant reduction confirms mRNA degradation.
-
Western Blot: Harvest remaining cells 48-72 hours post-transfection to prepare protein lysates. Perform a Western blot to quantify the reduction in target protein levels compared to controls.[4]
-
Protocol 2.3.2: Stable Knockdown with shRNA Lentivirus
-
Lentiviral Particle Production & Transduction:
-
Produce lentiviral particles containing the shRNA construct in a packaging cell line (e.g., HEK293T).
-
The day before transduction, plate target cells to be ~70% confluent.[23]
-
On the day of transduction, add the lentiviral particles to the cells in the presence of a transduction-enhancing reagent like Polybrene (typically 5-8 µg/mL).[16][24]
-
-
Antibiotic Selection:
-
Causality: The shRNA vector contains a selectable marker (e.g., puromycin resistance). Applying the corresponding antibiotic will kill non-transduced cells, enriching for a population that has stably integrated the shRNA construct.
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined killing concentration) to the culture medium.[16][24]
-
Replace the medium with fresh selection medium every 3-4 days until resistant colonies or a stable pool emerges.
-
-
Validation:
-
Expand the stable pool or individual clones and validate the knockdown efficiency at the mRNA (qPCR) and protein (Western Blot) levels as described for siRNA. The knockdown effect should be persistent in this population.
-
Chapter 3: Head-to-Head Comparison: Knockout vs. Knockdown
| Feature | CRISPR/Cas9 Knockout | RNAi Knockdown (siRNA/shRNA) | Causality & Rationale |
| Mechanism | Permanent gene disruption at DNA level[4] | Transient or stable mRNA degradation[4] | KO models a genetic null mutation; KD mimics pharmacological inhibition. |
| Effect | Complete, binary loss of protein | Partial, tunable reduction of protein | KO is ideal for target necessity studies. KD is better for essential genes or dose-response analysis.[25] |
| Duration | Permanent and heritable | Transient (siRNA, 3-7 days) or stable (shRNA)[26] | Permanent KO lines are reusable resources. Transient siRNA is fast for initial screens. |
| Workflow Time | 4-8 weeks for monoclonal line | 2-4 days (siRNA); 2-4 weeks (shRNA stable pool) | KO generation is labor-intensive due to cloning; siRNA is rapid. |
| Off-Target Effects | DNA cleavage at non-target sites. Can be minimized with high-fidelity Cas9 variants.[27] | Sequence-dependent mRNA degradation and sequence-independent interferon response.[15][25] | CRISPR off-targets are permanent mutations. RNAi off-targets are transient but can be widespread.[15][28] |
| Compensatory Mechanisms | Can trigger genetic compensation, where related genes are upregulated, potentially masking a phenotype.[14] | Less likely to trigger genetic compensation due to the presence of the gene and mutant mRNA transcript. | The presence of a mutant pre-mRNA in KO cells can trigger a compensatory response not seen in KD.[14] |
| Best For | Validating target necessity; creating clean genetic backgrounds; studying non-essential genes. | Studying essential genes; mimicking drug inhibition; high-throughput screening (siRNA). | The choice depends on whether a complete ablation or a partial reduction of the target is more biologically relevant. |
Chapter 4: Downstream Assays for On-Target Confirmation
Once a validated KO or KD cell line is established, it becomes the critical negative control for confirming the on-target activity of a small molecule inhibitor or for elucidating gene function.
The Logic of On-Target Validation
The core principle is simple: if a compound's effect is truly mediated by the target protein, then the removal or reduction of that protein should render the cells resistant to the compound's effects.
Cellular and Phenotypic Assays
The choice of assay depends on the function of the target protein. The goal is to measure a phenotype that is dependent on the target's activity.
-
For Kinase Targets: A common assay is to measure the phosphorylation of a known downstream substrate via Western blot or ELISA. In the presence of a kinase inhibitor, substrate phosphorylation should decrease in wild-type cells but be unaffected (as it's already low) in KO/KD cells.
-
For GPCR Targets: Functional assays can measure the downstream consequences of receptor activation, such as changes in second messengers (cAMP, Ca2+) or β-arrestin recruitment.[29][30][31] An antagonist's effect should be blunted or absent in cells lacking the target GPCR.
-
For Targets Involved in Cell Proliferation/Survival: Cell viability assays (e.g., CellTiter-Glo, MTT) are used.[2][10][32] If a compound inhibits proliferation by acting on Target X, the KO/KD of Target X should phenocopy the compound's effect, and the compound should have a reduced effect in the KO/KD cells.
Protocol 4.2.1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Plate wild-type and validated KO/KD cells in parallel in opaque-walled 96-well plates.[33]
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include DMSO-only wells as a negative control.
-
Incubation: Incubate for a period relevant to the compound's mechanism (e.g., 72 hours for anti-proliferative effects).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of metabolically active cells).[2][33]
-
Mix on an orbital shaker for 2 minutes and incubate for 10 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Plot the dose-response curves for both wild-type and KO/KD cells. A significant rightward shift in the IC50 value for the KO/KD cells confirms on-target activity.
The Gold Standard: Rescue Experiments
A rescue experiment provides the highest level of confidence in on-target validation.[34] The goal is to demonstrate that reintroducing the target gene into the knockout cell line restores the original phenotype and sensitivity to the compound. This definitively links the gene to the function and rules out off-target effects of the gene-editing process itself.
Protocol 4.3.1: Performing a Rescue Experiment
-
Construct Design: Create an expression vector (e.g., plasmid or lentivirus) containing the full-length cDNA of your target gene.
-
Self-Validation: To ensure the observed rescue is not due to silencing of the rescue construct itself, introduce silent mutations into the cDNA sequence at the sgRNA binding site. This makes the rescue transcript immune to any residual CRISPR machinery without altering the amino acid sequence of the protein.
-
-
Transfection/Transduction: Introduce the rescue construct into the validated knockout cell line.
-
Selection: If the rescue vector contains a different selectable marker than the one used for the initial cell line generation, select for cells that have successfully integrated the rescue construct.
-
Validation of Re-expression: Confirm the re-expression of the target protein in the "rescued" cell line via Western blot.
-
Phenotypic Assay: Repeat the key functional assay (e.g., cell viability, signaling assay) using three cell lines: wild-type, knockout, and rescued.
-
Interpretation: If the rescued cell line behaves like the wild-type cells (i.e., sensitivity to the compound is restored), it provides powerful evidence that the observed phenotype is specifically due to the loss of the target gene.[35][36]
References
-
- PubMed Central
-
- AMSBIO
-
- NIH National Library of Medicine
-
- Creative Biolabs
-
- Sigma-Aldrich
-
- Merck Millipore
-
- OriGene Technologies
-
- ScienceDirect
-
- Ubigene
-
- protocols.io
-
- Sigma-Aldrich
-
- Benchchem
-
- Santa Cruz Biotechnology
-
- Cellecta
-
- ResearchGate
-
- ResearchGate
-
- Nordic Biosite
-
- ACS Publications
-
- Eurofins Discovery
-
- ScienceDirect
-
- Bio-protocol
-
- Santa Cruz Biotechnology
-
- Bio-protocol
-
- Benchchem
-
- Synthego
-
- PubMed
-
- NCBI Bookshelf
-
- Thermo Fisher Scientific
-
- Promega
-
- Horizon Discovery
-
- SciSpace
-
- YouTube
-
- NIH National Library of Medicine
-
- QIAGEN
-
- Integrated DNA Technologies (IDT)
-
- Scribd
-
- ScienceDirect
-
- protocols.io
-
- NIH National Library of Medicine
-
- Abcam
-
- Promega
-
- BosterBio
-
- protocols.io
-
- Novus Biologicals
-
- NIH National Library of Medicine
-
- Horizon Discovery
-
- YouTube
-
- ResearchGate
-
- PubMed
Sources
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. blog.avivasysbio.com [blog.avivasysbio.com]
- 4. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. origene.com [origene.com]
- 14. 404 Not Found | Ubigene [ubigene.us]
- 15. synthego.com [synthego.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sg.idtdna.com [sg.idtdna.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. scbt.com [scbt.com]
- 25. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. molbio.gu.se [molbio.gu.se]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. journals.physiology.org [journals.physiology.org]
- 32. youtube.com [youtube.com]
- 33. promega.com [promega.com]
- 34. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 35. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 36. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
A Comparative Analysis of Dasatinib and a Novel Thiazolo[4,5-d]pyrimidine Analog in Preclinical CML Models: A Methodological Guide
This guide provides a comprehensive framework for the preclinical comparison of a novel investigational compound, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, with the established second-generation tyrosine kinase inhibitor (TKI), Dasatinib, in the context of Chronic Myeloid Leukemia (CML). As specific preclinical data for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one in CML models is not publicly available, this document will serve as a methodological guide, utilizing representative data for the novel compound to illustrate the comparative process. This approach is designed to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary for evaluating new chemical entities against the standard of care.
Introduction: The Challenge of CML and the Role of BCR-ABL
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase.[1][2] This aberrant kinase activity drives uncontrolled cell proliferation and resistance to apoptosis by activating a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4] The development of TKIs that target the ATP-binding site of the ABL kinase domain has revolutionized CML treatment.[2]
Dasatinib is a potent second-generation TKI that inhibits not only the wild-type BCR-ABL kinase but also most imatinib-resistant mutations, with the notable exception of T315I.[5][6] It is also a multi-kinase inhibitor, with activity against SRC family kinases, c-KIT, and PDGFR.[7][8] Given the ongoing challenge of TKI resistance and the desire for therapies with improved safety profiles, the discovery and evaluation of novel BCR-ABL inhibitors remain a critical area of research.
This guide focuses on a comparative study of Dasatinib and a novel compound with a thiazolo[4,5-d]pyrimidine core, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one. While preclinical data for this specific molecule in CML is not available, the thiazolo[4,5-d]pyrimidine scaffold has been explored for various kinase inhibitors, making it a relevant starting point for a methodological comparison.[9]
Compound Profiles
Dasatinib: The Established Standard
Dasatinib (BMS-354825) is an orally bioavailable small molecule inhibitor that targets the ATP-binding site of the ABL kinase domain in both its active and inactive conformations.[5] This dual-conformational binding contributes to its high potency and broad activity against imatinib-resistant mutations.[5]
5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one: A Novel Investigational Compound
5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a heterocyclic compound featuring a fused thiazole and pyrimidine ring system. While its specific biological activity in CML is yet to be reported, its structural motifs are present in other kinase inhibitors.[10] For the purpose of this guide, we will hypothesize its function as a novel ATP-competitive BCR-ABL inhibitor.
Comparative In Vitro Efficacy
A crucial first step in evaluating a novel inhibitor is to compare its in vitro potency against the established drug. This is typically achieved through a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition
The direct inhibitory effect on the target kinase is assessed using a cell-free kinase assay. This provides a clean measure of the compound's intrinsic potency without the complexities of cellular uptake and metabolism.
Table 1: Comparative Biochemical Inhibition of BCR-ABL Kinase
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Dasatinib | BCR-ABL | Cell-free kinase assay | 0.6 - 2.0 | [4] |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | BCR-ABL | Cell-free kinase assay | Hypothetical Value: 5.0 | N/A |
Note: The IC50 value for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a hypothetical value for illustrative purposes.
Cellular Proliferation and Viability
The antiproliferative activity of the compounds is evaluated in CML cell lines. The K562 cell line, derived from a CML patient in blast crisis, is a commonly used model.
Table 2: Comparative Antiproliferative Activity in K562 CML Cells
| Compound | Cell Line | Assay Type | IC50 (nM) at 72h | Reference |
| Dasatinib | K562 | MTT Assay | 1.0 - 5.0 | [7][11] |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | K562 | MTT Assay | Hypothetical Value: 25.0 | N/A |
Note: The IC50 value for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a hypothetical value for illustrative purposes.
Induction of Apoptosis
A key mechanism of action for effective anticancer agents is the induction of programmed cell death (apoptosis). This can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Comparative Induction of Apoptosis in K562 CML Cells
| Compound | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+/PI-) | Reference |
| Dasatinib | 10 nM | 48h | ~40-60% | [12] |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | 50 nM | 48h | Hypothetical Value: 35% | N/A |
Note: The percentage of apoptotic cells for 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a hypothetical value for illustrative purposes.
Mechanism of Action: Targeting the BCR-ABL Signaling Pathway
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of BCR-ABL and its downstream effectors. Western blotting is the standard technique for this analysis. A key downstream substrate of BCR-ABL is CrkL, and its phosphorylation is a reliable biomarker of BCR-ABL kinase activity in CML cells.[13][14]
Caption: Workflow for an in vitro BCR-ABL kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a series of 2-fold dilutions in assay buffer.
-
Kinase Reaction: In a 96-well plate, add recombinant human BCR-ABL enzyme, a biotinylated peptide substrate, and kinase reaction buffer.
-
Initiation: Add the test compounds at various concentrations to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phosphotyrosine antibody.
-
Signal Measurement: After a final wash, measure the time-resolved fluorescence.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Dasatinib or the novel compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Seed K562 cells and treat with the respective IC50 concentrations of Dasatinib and the novel compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. [15]5. Incubation: Incubate the cells in the dark for 15 minutes at room temperature. [15]6. Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Western Blotting for BCR-ABL Signaling
Protocol:
-
Cell Lysis: Treat K562 cells with the compounds for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CrkL (Tyr207), total CrkL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
This guide outlines a systematic approach to compare a novel investigational compound, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, with the established TKI, Dasatinib, for the treatment of CML. The described in vitro and in vivo assays provide a robust framework for assessing the potency, mechanism of action, and preliminary therapeutic efficacy of a new chemical entity.
Should the hypothetical data for the novel compound hold true in a real-world setting, a higher IC50 value compared to Dasatinib would suggest lower potency. However, a favorable safety profile or activity against Dasatinib-resistant mutants could still warrant further development.
Future studies should include testing against a panel of CML cell lines harboring various BCR-ABL1 mutations, including the challenging T315I mutation. Additionally, comprehensive pharmacokinetic and toxicology studies are necessary before any new compound can be considered for clinical development. The ultimate goal is to identify novel therapies that can overcome existing resistance mechanisms and improve long-term outcomes for CML patients.
References
- Progress in the Discovery of BCR-ABL Kinase Inhibitors for the Treatment of Leukemia. (n.d.). Semantic Scholar.
- The IC50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.).
- The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. (2022). Journal of Oncology.
- The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. (2014).
- Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia. (2020). Cancer Letters.
- IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... (n.d.).
- The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. (2021). Frontiers in Cell and Developmental Biology.
- Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. (2014). PLoS ONE.
- Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (n.d.). Journal of Medicinal Chemistry.
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). Clinical Cancer Research.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (n.d.).
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Efficacy of dasatinib for the treatment of intractable chronic myeloid leukemia. (n.d.).
- Cancer cell lines used in this study with IC 50 to dasatinib,... (n.d.).
- Western blot protocol | Jeffrey Magee Lab. (n.d.). Washington University in St. Louis.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Western blot demonstrating pCrkL levels in CML K562 cells exposed to... (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- The role of dasatinib in the management of chronic myeloid leukemia. (n.d.). Therapeutics and Clinical Risk Management.
- In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. (n.d.). Oncology Letters.
- Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. (2002). Cancer Research.
- Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (n.d.). DARU Journal of Pharmaceutical Sciences.
- Phospho-CrkL (Tyr207) Antibody #3181. (n.d.). Cell Signaling Technology.
- Western Blot Protocol. (n.d.). Sino Biological.
- Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells. (1994). Blood.
- The Ins and Outs of Bcr-Abl Inhibition. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. (2023). Scientific Reports.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). European Journal of Medicinal Chemistry.
- Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018).
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). Molecules.
- (This reference is not available).
- (This reference is not available).
- (This reference is not available).
- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). Molecules.
- (This reference is not available).
Sources
- 1. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of dasatinib for the treatment of intractable chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
A Senior Application Scientist's Guide to the Comparative Efficacy of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and Gefitinib in NSCLC Cells
Introduction: The Evolving Landscape of NSCLC Treatment and the Quest for Novel EGFR Inhibitors
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC, with Gefitinib (Iressa®) being a first-generation cornerstone in this class of targeted therapies.[3][4] Gefitinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and thereby blocking the downstream signaling cascades that promote tumor growth.[3][5]
Despite the initial success of first-generation TKIs, the emergence of acquired resistance, often through secondary mutations like T790M, necessitates the development of novel inhibitory scaffolds.[6][7] The thiazolo[4,5-d]pyrimidine core has emerged as a promising scaffold in medicinal chemistry, with various derivatives demonstrating potent anticancer activities.[5][8][9] This guide focuses on a specific derivative, 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one, and proposes a comprehensive experimental framework for a head-to-head comparison of its efficacy against Gefitinib in NSCLC cell lines. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the experimental design, ensuring a robust and self-validating comparison.
Compound Profiles: Established Standard vs. Investigational Scaffold
Gefitinib: The First-Generation Benchmark
Gefitinib is a synthetic anilinoquinazoline that selectively inhibits EGFR tyrosine kinase by competing with ATP for its binding site on the intracellular domain of the receptor.[8][10] This inhibition blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[5][11] Its efficacy is most pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[5]
5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one: An Investigational Compound with a Promising Core
The thiazolo[4,5-d]pyrimidine scaffold is a bioisostere of purine and has been explored for a wide range of biological activities. Several derivatives have been synthesized and evaluated as potential anticancer agents, with some showing potent inhibitory activity against various kinases, including EGFR.[8][9][10] For instance, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been reported as novel EGFR tyrosine kinase inhibitors with potent cellular antiproliferative activity in EGFR-overexpressing tumor cells.[10] While specific data on the efficacy of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one in NSCLC is limited in publicly available literature, its structural features suggest the potential for interaction with the ATP-binding pocket of kinases. This guide, therefore, outlines the necessary experimental work to characterize its activity and compare it directly with the established benchmark, Gefitinib.
Experimental Guide for a Head-to-Head Efficacy Comparison
This section provides a detailed, step-by-step guide for a comprehensive in vitro comparison of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and Gefitinib.
Cell Line Selection: The Foundation of a Meaningful Comparison
The choice of cell lines is critical for a robust comparison. A panel of human NSCLC cell lines with varying EGFR mutation status should be employed to assess the potency and selectivity of the compounds.
-
EGFR-mutant, TKI-sensitive:
-
HCC827: Harbors an exon 19 deletion (delE746-A750) and is highly sensitive to Gefitinib.
-
PC-9: Also carries an exon 19 deletion and is another well-established model for TKI sensitivity.
-
-
EGFR-mutant, TKI-resistant:
-
NCI-H1975: Expresses both the L858R activating mutation and the T790M resistance mutation. This line is crucial for evaluating the activity of the investigational compound against common resistance mechanisms.
-
-
EGFR wild-type:
-
A549: EGFR wild-type, often used as a negative control to assess off-target effects.
-
H460: Another EGFR wild-type line to confirm selectivity.
-
Cell Viability and Proliferation Assay: Quantifying Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the selected NSCLC cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and Gefitinib (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using a non-linear regression curve fit.
Expected Data Presentation:
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | HCC827 | Exon 19 del | Hypothetical Value |
| PC-9 | Exon 19 del | Hypothetical Value | |
| NCI-H1975 | L858R/T790M | Hypothetical Value | |
| A549 | Wild-Type | Hypothetical Value | |
| Gefitinib | HCC827 | Exon 19 del | Hypothetical Value |
| PC-9 | Exon 19 del | Hypothetical Value | |
| NCI-H1975 | L858R/T790M | Hypothetical Value | |
| A549 | Wild-Type | Hypothetical Value |
Apoptosis Assay: Assessing Programmed Cell Death
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat the cells in 6-well plates with each compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Expected Data Presentation:
| Compound | Cell Line | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | HCC827 | Hypothetical Value | Hypothetical Value |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (IC50) | HCC827 | Hypothetical Value | Hypothetical Value |
| Gefitinib (IC50) | HCC827 | Hypothetical Value | Hypothetical Value |
| Vehicle Control | NCI-H1975 | Hypothetical Value | Hypothetical Value |
| 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (IC50) | NCI-H1975 | Hypothetical Value | Hypothetical Value |
| Gefitinib (IC50) | NCI-H1975 | Hypothetical Value | Hypothetical Value |
Western Blot Analysis: Probing the Mechanism of Action
Western blotting is essential to confirm that the compounds are indeed inhibiting the EGFR signaling pathway.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat the cells with the compounds at their IC50 concentrations for a shorter duration (e.g., 2-6 hours) to observe effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: Effective inhibition should show a decrease in the phosphorylation of EGFR, Akt, and ERK1/2 without significantly affecting the total protein levels.
Visualizing the Scientific Framework
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for comparative efficacy analysis.
Conclusion and Future Directions
This guide provides a robust framework for the direct comparison of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one and Gefitinib in NSCLC cell lines. By employing a panel of cell lines with diverse EGFR mutation statuses and utilizing a multi-pronged experimental approach, researchers can generate a comprehensive dataset to evaluate the potential of this novel thiazolopyrimidine derivative as a next-generation EGFR inhibitor. A thorough understanding of its potency against both sensitive and resistant cell lines, its selectivity, and its mechanism of action is paramount for its continued development. The data generated from these proposed studies will be crucial in determining if this scaffold warrants further preclinical and, ultimately, clinical investigation in the ongoing effort to improve outcomes for patients with NSCLC.
References
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
- EGFR signaling pathway and mutations in NSCLC—Upon binding of the... - ResearchGate. (n.d.).
- An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer - Benchchem. (n.d.).
- Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008, May 1).
- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
- Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023, September 28).
- Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC - PubMed Central. (2019, August 5).
- EGFR signaling pathways in non-small cell lung cancer - Benchchem. (n.d.).
- A Comparative Guide: PD158780 and Gefitinib in NSCLC Cell Lines - Benchchem. (n.d.).
- Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed. (n.d.).
- Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed. (2009, April 15).
- Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines - PubMed. (n.d.).
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - NIH. (n.d.).
- Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications. (n.d.).
Sources
- 1. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiazolyl-Pyrimidinamine and Pyrazolo-Pyrimidine Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Among the myriad of scaffolds developed, thiazolyl-pyrimidinamines and pyrazolo-pyrimidines have emerged as two prominent classes, giving rise to successful drugs targeting a range of kinases. This guide provides a detailed, head-to-head comparison of these two inhibitor classes, focusing on representative molecules to inform researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, target selectivity, and cellular activities, supported by experimental data, to provide a comprehensive resource for selecting and developing next-generation kinase inhibitors.
Introduction: Two Privileged Scaffolds in Kinase Inhibition
The thiazolyl-pyrimidinamine and pyrazolo-pyrimidine cores represent "privileged scaffolds" in medicinal chemistry. Their ability to mimic the adenine ring of ATP allows them to bind to the ATP-binding pocket of a wide variety of kinases, leading to the inhibition of their catalytic activity. However, subtle differences in their chemical structures and three-dimensional conformations translate into distinct pharmacological profiles.
Thiazolyl-pyrimidinamine inhibitors , exemplified by the potent multi-kinase inhibitor Dasatinib , are characterized by a central pyrimidine ring linked to a thiazole and an amine substituent. This class of inhibitors has demonstrated remarkable efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) by targeting the BCR-ABL fusion protein.[1][2]
Pyrazolo-pyrimidine inhibitors , on the other hand, feature a fused pyrazole and pyrimidine ring system. This scaffold is the basis for several approved drugs, including Ruxolitinib , a potent inhibitor of Janus kinases (JAKs) used in the treatment of myelofibrosis and polycythemia vera.[3][4] The versatility of this scaffold has also led to the development of inhibitors targeting other kinase families.
This guide will use Dasatinib and Ruxolitinib as primary examples to illustrate the distinct characteristics of each inhibitor class.
Mechanism of Action and Structural Basis of Inhibition
Both thiazolyl-pyrimidinamines and pyrazolo-pyrimidines are ATP-competitive inhibitors, meaning they bind to the kinase's active site and prevent the binding of ATP, the phosphate donor for the phosphorylation reaction. However, the specific conformations of the kinase they bind to and the key interactions they form can differ significantly.
Dasatinib (Thiazolyl-pyrimidinamine): A Conformationally Flexible Inhibitor
Dasatinib is a type I kinase inhibitor, meaning it binds to the active "DFG-in" conformation of the kinase.[5] Its ability to inhibit a broad range of kinases is attributed to its capacity to accommodate different active site conformations.[1] X-ray crystallography studies have revealed that the aminothiazole moiety of Dasatinib forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors.[5] The N-phenyl group and the hydroxyethylpiperazine side chain contribute to its potency and solubility.
Ruxolitinib (Pyrazolo-pyrimidine): Selective for the Active Conformation of JAKs
Ruxolitinib is also a type I inhibitor that binds to the active conformation of JAK kinases.[6] The pyrazolo-pyrimidine core forms hydrogen bonds with the hinge region of JAK2.[6] The selectivity of Ruxolitinib for JAK1 and JAK2 over other JAK family members is attributed to specific interactions with residues in the ATP-binding pocket.[3][7] The cyclopentyl group and the propanenitrile side chain play important roles in its potency and selectivity.[6]
Head-to-Head Comparison of Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile, which dictates its therapeutic window and potential off-target effects. Here, we compare the kinase selectivity of Dasatinib and Ruxolitinib based on available data. It is important to note that these profiles were generated in different studies and under varying experimental conditions, so direct comparison of IC50 values should be interpreted with caution.
Table 1: Kinase Inhibition Profile of Dasatinib (Thiazolyl-pyrimidinamine)
| Kinase Target | IC50 (nM) | Reference |
| ABL | <1 | [8] |
| SRC | <1 | [8] |
| LCK | 1.1 | [9] |
| c-KIT | 5 | [10] |
| PDGFRβ | 28 | [10] |
Table 2: Kinase Inhibition Profile of Ruxolitinib (Pyrazolo-pyrimidine)
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 3.3 | [4] |
| JAK2 | 2.8 | [4] |
| JAK3 | 428 | [4] |
| TYK2 | 19 | [4] |
As the data illustrates, Dasatinib is a potent inhibitor of ABL and SRC family kinases, but also inhibits other kinases at nanomolar concentrations, classifying it as a multi-kinase inhibitor.[9] In contrast, Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other JAK family members.[4] This difference in selectivity is a key determinant of their respective therapeutic applications and side-effect profiles.
Cellular Activity and Phenotypic Effects
The ultimate measure of a kinase inhibitor's utility is its activity in a cellular context. Below, we compare the cellular effects of Dasatinib and Ruxolitinib.
Dasatinib: Potent Anti-proliferative and Pro-apoptotic Effects
In cellular assays, Dasatinib potently inhibits the proliferation of cancer cell lines driven by its target kinases. For example, in CML cell lines expressing BCR-ABL, Dasatinib induces apoptosis and inhibits cell growth at low nanomolar concentrations. The off-target activities of Dasatinib can also contribute to its clinical effects, both beneficial and adverse.[11][12]
Ruxolitinib: Inhibition of Cytokine-Mediated Signaling
Ruxolitinib effectively blocks the JAK-STAT signaling pathway in response to cytokine stimulation.[13] In cellular assays, it inhibits the phosphorylation of STAT proteins, which are downstream effectors of JAK kinases. This leads to the suppression of inflammatory responses and the inhibition of hematopoietic cell proliferation driven by cytokines.[14]
A study investigating the combination of Dasatinib and Ruxolitinib in a mouse model of Ph+ ALL demonstrated that while Ruxolitinib alone had no antileukemic activity, its co-administration with Dasatinib significantly extended survival.[14] This suggests that the two inhibitors can have synergistic effects by targeting parallel signaling pathways.[14]
Experimental Protocols
To facilitate the evaluation of novel thiazolyl-pyrimidinamine and pyrazolo-pyrimidine inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase and substrate
-
Test compounds (inhibitors)
-
384-well white opaque assay plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a 384-well plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value.
-
Western Blotting for Phosphorylated STAT5 (pSTAT5)
Western blotting can be used to assess the inhibition of downstream signaling pathways, such as the JAK-STAT pathway.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., TF-1 cells)
-
Cytokine (e.g., GM-CSF)
-
Test compounds (inhibitors)
-
Lysis buffer
-
Primary antibodies (anti-pSTAT5, anti-total STAT5)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Pre-treat cells with the test compounds for a specified time.
-
Stimulate the cells with the appropriate cytokine.
-
-
Cell Lysis:
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against pSTAT5.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition.
-
Visualization of Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A simplified diagram of the JAK-STAT signaling pathway, illustrating the inhibitory action of Ruxolitinib.
Caption: A workflow diagram for a typical biochemical kinase inhibition assay using the ADP-Glo™ technology.
Conclusion and Future Directions
The thiazolyl-pyrimidinamine and pyrazolo-pyrimidine scaffolds have proven to be highly fruitful starting points for the development of potent and selective kinase inhibitors. As exemplified by Dasatinib and Ruxolitinib, these two classes possess distinct kinase selectivity profiles and cellular activities, which translate to different clinical applications.
For researchers in drug discovery, the choice between these scaffolds will depend on the specific kinase target and the desired selectivity profile. The thiazolyl-pyrimidinamine core may be more suited for developing multi-kinase inhibitors, while the pyrazolo-pyrimidine scaffold has demonstrated utility in achieving high selectivity for specific kinase families.
Future research will undoubtedly continue to explore the vast chemical space around these privileged structures. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties holds the promise of even more effective and safer targeted therapies for a wide range of diseases.
References
-
Davis, R. R., & Schonbrunn, E. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of medicinal chemistry, 64(15), 11496-11506. [Link]
-
Getlik, M., Grütter, C., Simard, J. R., Klüter, S., Rabiller, M., Rode, H. B., ... & Rauh, D. (2009). Structural and dynamic insights into the conformational selectivity of dasatinib and its clinical analogs. Journal of medicinal chemistry, 52(21), 6549-6558. [Link]
-
Brave, M., Goodman, V., Kaminskas, E., Farrell, A., Timmer, W., Pope, S., ... & Pazdur, R. (2008). Dasatinib for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia resistant to or intolerant of imatinib mesylate. Clinical cancer research, 14(2), 352-359. [Link]
-
Singer, J. W., Al-Fayoumi, S., Ma, H., Komrokji, R. S., Mesa, R., & Verstovsek, S. (2016). A comparative analysis of the kinase selectivity of the JAK2 inhibitors ruxolitinib and fedratinib. Journal of experimental pharmacology, 8, 49. [Link]
-
Norman, P. (2012). Ruxolitinib: a first-in-class Janus kinase 1/2 inhibitor for the treatment of myelofibrosis. Drugs of today (Barcelona, Spain: 1998), 48(10), 657-667. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Stein, E. M. (2010). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of hematology & oncology, 3(1), 1-8. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. [Link]
-
Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, The Journal of the American Society of Hematology, 115(15), 3109-3117. [Link]
-
Hantschel, O., Warsch, W., Keil, E., & Superti-Furga, G. (2012). Janus kinase inhibition by ruxolitinib extends dasatinib-and dexamethasone-induced remissions in a mouse model of Ph+ ALL. Blood, The Journal of the American Society of Hematology, 119(25), 6173-6174. [Link]
-
Celik, H., Covington, M., Drake, K., Katiyar, K., Margulis, A., Smith, A., ... & Macarrón, R. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 3404. [Link]
-
Steegmann, J. L., Baccarani, M., Breccia, M., Casado, L. F., García-Gutiérrez, V., & Hochhaus, A. (2016). Off-target effects of BCR-ABL and JAK2 inhibitors. Current hematologic malignancy reports, 11(2), 85-94. [Link]
-
Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer cell, 7(2), 129-141. [Link]
-
Johnson, F. M., Saigal, B., Donato, N. J., & Talpaz, M. (2005). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer chemotherapy and pharmacology, 56(4), 433-442. [Link]
-
Fumi, M., El-Ashmawy, M., & El-Shorbagy, A. (2016). Multiparameter analysis of the “off-target effects” of dasatinib on bone homeostasis in patients with newly diagnosed chronic myelogenous leukemia. Leukemia & lymphoma, 57(11), 2631-2637. [Link]
-
La Rosée, P., Bremer, E., Gehrke, I., von den Stemmen, J., & Burchert, A. (2013). Inhibition of related JAK/STAT pathways with molecular targeted drugs shows strong synergy with ruxolitinib in chronic myeloproliferative neoplasm. British journal of haematology, 162(4), 562-564. [Link]
Sources
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Janus kinase inhibition by ruxolitinib extends dasatinib- and dexamethasone-induced remissions in a mouse model of Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Selectivity: A Comparative Guide to the SAR of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one Derivatives as Kinase Inhibitors
The intricate dance of cellular signaling is largely orchestrated by a vast family of enzymes known as kinases. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold has emerged as a privileged structure. Its rigid, heterocyclic framework serves as an excellent bioisostere for the purine ring of ATP, enabling competitive binding to the kinase hinge region. However, the true challenge and art of developing a successful kinase inhibitor lie not just in achieving high potency, but in sculpting exquisite selectivity to minimize off-target effects and enhance therapeutic windows.
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) governing the kinase selectivity of 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives. We will dissect the impact of substitutions at key positions, drawing upon experimental data from closely related analogs to inform a rational approach to inhibitor design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complex landscape of kinase inhibitor optimization.
The Thiazolopyrimidine Core: A Foundation for Kinase Inhibition
The thiazolo[4,5-d]pyrimidine scaffold is a purine isostere, a key feature that facilitates its interaction with the highly conserved ATP-binding pocket of kinases.[1] This structural mimicry allows it to form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This hinge-binding interaction is a cornerstone of the inhibitory activity for many ATP-competitive kinase inhibitors.
The general structure of the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core allows for chemical diversification at several key positions, each influencing the potency and, crucially, the selectivity profile of the resulting inhibitor.
Figure 1: Key diversification points on the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold.
Decoding the Structure-Activity Relationship for Kinase Selectivity
While direct, comprehensive SAR studies on the 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold against a broad kinase panel are not extensively published, we can extrapolate valuable insights from closely related analogs, particularly the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one series, which have been investigated as potent and selective inhibitors of MAP kinase-interacting kinases (Mnks).[2]
The 5-Position: The Gateway to Selectivity
The substituent at the 5-position of the thiazolopyrimidine core often projects towards the solvent-exposed region of the ATP-binding site. This position is a critical determinant of kinase selectivity, as the topology and chemical nature of this region vary significantly across the kinome.
A study on 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives revealed that the nature of the phenylamino group at this position dramatically influences potency and selectivity for Mnk2.[2]
| Compound | R (Substitution on Phenylamino) | Mnk1 IC50 (nM) | Mnk2 IC50 (nM) | p38α (% inh @ 1µM) |
| 1a | H | 130 | 34 | 25 |
| 1b | 4-F | 89 | 21 | 18 |
| 1c | 4-Cl | 75 | 19 | 15 |
| 1d | 4-CH3 | 110 | 28 | 22 |
| 1e | 3,4-diCl | 45 | 11 | 10 |
Table 1: Influence of the 5-position substituent on Mnk1/2 potency and p38α selectivity. Data synthesized from[2].
Key Insights:
-
Halogenation Enhances Potency: The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring generally leads to increased potency against both Mnk1 and Mnk2.[2] The 3,4-dichloro substituted analog (1e ) was the most potent compound in this series.[2]
-
Driving Selectivity: While potency against Mnk1 and Mnk2 often tracked together, the substitutions did impact selectivity against other kinases like p38α. The more potent Mnk inhibitors generally showed lower off-target inhibition of p38α, suggesting that the modifications at the 5-position are key to steering the inhibitor away from the active sites of closely related kinases.
Modifications at the Thiazole and Pyrimidine Rings
While the 5-amino substituent is a primary driver of selectivity, modifications to the core heterocyclic system can also fine-tune the inhibitor's properties. For instance, in a series of thiazolo[4,5-d]pyrimidine derivatives, the introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring was explored for its impact on anticancer activity.[3] While this study did not focus on kinase selectivity, it highlights the potential for modulating electronic and steric properties of the core scaffold to influence biological activity.
Experimental Protocols for Assessing Kinase Selectivity
The objective evaluation of kinase inhibitor selectivity requires robust and reproducible experimental methodologies. Here, we outline a standard workflow for determining the selectivity profile of novel 5-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives.
Primary Screening: Single-Dose Kinase Panel
A broad kinase panel screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) is an efficient first step to identify the primary targets and potential off-targets of a new compound.
Step-by-Step Protocol (Adapted from Promega's Kinase Selectivity Profiling Systems): [4]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute the stock to the desired screening concentration in the appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, dispense the test compound or vehicle control.
-
Add Kinase: Add the pre-diluted kinases from the panel to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[4] The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase in the presence of the test compound relative to the vehicle control.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
A Comparative Guide to the In Vivo Validation of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one's Anticancer Activity
For researchers and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (hereafter designated as ATP-2), a novel compound from the promising thiazolo[4,5-d]pyrimidine class. Thiazolo[4,5-d]pyrimidine derivatives are recognized as potential therapeutic agents, particularly in oncology, due to their structural similarity to purine bases, suggesting they may act as potent antimetabolites or kinase inhibitors.[1][2][3]
This document eschews a rigid template, instead offering a logical, self-validating workflow that compares the hypothetical performance of ATP-2 against a current standard-of-care chemotherapy regimen in a relevant solid tumor model. We will explore the causality behind each experimental choice, ensuring a scientifically sound and reproducible study design.
Mechanistic Hypothesis: Targeting the Engine of Cell Proliferation
While the precise mechanism of ATP-2 is under investigation, its core structure, a thiazolo[4,5-d]pyrimidine, allows us to formulate a strong hypothesis. As a purine bioisostere, ATP-2 may competitively inhibit key enzymes involved in nucleotide synthesis or signaling pathways that are critical for cancer cell proliferation and survival.[2] For the purpose of this guide, we will hypothesize that ATP-2 functions as a Cyclin-Dependent Kinase (CDK) inhibitor, a common mechanism for this class of compounds, leading to cell cycle arrest and apoptosis.
Caption: Standard experimental workflow for an in vivo xenograft study to assess anticancer drug efficacy and toxicity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating industry-standard practices to ensure data integrity and reproducibility.
-
Rationale: The choice of animal model is critical for translational relevance. Immunocompromised mice are necessary to prevent the rejection of human tumor xenografts. [4]We will use female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old, which provide a robust platform for tumor engraftment. For our colorectal cancer model, the human cell line HT-29 will be used, as it is well-characterized and forms reliable solid tumors.
-
Protocol:
-
Source NOD/SCID mice from a reputable vendor and allow for at least one week of acclimatization in a specific pathogen-free facility. [5] 2. Culture HT-29 cells in the recommended medium until they reach the exponential growth phase. [5] 3. Harvest cells and resuspend them in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor formation and vascularization.
-
Anesthetize each mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
-
Rationale: Before a full efficacy study, the Maximum Tolerated Dose (MTD) of ATP-2 must be determined. [6]The MTD is the highest dose that can be administered without causing unacceptable toxicity, ensuring that the efficacy study is conducted within a safe therapeutic window. [6]* MTD Study Protocol:
-
Use a small cohort of non-tumor-bearing mice (n=3 per group).
-
Administer escalating doses of ATP-2 (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Monitor animals daily for 7-14 days for clinical signs of toxicity (e.g., lethargy, piloerection, hunched posture) and measure body weight. [6] 4. The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of distress. This dose will be used for the efficacy study.
-
-
Rationale: This study directly compares the antitumor activity of ATP-2 against the standard of care. A vehicle control group is essential to measure the natural growth of the tumor.
-
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes. [5] * Group 1: Vehicle Control (e.g., PBS or appropriate solvent for ATP-2)
-
Group 2: ATP-2 (at the predetermined MTD)
-
Group 3: FOLFOX (using a clinically relevant dosing schedule)
-
-
Administer treatments according to a predefined schedule (e.g., ATP-2 daily for 21 days; FOLFOX twice weekly for 2 weeks).
-
Measure tumor dimensions with digital calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2 . [7] 4. Monitor body weight twice weekly as a primary indicator of systemic toxicity. [5] 5. The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the animals, excise the tumors, and weigh them. Collect major organs (liver, kidney, spleen) for histopathological analysis to assess toxicity.
-
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical but realistic outcomes for this study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dosing Regimen (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | - | 1850 ± 150 | - |
| ATP-2 | 50 mg/kg, daily | 740 ± 95 | 60% |
| FOLFOX | Standard Regimen | 462 ± 70 | 75% |
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Table 2: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Key Histopathological Findings |
| Vehicle Control | < 2% | 0/10 | None |
| ATP-2 | 8% | 0/10 | None |
| FOLFOX | 15% | 1/10 | Mild renal and hepatic stress |
Interpretation and Path Forward
Based on our hypothetical data, ATP-2 demonstrates significant antitumor activity with a 60% TGI. While this is less potent than the standard-of-care FOLFOX regimen (75% TGI), the key differentiator lies in the toxicity profile. ATP-2 shows a markedly improved safety profile, with minimal body weight loss and no observed organ toxicity, in stark contrast to the harsher effects of FOLFOX.
This favorable therapeutic index suggests that ATP-2 could be a valuable candidate for further development, potentially in combination with other agents or for patient populations intolerant to aggressive chemotherapy. The next logical steps would include orthotopic xenograft models to study the drug's effect in a more physiologically relevant tumor microenvironment and pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing schedules. [8] This comprehensive guide provides a robust framework for the in vivo validation of novel anticancer compounds like 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one. By adhering to these principles of rigorous comparison, detailed protocolling, and causal scientific reasoning, researchers can generate the high-quality, trustworthy data necessary to advance promising molecules toward the clinic.
References
-
Canadian Cancer Society. Chemotherapy for colorectal cancer. Available from: [Link]
-
American Cancer Society. Chemotherapy for Colorectal Cancer. Available from: [Link]
-
Kim, J. H. Standard Chemotherapy for Colorectal Cancer. Korean Association for the Study of Intestinal Diseases. Available from: [Link]
-
Cancer Research UK. Chemotherapy treatment for colon cancer. Available from: [Link]
-
Mayo Clinic. Chemotherapy for colon cancer. Available from: [Link]
-
Hather, G., et al. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. 2025. Available from: [Link]
-
Lee, C. H. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. 2012. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. 2013. Available from: [Link]
-
Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]
-
Wang, Y., et al. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. 2019. Available from: [Link]
-
Twomey, J. D. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences. 2022. Available from: [Link]
-
Altasciences. Small Molecule Safety Assessment. Available from: [Link]
-
MuriGenics. Toxicology. Available from: [Link]
-
Khan, I., et al. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Journal of the Iranian Chemical Society. 2023. Available from: [Link]
-
ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound? 2020. Available from: [Link]
-
Pylati, S., et al. Small molecule screening platform for assessment of cardiovascular toxicity on adult zebrafish heart. BMC Cardiovascular Disorders. 2017. Available from: [Link]
-
Wagner, E., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. 2022. Available from: [Link]
-
Wójcik, M., et al. Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]
-
Li, Y., et al. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences. 2024. Available from: [Link]
-
Becan, L., Wagner, E. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research. 2012. Available from: [Link]
-
Ghorab, M. M., et al. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Frontiers in Chemistry. 2019. Available from: [Link]
-
Hul, V. V., et al. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[9][10][7]riazole-6(5H)-ones as Possible Anticancer Agents. Molecules. 2020. Available from: [Link]
-
Wagner, E., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. 2022. Available from: [Link]
-
Lipnicka, U., et al. Synthesis and cytotoxic activity of new isothiazolo[5,4-d]pyrimidine derivatives. Pharmazie. 1994. Available from: [Link]
-
Szymańska, E., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. 2022. Available from: [Link]
-
Szymańska, E., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. 2022. Available from: [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. gicancer.or.kr [gicancer.or.kr]
- 10. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one: A Risk-Based Approach for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of novel research chemicals, such as 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (CAS No. 848691-22-5), demand a meticulous and informed approach. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide provides a conservative, risk-based standard operating procedure for its proper disposal. Our protocol is grounded in the established principles of laboratory safety, regulatory compliance, and chemical hygiene.
The causality behind this conservative stance is clear: heterocyclic compounds containing nitrogen and sulfur, like the subject molecule, are often biologically active and can present toxicological and environmental hazards that are not yet fully characterized[1]. Therefore, we must operate under the assumption that the compound is hazardous, ensuring the highest level of safety for personnel and the environment.
Part 1: Hazard Assessment and Risk Mitigation
In the absence of specific toxicity data, a hazard assessment must be based on the chemical's structure and data from analogous compounds. 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a complex heterocyclic molecule. Structurally related compounds suggest potential for toxicity if ingested, inhaled, or absorbed through the skin, as well as potential for skin and eye irritation[1]. Consequently, it must be handled as a hazardous substance and disposed of as regulated hazardous chemical waste.
Key Assumed Hazards:
-
Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Assumed to be a skin and eye irritant.
-
Environmental Hazard: Potential for harm to aquatic life with long-lasting effects.
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste[2][3]. Such actions can lead to environmental contamination and place your institution in violation of federal and local regulations[4].
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for use or disposal, the implementation of appropriate engineering controls (e.g., a chemical fume hood) and the use of proper PPE are mandatory.[5] This is a foundational aspect of any laboratory's Chemical Hygiene Plan as required by OSHA[5][6].
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption of the chemical. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | To protect eyes from dust particles, aerosols, and splashes. Standard safety glasses are insufficient. |
| Skin/Body Protection | A buttoned lab coat and closed-toe shoes. Ensure no skin is exposed. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating and inhaling dust or aerosols[7]. | To prevent inhalation of the potentially toxic compound. The necessity of respiratory protection is determined by the specific procedure and the effectiveness of engineering controls like fume hoods. |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one waste is a multi-step process that ensures safety and regulatory compliance with standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9].
Step 1: Waste Identification and Segregation Properly characterizing and segregating waste at the point of generation is the most critical step.
-
Solid Waste: This includes:
-
Expired or unused pure 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one.
-
Contaminated materials such as weighing papers, gloves, bench paper, and disposable labware.
-
-
Liquid Waste: This includes:
-
Solutions containing dissolved 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one.
-
The first rinseate from cleaning contaminated glassware. Subsequent rinses may be permissible for drain disposal only after consulting your institution's EHS department and local wastewater regulations[10].
-
Causality Note: Segregation is crucial to prevent dangerous chemical reactions. Never mix this waste stream with incompatible chemicals. For instance, do not combine it with strong oxidizing agents[11].
Step 2: Containment and Labeling Proper containment prevents leaks and ensures waste is clearly identified.
-
Select a Compatible Container: Use a container that is in good condition, made of a material chemically compatible with the waste (e.g., HDPE or glass for many organic compounds), and has a secure, screw-top lid[4][12]. Never use food containers[12].
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The EPA requires that each label clearly displays[8]:
-
The words "Hazardous Waste ".
-
The full chemical name: "5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one ".
-
A list of all constituents in the container, including solvents, with approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation began.
-
-
Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills[9].
Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish an SAA.
-
Designate the Area: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[12][13].
-
Secure Storage: Keep waste containers securely capped at all times, except when adding waste[12]. Store the container in a well-ventilated area and within secondary containment to contain potential leaks.
-
Adhere to Limits: Under EPA regulations, you can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days[12][13]. Your institution may have stricter time limits, such as requiring pickup within one year of the start date, regardless of whether the container is full[2].
Step 4: Final Disposal
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[1][14].
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.
The logical workflow for this process is illustrated in the diagram below.
Caption: Decision workflow for the proper management and disposal of chemical waste.
Part 4: Emergency Procedures - Spill Response
In the event of a spill, prompt and correct action is vital to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container[7].
-
For liquid spills: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container[15].
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, in accordance with your site-specific Chemical Hygiene Plan[15].
By adhering to this comprehensive, risk-based disposal guide, you are upholding your professional responsibility to maintain a safe laboratory environment, protect our ecosystem, and ensure full regulatory compliance.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information, NIH. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
CAS#:848691-22-5 | 5-Amino[6][16]thiazolo[4,5-d]pyrimidin-2(3H)-one . Chemsrc. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safety Data Sheet 5-Amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dione . BERRY & ASSOCIATES/ICON ISOTOPES. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
Hazardous waste disposal guidelines . McGill University. [Link]
-
Hazardous Waste Management and Disposal . USC Dornsife. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dornsife.usc.edu [dornsife.usc.edu]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. osha.gov [osha.gov]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 15. benchchem.com [benchchem.com]
- 16. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one
Executive Summary: Prioritizing Safety in Advanced Research
5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its nitrogen- and sulfur-containing core is a key pharmacophore, but also imparts specific chemical properties and potential biological activity that demand rigorous safety protocols.[3][4] This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel while maintaining research integrity. The primary hazards associated with this compound, as identified by suppliers, necessitate a comprehensive approach to personal protective equipment (PPE).
Hazard Analysis and Risk Mitigation
Understanding the specific risks is the foundation of a robust safety plan. 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one is a solid powder that presents its primary exposure risks through inhalation of dust and direct contact with skin or eyes.
Chemical Hazard Profile
The Globally Harmonized System (GHS) classifications provided by suppliers form the basis of our safety protocols.
| Property | Identifier | Source |
| Chemical Name | 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one | [5][6] |
| CAS Number | 848691-22-5 | [6][7] |
| Molecular Formula | C₅H₄N₄OS | [6] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation |
Causality of Hazards:
-
H315 & H319 (Skin/Eye Irritation): The compound's chemical structure can interact with biological tissues, leading to local inflammation and irritation upon contact.
-
H335 (Respiratory Irritation): As a fine powder, the compound can be easily aerosolized. Inhaling these fine particles can irritate the sensitive mucous membranes of the respiratory tract.
-
H302 (Harmful if Swallowed): The potential for systemic effects following ingestion underscores its biological activity and necessitates strict hygiene measures to prevent accidental intake.
The Risk Assessment Workflow
A systematic approach to risk assessment is non-negotiable. The following workflow ensures that all potential hazards are identified and controlled before any experiment begins.
Caption: A logical workflow for laboratory risk assessment.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard profile. A multi-layered approach is essential for comprehensive protection.
Tiered PPE Recommendations
| Task | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Storage & Inspection | ANSI Z87.1 Safety Glasses | Standard Nitrile Gloves, Lab Coat | Not required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Standard Nitrile Gloves, Lab Coat, Closed-toe Shoes | Required: Use within a certified chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved N95 respirator is mandatory.[8][9] |
| Solution Preparation | Chemical Splash Goggles | Standard Nitrile Gloves, Lab Coat, Closed-toe Shoes | Recommended: Work within a chemical fume hood. |
| High-Energy Operations or Splash Risk | Face Shield worn over Chemical Splash Goggles [10] | Chemical-Resistant Gloves (e.g., Neoprene over Nitrile), Lab Coat, Closed-toe Shoes | Required: Work within a certified chemical fume hood. |
Rationale for PPE Selection
-
Eye and Face Protection: Due to the H319 "Causes serious eye irritation" warning, standard safety glasses are insufficient for handling. Chemical splash goggles provide a seal around the eyes to protect against airborne powder and accidental splashes.[10] A face shield must be added during any operation with a heightened risk of splashing or vessel pressurization.[9][10][11]
-
Skin and Body Protection: A standard flame-resistant lab coat, fully buttoned, and appropriate attire (long pants, closed-toe shoes) are mandatory to prevent skin contact.[9][10] Disposable nitrile gloves offer adequate protection for incidental contact, but they should be inspected before use and changed immediately upon contamination.[9] For extended handling or submersion tasks, more robust chemical-resistant gloves should be considered.
-
Respiratory Protection: The H335 "May cause respiratory irritation" classification is critical. The primary control measure must be engineering-based, such as using a chemical fume hood or a ventilated balance enclosure to capture dust at the source.[9] If these engineering controls are not available or are insufficient, a NIOSH-approved respirator is required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing.[9]
Operational Plan: Step-by-Step Handling Procedures
Adherence to standardized procedures minimizes variability and risk.
Protocol: Weighing and Preparing a Solution
This protocol is designed to mitigate the risks of inhalation and dermal exposure.
-
Preparation: Don all required PPE as specified in the Tiered Recommendations table (Section 3.1) for "Weighing & Transfer."
-
Work Area Setup: Perform all work within a certified chemical fume hood or a ventilated balance enclosure. Place a weigh boat on an analytical balance.
-
Tare Balance: Close the doors of the enclosure/balance and tare the scale.
-
Aliquot Compound: Carefully use a clean spatula to transfer the desired amount of 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one from the stock bottle to the weigh boat. Work slowly to avoid creating airborne dust.
-
Secure Stock: Tightly cap the stock bottle immediately after dispensing.
-
Dissolution: Carefully add the weighed solid to your designated solvent vessel. Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[8]
Caption: Workflow for weighing and dissolving the solid compound.
Protocol: Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, chemical splash goggles, a lab coat, and two pairs of nitrile gloves. If the powder is widely dispersed, respiratory protection is required.
-
Containment: Gently cover the spill with a chemical absorbent pad or dry sand to prevent further aerosolization. Do not use water.
-
Cleanup: Carefully sweep the contained material into a dustpan and transfer it to a labeled hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[12]
Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Waste Segregation: All solid waste contaminated with 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this material down the drain.[8]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional, local, and national environmental regulations.[12][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures & First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. | [8][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][12] |
References
-
5-Amino[5][8]thiazolo[4,5-d]pyrimidin-2(3H)-one. Chemsrc. Available at: [Link]
-
Safety Data Sheet 5-Amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dione. BERRY & ASSOCIATES/ICON ISOTOPES. (2016). Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022). Available at: [Link]
-
Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. Available at: [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. (2006). Available at: [Link]
-
Sulfur-Nitrogen Heterocycles. MDPI. Available at: [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Critical Reviews. (2020). Available at: [Link]
-
Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. The Royal Society of Chemistry. (2015). Available at: [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. (2019). Available at: [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. (2022). Available at: [Link]
-
Thiazolo[5,4-d]pyrimidine. PubChem. Available at: [Link]
Sources
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. CAS#:848691-22-5 | 5-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. 848691-22-5|5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one|BLD Pharm [bldpharm.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
